molecular formula C16H14O3 B160165 4-Allyloxy-2-hydroxybenzophenone CAS No. 2549-87-3

4-Allyloxy-2-hydroxybenzophenone

Cat. No.: B160165
CAS No.: 2549-87-3
M. Wt: 254.28 g/mol
InChI Key: GVZIBGFELWPEOC-UHFFFAOYSA-N
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Description

4-Allyloxy-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIBGFELWPEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062510
Record name Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl-
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2549-87-3
Record name 4-(Allyloxy)-2-hydroxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Allyloxy-2-hydroxybenzophenone from 2,4-dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-allyloxy-2-hydroxybenzophenone, a valuable intermediate in organic synthesis, from its precursor 2,4-dihydroxybenzophenone. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.

Introduction

This compound is a benzophenone derivative featuring both a hydroxyl and an allyloxy functional group. These functionalities make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and UV absorbers. The synthesis from 2,4-dihydroxybenzophenone is a selective O-alkylation, specifically a Williamson ether synthesis, which proceeds via a nucleophilic substitution mechanism.

The regioselectivity of the reaction is a key consideration. The hydroxyl group at the 4-position of 2,4-dihydroxybenzophenone is more acidic and sterically less hindered than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This inherent difference in reactivity allows for the preferential allylation at the 4-position under controlled reaction conditions.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 2,4-dihydroxybenzophenone and an allyl halide is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the more acidic phenolic hydroxyl group at the 4-position of 2,4-dihydroxybenzophenone, forming a phenoxide ion. This phenoxide acts as the nucleophile in the subsequent step.

  • Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide or allyl chloride) in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of the ether linkage and a halide salt as a byproduct.

The general reaction scheme is as follows:

Quantitative Data

The following table summarizes the key quantitative data for the starting material, product, and a common reagent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-DihydroxybenzophenoneC₁₃H₁₀O₃214.22144-147
Allyl BromideC₃H₅Br120.98-119
This compoundC₁₆H₁₄O₃254.28[1][2]67-70[1]

Detailed Experimental Protocol

This protocol is based on established principles of the Williamson ether synthesis and examples of similar selective alkylations of dihydroxybenzophenones.

4.1. Materials and Reagents:

  • 2,4-Dihydroxybenzophenone

  • Allyl bromide or Allyl chloride

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI) (catalytic amount, optional but recommended)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

4.2. Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

4.3. Reaction Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2,4-dihydroxybenzophenone (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

  • Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants and allow for efficient stirring.

  • Addition of Allyl Halide: To the stirred suspension, add allyl bromide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) or to a suitable temperature for DMF (e.g., 60-80 °C) and maintain the temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr/KCl). Wash the solid residue with a small amount of acetone or the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4.4. Purification:

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product (as determined by TLC) are collected and the solvent is evaporated to yield the purified product as a pale yellow solid. A yield of approximately 90% can be expected based on similar preparations.[3]

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2,4-Dihydroxybenzophenone Allyl Bromide K2CO3, KI (cat.) Solvent Acetone or DMF Reactants->Solvent Dissolve Reflux Reflux (4-8 hours) Solvent->Reflux Heat Filtration Filtration Reflux->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Extraction (DCM/EtOAc) Concentration1->Extraction Washing Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration2 Concentration Drying->Concentration2 Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Concentration2->Chromatography FinalProduct 4-Allyloxy-2-hydroxy- benzophenone Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Regioselectivity

The regioselectivity of the allylation is primarily dictated by the difference in acidity between the two hydroxyl groups of 2,4-dihydroxybenzophenone.

Regioselectivity 2,4-Dihydroxybenzophenone 2,4-Dihydroxybenzophenone 4-OH_Group 4-OH Group (More Acidic) 2,4-Dihydroxybenzophenone->4-OH_Group 2-OH_Group 2-OH Group (Less Acidic) 2,4-Dihydroxybenzophenone->2-OH_Group 4-Phenoxide 4-Phenoxide Anion (Major) 4-OH_Group->4-Phenoxide Deprotonation 2-Phenoxide 2-Phenoxide Anion (Minor) 2-OH_Group->2-Phenoxide Deprotonation Base Base (K2CO3) Base->4-OH_Group Base->2-OH_Group Product This compound 4-Phenoxide->Product SN2 Attack Byproduct 2-Allyloxy-4-hydroxybenzophenone (Minor) 2-Phenoxide->Byproduct SN2 Attack Allyl_Bromide Allyl Bromide Allyl_Bromide->Product Allyl_Bromide->Byproduct

Caption: Factors influencing the regioselective synthesis.

Safety Precautions

  • 2,4-Dihydroxybenzophenone: May cause skin and eye irritation.

  • Allyl bromide/chloride: These are lachrymators and are toxic. Handle in a well-ventilated fume hood.

  • Potassium carbonate: Can cause skin and eye irritation.

  • Organic Solvents (Acetone, DMF, Dichloromethane, Ethyl Acetate, Hexane): Flammable and may be harmful if inhaled or absorbed through the skin.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of this compound from 2,4-dihydroxybenzophenone via the Williamson ether synthesis is an efficient and regioselective process. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers and professionals to successfully perform this synthesis and utilize the product in further chemical developments.

References

An In-depth Technical Guide to 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Allyloxy-2-hydroxybenzophenone, a compound of interest for researchers, scientists, and professionals in drug development and material science.

Core Physicochemical Properties

This compound, also known as 2-Hydroxy-4-allyloxybenzophenone, is a benzophenone derivative characterized by the presence of both a hydroxyl and an allyloxy functional group. These features contribute to its distinct chemical and physical properties.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1]
Appearance Light orange to yellow-green crystalline powder[2]
Melting Point 67-70 °C
Boiling Point 178 °C at 1 mmHg[3]
Solubility Soluble in toluene[3]
CAS Number 2549-87-3
IUPAC Name (2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone[1]

Synthesis and Characterization

The primary synthetic route to this compound is through a Williamson ether synthesis. This involves the alkylation of 2,4-dihydroxybenzophenone with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.

General Experimental Protocol: Synthesis
  • Dissolution : 2,4-Dihydroxybenzophenone is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Deprotonation : A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the more acidic 4-hydroxyl group.

  • Alkylation : Allyl bromide or allyl chloride is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction.

  • Work-up : After the reaction is complete, the mixture is cooled, and the solid byproducts are removed by filtration. The solvent is then removed under reduced pressure.

  • Purification : The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.

Characterization

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyloxy group.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and ether (C-O-C stretch) functional groups. An ATR-IR spectrum is available from commercial sources[1].

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : As a benzophenone derivative, this compound is expected to show strong absorbance in the UV region, which is fundamental to its application as a UV absorber.

  • Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. GC-MS data is available, with major peaks observed at m/z 105 and 254[1].

  • High-Performance Liquid Chromatography (HPLC) : HPLC is commonly used to determine the purity of the compound, with commercial standards often exceeding 98% purity[4].

Biological and Chemical Applications

The primary application of this compound is as a UV absorber in polymers and coatings. The benzophenone core structure is highly effective at absorbing UV radiation and dissipating the energy as heat, thereby protecting materials from photodegradation.

While detailed biological studies on this specific compound are limited, related benzophenone derivatives have shown potential as antioxidant and antimicrobial agents[5]. The phenolic hydroxyl group can act as a radical scavenger, which is a key mechanism for antioxidant activity. The overall structure may contribute to its ability to interfere with microbial processes. Further research is needed to fully elucidate these potential biological activities and any associated signaling pathways.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification 2,4-Dihydroxybenzophenone 2,4-Dihydroxybenzophenone Reaction Reaction 2,4-Dihydroxybenzophenone->Reaction Allyl Halide Allyl Halide Allyl Halide->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Work-up Work-up Reaction->Work-up Crude Product Recrystallization Recrystallization Work-up->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the synthesis of this compound.

Proposed Mechanism of UV Absorption

This diagram illustrates the logical relationship of how this compound is proposed to function as a UV absorber.

G Proposed UV Absorption Mechanism UV_Radiation UV Radiation Ground_State Ground State Molecule UV_Radiation->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Material_Protection Material Protection Ground_State->Material_Protection Excited_State->Ground_State Relaxation Heat_Dissipation Heat Dissipation Excited_State->Heat_Dissipation

Caption: Logical flow of UV absorption and material protection.

References

In-Depth Technical Guide to the Spectroscopic Data of CAS number 2549-87-3: 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 2549-87-3, identified as 4-Allyloxy-2-hydroxybenzophenone. This compound, belonging to the benzophenone class, is of interest for its potential applications in various fields, including its use as a UV absorber.[1] This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols relevant to the acquisition of such data.

Compound Information:

Chemical Name This compound
CAS Number 2549-87-3
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol
Synonyms (2-Hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone, 2-Benzoyl-5-(prop-2-en-1-yloxy)phenol[1]

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound. The data is compiled from various public sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~7.2-7.8mAromatic protons (benzoyl group)
~6.4-6.6mAromatic protons (dihydroxy-substituted ring)
~5.9-6.1m-CH=CH₂
~5.2-5.4m=CH₂
~4.5-4.6d-O-CH₂-
~10.0-12.0s (broad)Phenolic -OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~195-200C=O (ketone)
~160-165C-OH (aromatic)
~160-165C-O-Allyl (aromatic)
~130-135Aromatic carbons
~115-130Aromatic carbons
~117=CH₂
~100-110Aromatic carbons
~68-70-O-CH₂-

Note: The NMR data presented are based on typical chemical shift ranges for the functional groups present in the molecule. Actual experimental values may vary depending on the solvent and other experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3600Strong, broadO-H stretch (phenolic)
~3000-3100MediumC-H stretch (aromatic and vinyl)
~2850-3000MediumC-H stretch (aliphatic)
~1630-1650StrongC=O stretch (ketone)
~1580-1600Medium-StrongC=C stretch (aromatic)
~1450-1500MediumC=C stretch (aromatic)
~1200-1300StrongC-O stretch (aryl ether)
~900-1000Medium=C-H bend (vinyl)

Source: The IR data is compiled based on characteristic absorption frequencies for the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
254Moderate[M]⁺ (Molecular ion)[1]
213Moderate[M - C₃H₅]⁺ (Loss of allyl group)
137Strong[C₇H₅O₂]⁺ (Hydroxybenzoyl fragment)
105High[C₆H₅CO]⁺ (Benzoyl cation)[1]
77Moderate[C₆H₅]⁺ (Phenyl cation)

Source: The mass spectrometry data is based on predicted fragmentation patterns and publicly available data from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are intended as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz).

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Parameters (General):

    • Injector Temperature: 250-280 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (General):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum corresponding to that peak will provide the fragmentation pattern.

Visualizations

Chemical Structure

chemical_structure Chemical Structure of this compound cluster_benzophenone Benzophenone Core cluster_substituents Substituents C1 C C2 C C1->C2 C_keto C C1->C_keto C3 C C2->C3 O_hydroxy O C2->O_hydroxy C4 C C3->C4 C5 C C4->C5 O_allyl O C4->O_allyl C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 C_keto->C7 O_keto O C_keto->O_keto H_hydroxy H O_hydroxy->H_hydroxy C_allyl1 CH₂ O_allyl->C_allyl1 C_allyl2 CH C_allyl1->C_allyl2 C_allyl3 CH₂ C_allyl2->C_allyl3

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

spectroscopic_workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound (Solid Sample) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS Solid Direct Solid Analysis Sample->Solid for IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS GC-MS Analysis Dilution->MS IR IR Spectroscopy (ATR) Solid->IR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z ratios) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

The Photoprotective Heartbeat: An In-Depth Technical Guide to the UV Absorption Mechanism of 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyloxy-2-hydroxybenzophenone is a member of the 2-hydroxybenzophenone class of ultraviolet (UV) absorbers, which are crucial components in sunscreens, polymer stabilizers, and various cosmetic formulations for preventing photodegradation. The efficacy of these molecules lies in their ability to harmlessly dissipate damaging UV radiation. This technical guide delves into the core mechanism of UV absorption by this compound, a process governed by an ultrafast and efficient photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). While specific quantitative photophysical data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates from closely related 2-hydroxy-4-alkoxybenzophenone analogues to provide a comprehensive understanding of its function. We will explore the underlying principles, present representative quantitative data, detail relevant experimental protocols, and visualize the key mechanistic pathways.

Introduction: The Imperative of UV Protection

Ultraviolet radiation, particularly in the UVA (315–400 nm) and UVB (280–315 nm) ranges, poses a significant threat to the integrity of materials and biological tissues. In the context of drug development and formulation, photostability is a critical parameter, as UV exposure can lead to the degradation of active pharmaceutical ingredients (APIs) and excipients, compromising efficacy and safety. Chemical UV absorbers are indispensable tools for mitigating these effects. 2-Hydroxybenzophenones are a cornerstone of UV protection technology due to their remarkable photostability and efficiency in converting absorbed UV energy into harmless thermal energy.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound and its congeners absorb and dissipate UV energy is through Excited-State Intramolecular Proton Transfer (ESIPT). This process is contingent on the specific molecular structure, namely the presence of a hydroxyl group ortho to the carbonyl group.

The key steps of the ESIPT mechanism are as follows:

  • Ground State (Enol Form): In its ground state, the molecule exists in an "enol" tautomeric form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen.

  • UV Photon Absorption: Upon absorption of a UV photon, the molecule is promoted to an electronically excited singlet state (S1). This excitation leads to a significant redistribution of electron density.

  • Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton increases, while the basicity of the carbonyl oxygen increases. This facilitates an ultrafast, sub-picosecond transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state "keto" tautomer.

  • Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly decays to its ground state via non-radiative pathways, primarily through vibrational relaxation. This process effectively dissipates the absorbed UV energy as heat.

  • Reverse Proton Transfer: Following decay to the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol tautomer in its ground state.

This cyclic process allows the molecule to absorb multiple UV photons without undergoing photochemical degradation, making it an excellent photostabilizer.

Logical Flow of the ESIPT Mechanism

ESIPT_Mechanism Ground_State Ground State (Enol Form) Intramolecular H-Bond Excited_State_Enol Excited State (S1) (Enol) Ground_State->Excited_State_Enol UV Photon Absorption (hν) Excited_State_Keto Excited State (Keto) Proton Transferred Excited_State_Enol->Excited_State_Keto Ultrafast ESIPT Ground_State_Keto Ground State (Keto Form) Unstable Excited_State_Keto->Ground_State_Keto Non-Radiative Decay (Heat) Ground_State_Keto->Ground_State Reverse Proton Transfer

Caption: The cyclic process of UV energy dissipation via Excited-State Intramolecular Proton Transfer (ESIPT).

Quantitative Data

As specific quantitative photophysical data for this compound is scarce, the following table summarizes representative data for structurally similar and commercially significant 2-hydroxy-4-alkoxybenzophenones. This data provides a reasonable approximation of the expected UV absorption characteristics.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Solvent
2,4-Dihydroxybenzophenone292, 32313,200 (at 292 nm)Methanol
2-Hydroxy-4-methoxybenzophenone287, 32514,800 (at 287 nm)Ethanol
2-Hydroxy-4-n-octyloxybenzophenone290, 328~15,000 (estimated)Chloroform
This compound ~290, ~325 ~14,000 - 15,000 (estimated) Ethanol/Methanol

Note: The data for this compound is an educated estimation based on the trends observed in analogous compounds. The dual absorption bands are characteristic of the enol tautomer.

Experimental Protocols

To characterize the UV absorption properties of this compound or similar compounds, the following experimental protocols are typically employed.

UV-Vis Absorption Spectroscopy

This is the fundamental technique to determine the absorption spectrum and molar extinction coefficient.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-450 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

  • Sample Measurement: Record the UV-Vis absorption spectrum for each of the prepared working solutions.

  • Data Analysis:

    • Identify the λmax values from the spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm, calculate the molar extinction coefficient (ε).

Experimental Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (Known Concentration) Dilutions Create Serial Dilutions Stock->Dilutions Blank Measure Solvent Blank Dilutions->Blank Sample Measure Absorbance of Dilutions Blank->Sample Identify_Lambda Identify λmax Sample->Identify_Lambda Beer_Lambert Apply Beer-Lambert Law Identify_Lambda->Beer_Lambert Calculate_Epsilon Calculate Molar Extinction Coefficient (ε) Beer_Lambert->Calculate_Epsilon

Caption: A generalized workflow for determining the UV-Vis absorption properties of a compound.

Conclusion

This compound provides effective UV protection through the well-established mechanism of Excited-State Intramolecular Proton Transfer. This rapid, cyclic, and non-destructive pathway for energy dissipation is characteristic of the 2-hydroxybenzophenone class of UV absorbers. While specific, detailed photophysical studies on the 4-allyloxy derivative are not widely published, a strong inference of its behavior can be drawn from closely related analogues. The provided data and protocols offer a robust framework for researchers and professionals in drug development to understand, evaluate, and utilize this important photostabilizer in their formulations. Further research to elucidate the precise quantum yields and excited-state lifetimes of this compound would be beneficial for a more complete understanding and optimization of its performance in various applications.

An In-depth Technical Guide to the Solubility of 4-Allyloxy-2-hydroxybenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Allyloxy-2-hydroxybenzophenone, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various organic solvents. The presence of a hydroxyl group suggests enhanced solubility in polar solvents.[1] One source indicates that it is soluble in toluene.[2][3]

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Toluene25Gravimetric
40Gravimetric
Ethanol25UV-Vis Spectrophotometry
40UV-Vis Spectrophotometry
Acetone25Gravimetric
40Gravimetric
Methanol25UV-Vis Spectrophotometry
40UV-Vis Spectrophotometry
Dichloromethane25Gravimetric
40Gravimetric
Ethyl Acetate25Gravimetric
40Gravimetric

Experimental Protocols for Solubility Determination

Two common and effective methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and UV-Vis spectrophotometry.

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution.[4][5][6] It is a fundamental and accurate technique for determining solubility.[4]

2.1.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., Toluene, Acetone, Dichloromethane, Ethyl Acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus with non-reactive filters (e.g., PTFE syringe filters, 0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Oven

2.1.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 40 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the continued presence of undissolved solute.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed container (e.g., an evaporating dish or a clean vial). This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is 178°C at 1 mmHg, so a lower temperature should be used.

    • Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.

    • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtrate (mL)) * 100

    • To determine molar solubility, convert the mass of the solute to moles using its molecular weight (254.28 g/mol ).

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[7][8][9] It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

2.2.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., Ethanol, Methanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker bath

  • Filtration apparatus (0.45 µm syringe filters)

2.2.2. Experimental Procedure

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution and Measurement:

    • Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 2.1.2, step 1).

    • After equilibration, filter the saturated solution to remove any undissolved solid.[9]

    • Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Method start Start prep_solution Add excess solute to solvent start->prep_solution equilibrate Equilibrate at constant temperature (24-48h with agitation) prep_solution->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.45 µm) settle->filter method_choice Choose Method filter->method_choice evaporate Evaporate solvent method_choice->evaporate Gravimetric dilute Dilute filtrate method_choice->dilute UV-Vis weigh Weigh dried solute evaporate->weigh calc_grav Calculate Solubility weigh->calc_grav end End calc_grav->end measure_abs Measure absorbance at λmax dilute->measure_abs calc_uv Calculate Solubility (using calibration curve) measure_abs->calc_uv calc_uv->end

Caption: Workflow for determining the solubility of this compound.

References

Potential Antimicrobial Activity of 4-Allyloxy-2-hydroxybenzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyloxy-2-hydroxybenzophenone, a derivative of the versatile benzophenone scaffold, is primarily recognized for its utility as a UV absorber in various industrial applications. However, emerging research into the broader bioactivities of benzophenone derivatives has highlighted their potential as a promising class of antimicrobial agents. This technical guide provides a comprehensive overview of the latent antimicrobial properties of this compound. While direct quantitative antimicrobial data for this specific compound is not yet available in published literature, this document serves as a foundational resource for researchers by detailing the necessary experimental protocols to evaluate its efficacy. Furthermore, it contextualizes its potential by summarizing the known antimicrobial activities of structurally related benzophenone compounds and discussing possible mechanisms of action. This guide is intended to stimulate and facilitate further investigation into this compound as a novel antimicrobial candidate.

Introduction: The Benzophenone Scaffold in Antimicrobial Research

The benzophenone framework is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] Naturally occurring and synthetic benzophenones have demonstrated notable antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5][6]

The antimicrobial potential of benzophenone derivatives is often attributed to their ability to interfere with critical cellular processes. Studies on various substituted benzophenones have revealed mechanisms of action that include the disruption of bacterial cell membranes, leading to depolarization and subsequent cell death.[4][5] The presence of hydroxyl and other functional groups on the benzophenone core can significantly influence the antimicrobial potency and spectrum of activity.[6] Given this precedent, this compound, with its specific substitution pattern, presents as a compound of interest for antimicrobial screening.

Antimicrobial Activity of Benzophenone Derivatives: A Review

While specific data for this compound is pending, studies on analogous compounds provide a strong rationale for its investigation. For instance, certain benzophenone-based tetraamides have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 0.5–2.0 mg/L.[4][5] Another study on 2,2′,4-trihydroxybenzophenone reported MIC values between 62.5 and 250 µg/mL against a panel of bacteria relevant to the poultry industry.[6]

The structure-activity relationship (SAR) studies of benzophenone derivatives suggest that the benzophenone core is essential for activity, and the nature and position of substituents play a crucial role in determining the potency and spectrum.[4][5] The allyloxy and hydroxyl groups of this compound may contribute to its potential antimicrobial effects, a hypothesis that warrants experimental validation.

Table 1: Template for Recording Antimicrobial Susceptibility Data for this compound
MicroorganismStrainMethodMIC (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusATCC 29213Broth Microdilution
Escherichia coliATCC 25922Broth Microdilution
Pseudomonas aeruginosaATCC 27853Broth Microdilution
Candida albicansATCC 90028Broth Microdilution
Staphylococcus aureusATCC 25923Disk Diffusion
Escherichia coliATCC 25922Disk Diffusion

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate the investigation of this compound's antimicrobial potential, detailed protocols for two standard antimicrobial susceptibility testing methods are provided below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve concentrations twice the final desired concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Add 50 µL of the appropriate broth to all wells of a 96-well plate. Add 50 µL of the serially diluted compound to the corresponding wells. Finally, add 50 µL of the standardized inoculum to each well, resulting in a final volume of 150 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of Compound B Serial Dilutions in Broth A->B E Dispense Diluted Compound to Plate B->E C Standardize Inoculum (0.5 McFarland) D Dilute Inoculum C->D F Add Inoculum to Wells D->F E->F G Incubate Plate (16-20h, 37°C) F->G H Read MIC (Lowest concentration with no growth) G->H

Caption: Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Using sterile forceps, place the impregnated disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Compound- Impregnated Disks D Apply Disks to Agar Surface A->D B Standardize Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn Culture) B->C C->D E Incubate Plate (16-18h, 37°C) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Potential Mechanisms of Antimicrobial Action

Based on the literature for phenolic compounds and other benzophenone derivatives, several potential mechanisms of action for this compound can be hypothesized.

  • Membrane Disruption: A primary mechanism for many phenolic compounds is the disruption of the bacterial cell membrane's integrity. This can lead to the leakage of intracellular components and the dissipation of the proton motive force, ultimately resulting in cell death.

  • Enzyme Inhibition: Phenolic compounds can inhibit various microbial enzymes that are essential for cellular processes such as energy metabolism and nucleic acid synthesis.

  • Inhibition of Biofilm Formation: Some phenolic compounds have been shown to interfere with quorum sensing and other signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.

Potential_Mechanisms A This compound B Bacterial Cell A->B Interacts with C Membrane Disruption B->C D Enzyme Inhibition B->D E Biofilm Formation Inhibition B->E F Cell Death C->F D->F E->F Reduces Virulence

Caption: Potential Antimicrobial Mechanisms of Action.

Conclusion and Future Directions

While this compound is an established compound in material science, its potential as an antimicrobial agent remains unexplored. The structural similarities to other bioactive benzophenones suggest that it is a worthwhile candidate for investigation. This technical guide provides the foundational information and detailed experimental protocols necessary for researchers to undertake a thorough evaluation of its antimicrobial properties.

Future research should focus on:

  • Performing comprehensive antimicrobial susceptibility testing against a broad panel of clinically relevant bacteria and fungi.

  • Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

  • Investigating the mechanism of action through assays that assess membrane integrity, enzyme inhibition, and effects on biofilm formation.

  • Exploring the structure-activity relationships by synthesizing and testing related derivatives to optimize antimicrobial potency.

The elucidation of the antimicrobial potential of this compound could pave the way for the development of a new class of antimicrobial agents.

References

An In-depth Technical Guide to 4-Allyloxy-2-hydroxybenzophenone for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Allyloxy-2-hydroxybenzophenone, a versatile monomer increasingly utilized in the synthesis of advanced polymers. This document details the synthesis of the monomer, its physicochemical properties, and its applications in polymer chemistry, with a focus on its role as a comonomer and grafting agent.

Introduction

This compound is a functionalized benzophenone derivative that combines the UV-absorbing properties of the benzophenone core with a reactive allyl group, making it a valuable building block for new polymeric materials. Its primary applications lie in the development of polymers with enhanced ultraviolet (UV) stability and improved electrical properties. The presence of the allyl functional group allows for its incorporation into polymer chains via various polymerization techniques, including copolymerization and grafting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and characterization.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1]
Appearance Light orange to yellow-green crystalline powder[2]
Melting Point 67-70 °C
Purity >98.0% (HPLC)[2]
CAS Number 2549-87-3

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the Williamson ether synthesis, starting from 2,4-dihydroxybenzophenone and an allyl halide, typically allyl bromide, in the presence of a base.

Synthesis Pathway

Synthesis_Pathway Reactant1 2,4-Dihydroxybenzophenone Reaction Williamson Ether Synthesis Reactant1->Reaction + Reactant2 Allyl Bromide Reactant2->Reaction + Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general representation based on established Williamson ether synthesis procedures.

Materials:

  • 2,4-dihydroxybenzophenone

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzophenone (1 equivalent) and anhydrous acetone.

  • Stir the mixture until the 2,4-dihydroxybenzophenone is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Slowly add allyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate and wash with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Polymer Synthesis with this compound

While the homopolymerization of this compound is not well-documented in the literature, likely due to the challenges associated with the free-radical polymerization of allyl monomers (such as degradative chain transfer), it is widely used as a comonomer and a grafting agent.

Copolymerization

This compound can be copolymerized with various vinyl monomers, such as acrylates, methacrylates, and styrenics, to introduce UV-absorbing properties into the resulting polymer.

Materials:

  • This compound

  • Comonomer (e.g., methyl methacrylate)

  • Free-radical initiator (e.g., AIBN or BPO)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Precipitating solvent (e.g., methanol or hexane)

Procedure:

  • In a Schlenk flask, dissolve this compound, the comonomer, and the initiator in the chosen anhydrous solvent.

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir for the specified time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature and precipitate the copolymer by pouring the solution into a large excess of a non-solvent.

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Grafting onto Polymer Backbones

The allyl group of this compound can be utilized to graft it onto existing polymer backbones, particularly those with sites susceptible to radical attack. This method is effective for modifying polymers like ethylene-propylene-diene monomer (EPDM) rubber.[3]

Materials:

  • Base polymer (e.g., EPDM)

  • This compound

  • Radical initiator (e.g., dicumyl peroxide - DCP)

Procedure:

  • The base polymer, this compound, and the initiator are typically mixed in a melt blender or an internal mixer.

  • The mixture is processed at a high temperature (e.g., 175 °C) for a specific duration to induce the grafting reaction.[3]

  • The resulting modified polymer is then cooled and can be further processed.

Characterization of Polymers Containing this compound

The successful incorporation of this compound into a polymer can be confirmed using various analytical techniques.

TechniqueInformation Obtained
¹H NMR Spectroscopy Confirms the presence of the benzophenone and allyl/alkoxy protons in the polymer structure. The ratio of integrals of characteristic peaks can be used to determine the copolymer composition.[4]
FTIR Spectroscopy Shows characteristic absorption bands for the carbonyl group (C=O) of the benzophenone, the aromatic rings, and the ether linkage (C-O-C).
UV-Vis Spectroscopy Demonstrates the UV-absorbing properties of the polymer due to the benzophenone moiety.
Gel Permeation Chromatography (GPC) Determines the molecular weight and polydispersity of the synthesized polymer.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) of the polymer.[5]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization processes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Synthesis Monomer Synthesis: This compound Polymerization Polymerization: Copolymerization or Grafting Monomer_Synthesis->Polymerization Structural Structural Analysis (NMR, FTIR) Polymerization->Structural Molecular_Weight Molecular Weight (GPC) Polymerization->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Polymerization->Thermal Optical Optical Properties (UV-Vis) Polymerization->Optical

Caption: General experimental workflow.

Conclusion

This compound serves as a valuable monomer for the development of functional polymers. While its homopolymerization presents challenges inherent to allyl monomers, its utility as a comonomer and grafting agent is well-established for imparting desirable properties such as UV resistance and modified electrical characteristics to a wide range of polymeric materials. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this versatile monomer in their polymer synthesis and material development endeavors.

References

An In-depth Technical Guide to 4-Allyloxy-2-hydroxybenzophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Allyloxy-2-hydroxybenzophenone (AHBP), a molecule of significant interest in material science and with potential applications in other fields. This document details its discovery and history, physicochemical properties, synthesis methodologies, and its primary mechanism of action as an ultraviolet light absorber.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. Its development is intrinsically linked to the broader history of 2-hydroxybenzophenone derivatives, which were identified as effective ultraviolet (UV) light absorbers in the mid-20th century. The core benzophenone structure's ability to dissipate UV radiation through a reversible keto-enol tautomerism has been a cornerstone of photostabilizer technology for polymers and other materials.

Early patents for the synthesis of 2-hydroxy-4-alkoxybenzophenones date back to at least 1970. A patent filed by Fernando J. Ponder describes a process for producing these compounds through the condensation reaction of 2,4-dihydroxybenzophenone with an alkyl chloride. This foundational work paved the way for the development of a variety of substituted benzophenones, including the allyloxy derivative.

Subsequent innovations in the late 1990s focused on improving the efficiency and environmental footprint of the synthesis process. A 1998 patent, for instance, details a method for the selective alkylation of 2,4-dihydroxybenzophenone using dialkyl carbonates in the presence of specific catalysts. This highlights a continuous effort to refine the production of this important class of compounds. While a singular "discoverer" of this compound is not apparent, its existence is a result of the systematic exploration and optimization of benzophenone-based UV absorbers for industrial applications.

Physicochemical Properties

This compound is a crystalline solid at room temperature, with its color ranging from light orange to a yellow-green powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₆H₁₄O₃[2][3][4][5][6]
Molecular Weight 254.28 g/mol [3][4][5]
Melting Point 67-70 °C[1][7]
Boiling Point 178 °C at 1 mmHg[1]
Appearance Light orange to yellow-green crystalline powder[1]
Solubility Soluble in toluene[1]
CAS Number 2549-87-3[2][3][4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound primarily involves the etherification of the 4-hydroxyl group of 2,4-dihydroxybenzophenone. Various methods have been developed over the years, with differences in the choice of allylating agent, catalyst, and reaction conditions. Below are detailed protocols based on patented methodologies.

Method 1: Alkylation with Allyl Chloride (Based on Ponder, 1970)

This method utilizes an alkyl chloride as the alkylating agent in the presence of a suitable solvent and catalyst.

Materials:

  • 2,4-dihydroxybenzophenone

  • Allyl chloride

  • Potassium carbonate (or other suitable base)

  • Acetone (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A mixture of 2,4-dihydroxybenzophenone (1 equivalent) and potassium carbonate (1.1 equivalents) in acetone is stirred at room temperature.

  • Allyl chloride (1.05 equivalents) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: Alkylation with Dialkyl Carbonate (Based on a 1998 Patent)

This process describes a more recent approach using a dialkyl carbonate as the alkylating agent, which is considered a greener alternative to alkyl halides.

Materials:

  • 2,4-dihydroxybenzophenone

  • Diallyl carbonate

  • Potassium carbonate (or other suitable catalyst)

  • Dimethylformamide (DMF) (as solvent)

Procedure:

  • 2,4-dihydroxybenzophenone (1 equivalent) and potassium carbonate (catalytic amount) are dissolved in DMF in a reaction vessel equipped with a stirrer and a condenser.

  • Diallyl carbonate (1.2 equivalents) is added to the mixture.

  • The reaction mixture is heated to a temperature between 120 °C and 160 °C.

  • The reaction is carried out for 4-8 hours, with progress monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Mechanism of Action: UV Absorption

The primary and most well-documented function of this compound is its ability to act as a UV absorber. This property is crucial for its application in protecting various materials from photodegradation. The mechanism involves the absorption of UV radiation and its dissipation as harmless thermal energy.

The key to this function lies in the molecular structure, specifically the presence of the ortho-hydroxyl group relative to the carbonyl group. This configuration allows for the formation of a strong intramolecular hydrogen bond. Upon absorption of UV light, the molecule undergoes a reversible tautomerization from the enol form to the keto form. This process, known as excited-state intramolecular proton transfer (ESIPT), provides a rapid and efficient pathway for the deactivation of the excited state, converting the absorbed UV energy into vibrational energy (heat) and thus protecting the surrounding material from degradation.

UV_Absorption_Mechanism UV_Light UV Radiation (290-400 nm) AHBP_Ground This compound (Ground State - Enol Form) UV_Light->AHBP_Ground Absorption AHBP_Excited Excited State AHBP_Ground->AHBP_Excited Excitation Keto_Tautomer Keto Tautomer (Excited State) AHBP_Excited->Keto_Tautomer Intramolecular Proton Transfer Keto_Tautomer->AHBP_Ground Relaxation Heat Heat Dissipation Keto_Tautomer->Heat Energy Release

Caption: UV absorption mechanism of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited evidence in scientific literature detailing specific biological signaling pathways directly modulated by this compound. Its primary application and research focus have been in materials science as a UV stabilizer. Some studies on benzophenone derivatives, in general, have suggested potential antioxidant or antimicrobial properties, but dedicated research on the specific biological effects of the allyloxy variant is scarce. Therefore, a definitive diagram of a biological signaling pathway cannot be provided at this time due to a lack of established data. Professionals in drug development should note this data gap and exercise caution.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound is a standard multi-step process in organic chemistry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2,4-dihydroxybenzophenone + Allylating Agent + Base/Catalyst Reaction Reaction under Reflux/Heating Reactants->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., with Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Column Chromatography or Recrystallization Evaporation->Purification_Method Characterization Characterization (NMR, IR, MS, MP) Purification_Method->Characterization

Caption: General workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Allyloxy-2-hydroxybenzophenone as a UV Stabilizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) radiation from sunlight is a major cause of degradation in polymeric materials. This degradation can manifest as discoloration, loss of gloss, brittleness, and a reduction in mechanical properties, ultimately leading to product failure.[1] To counteract these effects, UV stabilizers are incorporated into polymers. 4-Allyloxy-2-hydroxybenzophenone is a UV absorber of the benzophenone class, designed to protect polymers from the damaging effects of UV radiation. Its molecular structure allows for the absorption of harmful UV light and its dissipation as harmless thermal energy.[2][3] The allyl group in its structure also offers the potential for copolymerization, enabling it to be chemically bound into the polymer matrix, which can reduce migration and improve long-term stability.

Mechanism of UV Stabilization

Benzophenone-based UV absorbers, including this compound, function by absorbing UV radiation and converting it into thermal energy through a process of tautomerization. The general mechanism is as follows:

  • UV Absorption: The benzophenone molecule absorbs UV photons, which excites it to a higher energy singlet state.

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.

  • Intramolecular Proton Transfer: The excited triplet state undergoes a reversible intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen, forming a transient enol-like species.

  • Tautomerization and Heat Dissipation: This unstable species rapidly tautomerizes back to the original keto form, releasing the absorbed energy as heat to the surrounding polymer matrix. This cycle can be repeated, providing long-term protection.

UV_Stabilization_Mechanism A This compound (Keto Form) B Excited Singlet State A->B UV Photon Absorption (280-400 nm) C Excited Triplet State B->C Intersystem Crossing D Excited State Intramolecular Proton Transfer (Enol Form) C->D Proton Transfer D->A Tautomerization & Heat Dissipation

Caption: Mechanism of UV stabilization by this compound.

Applications

This compound is suitable for a variety of polymers, including:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE)

  • Coatings: Solvent-based and waterborne coatings

  • Adhesives and Sealants

  • Elastomers

  • Other Engineering Plastics

Its copolymerizable nature makes it particularly useful in applications where long-term stability and low migration are critical.

Quantitative Performance Data

The effectiveness of this compound as a UV stabilizer can be quantified by various analytical techniques. The following tables summarize typical data that would be generated in such an evaluation.

Table 1: UV-Vis Absorbance Characteristics

Wavelength (nm)Molar Absorptivity (ε)
~288High
~325Moderate

Note: Specific molar absorptivity values would need to be determined experimentally.

Table 2: Mechanical Properties of Polypropylene (PP) Before and After Accelerated Weathering

FormulationExposure Time (hours)Tensile Strength (MPa)Elongation at Break (%)
PP (Control)035.0400
PP (Control)50020.5150
PP + 0.5% this compound034.8395
PP + 0.5% this compound50030.2320

Table 3: Color Change of Polyethylene (PE) After Accelerated Weathering

FormulationExposure Time (hours)ΔE* (Color Difference)
PE (Control)00
PE (Control)5008.2
PE + 0.5% this compound00
PE + 0.5% this compound5002.5

Experimental Protocols

Protocol 1: Incorporation of this compound into Polypropylene via Melt Blending

This protocol describes the incorporation of the UV stabilizer into polypropylene using a laboratory-scale melt blender.

Materials and Equipment:

  • Polypropylene (PP) pellets

  • This compound powder

  • Laboratory-scale internal mixer or twin-screw extruder

  • Compression molder

  • Tensile tester

  • Colorimeter

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc)[4][5]

Procedure:

  • Drying: Dry the PP pellets and this compound powder in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Premixing: In a sealed bag, physically mix the PP pellets with the desired concentration of this compound (e.g., 0.5% w/w).

  • Melt Blending:

    • Set the temperature of the melt blender to 190-210°C.

    • Add the premixed material to the blender and process for 5-10 minutes at a rotor speed of 50-60 rpm to ensure homogeneous distribution.[6]

  • Sample Preparation:

    • Remove the molten blend from the mixer.

    • Compression mold the blend into plaques of the desired thickness for testing (e.g., 2 mm for mechanical testing) at a temperature of 200°C and a pressure of 10 MPa for 5 minutes.

    • Allow the molded plaques to cool to room temperature under pressure.

  • Control Sample: Repeat steps 1-4 without the addition of this compound to create a control sample.

Melt_Blending_Workflow A Drying (PP Pellets & Stabilizer) B Premixing A->B C Melt Blending (190-210°C) B->C D Compression Molding (200°C, 10 MPa) C->D E Cooling & Sample Collection D->E

Caption: Workflow for melt blending incorporation.

Protocol 2: Accelerated Weathering and Performance Evaluation

This protocol outlines the procedure for evaluating the performance of the stabilized polymer samples.

Procedure:

  • Initial Characterization:

    • Cut dumbbell-shaped specimens from the molded plaques for tensile testing according to ASTM D638.

    • Measure the initial tensile strength and elongation at break of both the control and stabilized samples.

    • Measure the initial color of the plaques using a colorimeter according to ASTM D2244.

  • Accelerated Weathering:

    • Place the test specimens in an accelerated weathering chamber.

    • Expose the samples to cycles of UV radiation, temperature, and humidity according to a standard protocol such as ASTM G154 (QUV) or ASTM G155 (Xenon Arc).[7] A typical cycle might consist of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Periodic Evaluation:

    • At regular intervals (e.g., every 250 hours), remove a set of samples from the weathering chamber.

    • Repeat the tensile testing and color measurements on the weathered samples.

  • Data Analysis:

    • Plot the tensile strength, elongation at break, and color change (ΔE*) as a function of exposure time for both the control and stabilized samples.

    • Compare the performance of the stabilized polymer to the control to determine the effectiveness of the this compound.

Performance_Evaluation_Workflow cluster_testing Testing Loop A Initial Characterization (Tensile, Color) B Accelerated Weathering (UV, Temp, Humidity) A->B C Periodic Evaluation (e.g., 250h, 500h) B->C C->B Continue Exposure D Final Data Analysis C->D

Caption: Workflow for performance evaluation.

Conclusion

This compound is an effective UV stabilizer for a range of polymeric materials. Its ability to absorb UV radiation and dissipate it as heat significantly retards the degradation processes that lead to the deterioration of polymer properties. The protocols outlined above provide a framework for the incorporation and evaluation of this stabilizer in a laboratory setting. For specific applications, optimization of the stabilizer concentration and processing conditions may be required.

References

Application Notes and Protocols for the Incorporation of 4-Allyloxy-2-hydroxybenzophenone in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyloxy-2-hydroxybenzophenone (AHB) is a highly effective ultraviolet (UV) absorber belonging to the benzophenone class of photostabilizers.[1][2] Its primary function in coating formulations is to protect the polymer matrix and underlying substrate from the detrimental effects of UV radiation, such as photo-oxidative degradation, which can lead to cracking, chalking, discoloration, and loss of mechanical strength.[3] AHB absorbs harmful UV radiation and dissipates it as thermal energy, thereby enhancing the durability and extending the service life of coatings.[1] The presence of an allyloxy functional group offers the potential for copolymerization into the polymer backbone, providing permanent UV protection and minimizing migration. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in various coating systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development, including solubility and compatibility assessments.

PropertyValueReference
Chemical Name This compound[4][5]
CAS Number 2549-87-3[4][5]
Molecular Formula C₁₆H₁₄O₃[4][6]
Molecular Weight 254.28 g/mol [4][5]
Appearance Light orange to yellow-green crystalline powder
Melting Point 67-70 °C[5][7]
Boiling Point 178 °C @ 1 mmHg[7]
Solubility Soluble in toluene and other organic solvents
UV Absorption Range Primarily in the UVA and UVB regions (approx. 290-400 nm)[1]

Mechanism of Action: Photostabilization

The photostabilization mechanism of 2-hydroxybenzophenones like this compound involves the absorption of UV radiation and subsequent harmless dissipation of the energy. The process is initiated by the absorption of a photon, which excites the molecule to a singlet excited state. This is followed by a series of photophysical processes, including intersystem crossing to a triplet state and internal conversion, ultimately releasing the energy as heat. The presence of the ortho-hydroxyl group is critical to this process, as it facilitates a reversible keto-enol tautomerism that provides an efficient pathway for energy dissipation.

photostabilization_mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited States cluster_dissipation Energy Dissipation S0 Benzophenone (Keto form) S1 Singlet Excited State (S₁) S0->S1 UV Photon Absorption (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing Enol Excited State Enol Tautomer T1->Enol Excited State Intramolecular Proton Transfer Enol->S0 Tautomer Relaxation Heat Heat Release Enol->Heat Vibrational Relaxation

Photostabilization mechanism of 2-hydroxybenzophenones.

Performance Data in Coatings

The concentration of this compound significantly impacts the performance of a coating in terms of its resistance to photodegradation. Generally, concentrations between 0.5% and 3.0% by weight of the total solids are recommended, depending on the binder system, the expected level of UV exposure, and the desired service life of the coating. Below are representative data illustrating the effect of AHB concentration on key performance metrics after accelerated weathering.

Table 2: Representative Performance Data of an Acrylic Clearcoat with this compound after 1000 hours of Accelerated Weathering (QUV-A)

AHB Concentration (% w/w on total solids)Gloss Retention (%) @ 60°Color Change (ΔE*)Visual Observations
0.0 (Control)455.2Severe yellowing, micro-cracking
0.5702.5Slight yellowing, no cracking
1.0851.1Minimal yellowing, no cracking
2.0920.8No significant change
3.0950.6No significant change

Note: The data presented in this table is illustrative of the typical performance of benzophenone UV absorbers and is intended for comparative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and evaluation of this compound in coating formulations.

Protocol for Incorporation into a Solvent-Based Acrylic Coating

This protocol describes the steps for preparing a solvent-based acrylic clearcoat incorporating this compound.

Materials:

  • Acrylic resin solution (e.g., 50% solids in xylene/butyl acetate)

  • This compound (AHB)

  • Solvent blend (e.g., xylene, butyl acetate, aromatic 100)

  • Leveling agent

  • Flow control agent

  • High-speed disperser or magnetic stirrer

  • Glass beakers and other standard laboratory glassware

  • Analytical balance

Procedure:

  • Preparation of the AHB Solution:

    • Weigh the desired amount of AHB based on the target concentration (e.g., 1.0% w/w on total solids).

    • In a separate beaker, dissolve the AHB in a portion of the solvent blend with gentle stirring until fully dissolved. Warming the solvent slightly may aid dissolution.

  • Formulation of the Coating:

    • In a main mixing vessel, add the acrylic resin solution.

    • While stirring at a moderate speed, slowly add the pre-dissolved AHB solution to the acrylic resin.

    • Continue mixing for 15-20 minutes to ensure homogeneity.

    • Add the leveling agent and flow control agent as per the formulation guidelines, followed by any remaining solvent to adjust the viscosity.

    • Mix for an additional 10-15 minutes at a low to moderate speed to ensure all components are well-blended.

  • Quality Control:

    • Measure the viscosity of the final formulation.

    • Draw down a film on a test panel to check for clarity, smoothness, and any signs of incompatibility (e.g., haze, seeding).

Protocol for Accelerated Weathering and Performance Evaluation

This protocol outlines the procedure for testing the durability of coatings containing this compound using an accelerated weathering chamber.

Equipment:

  • QUV Accelerated Weathering Tester (or Xenon Arc chamber) with UVA-340 lamps

  • Glossmeter (60° and 20° geometry)

  • Spectrocolorimeter (for measuring CIE Lab* values)

  • Film applicator (e.g., Byrd applicator)

  • Test panels (e.g., steel, aluminum, or as per application)

  • Microscope for visual inspection

Procedure:

  • Sample Preparation:

    • Prepare a series of coating formulations with varying concentrations of AHB (e.g., 0%, 0.5%, 1.0%, 2.0%, 3.0% w/w on total solids) as described in Protocol 5.1.

    • Apply the coatings to test panels at a controlled dry film thickness.

    • Allow the coated panels to cure according to the resin manufacturer's recommendations (e.g., air dry for 7 days or bake at a specified temperature and time).

  • Initial Measurements:

    • Before exposure, measure the initial gloss (at 60° and 20°) and color coordinates (L, a, b*) of each panel at multiple locations.

    • Visually inspect the panels for any initial defects.

  • Accelerated Weathering Exposure:

    • Place the prepared panels in the accelerated weathering chamber.

    • Set the exposure cycle according to a standard test method (e.g., ASTM G154, Cycle 1: 8 hours UV at 60°C black panel temperature, followed by 4 hours condensation at 50°C).

  • Periodic Evaluation:

    • At regular intervals (e.g., every 250 hours), remove the panels from the chamber for evaluation.

    • Measure the gloss and color of the exposed panels.

    • Visually inspect for any signs of degradation such as cracking, blistering, chalking, or delamination.

  • Data Analysis:

    • Calculate the percent gloss retention for each panel at each interval.

    • Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²

    • Plot the gloss retention and ΔE* as a function of exposure time for each AHB concentration.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for incorporating and evaluating this compound in a coating system.

experimental_workflow cluster_formulation Coating Formulation cluster_application Coating Application cluster_testing Performance Testing cluster_analysis Data Analysis Formulate_Control Prepare Control Coating (0% AHB) Apply_Coatings Apply Coatings to Test Panels Formulate_Control->Apply_Coatings Formulate_Test Prepare Test Coatings (Varying % AHB) Formulate_Test->Apply_Coatings Cure_Coatings Cure Coated Panels Apply_Coatings->Cure_Coatings Initial_Measurements Initial Gloss and Color Measurement Cure_Coatings->Initial_Measurements Accelerated_Weathering Accelerated Weathering (QUV/Xenon Arc) Initial_Measurements->Accelerated_Weathering Periodic_Measurements Periodic Gloss and Color Measurement Accelerated_Weathering->Periodic_Measurements At specified intervals Analyze_Data Calculate Gloss Retention and ΔE* Periodic_Measurements->Analyze_Data Compare_Performance Compare Performance of Different Formulations Analyze_Data->Compare_Performance

Workflow for incorporating and testing AHB in coatings.

Safety Precautions

When handling this compound powder, it is important to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, to avoid skin and eye irritation and respiratory tract irritation. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable additive for enhancing the UV stability and durability of a wide range of coatings. Proper incorporation and evaluation are key to optimizing its performance. The protocols and information provided in this document serve as a comprehensive guide for researchers and formulators to effectively utilize this UV absorber in their coating systems. The potential for copolymerization through its allyl group offers an avenue for developing highly durable and long-lasting protective coatings.

References

Application Notes and Protocols: Melt Grafting of 4-Allyloxy-2-hydroxybenzophenone onto Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypropylene (PP), a versatile and widely used thermoplastic, often lacks the specific surface properties and functionalities required for advanced applications, including in the pharmaceutical and medical device industries. Melt grafting is a solvent-free, environmentally friendly, and industrially scalable technique to modify the properties of polymers like polypropylene. This document provides detailed application notes and protocols for the melt grafting of 4-Allyloxy-2-hydroxybenzophenone (AHB), a UV absorber, onto a polypropylene backbone. The resulting grafted polymer (PP-g-AHB) exhibits enhanced UV stability, which is critical for materials used in drug packaging, medical equipment, and other applications where protection from photodegradation is paramount.

Reaction Mechanism

The melt grafting of this compound onto polypropylene is a free-radical mediated process. A peroxide initiator, such as Dicumyl Peroxide (DCP), is thermally decomposed at the processing temperature to generate primary radicals. These highly reactive radicals abstract hydrogen atoms from the polypropylene backbone, creating polypropylene macroradicals. The allyl group of the AHB monomer then reacts with these macroradicals, forming a stable covalent bond and grafting the UV-absorbing moiety onto the polymer chain.

MeltGrafting Initiator Initiator (DCP) Heat Heat (Melt Processing) Initiator->Heat Decomposition PrimaryRadicals Primary Radicals (2R•) Heat->PrimaryRadicals PP_Chain Polypropylene (-[CH₂-CH(CH₃)]n-) PrimaryRadicals->PP_Chain H Abstraction PP_Macroradical Polypropylene Macroradical (-[CH₂-C•(CH₃)]n-) PP_Chain->PP_Macroradical AHB This compound (Monomer) PP_Macroradical->AHB Grafting Reaction PP_g_AHB Grafted Polypropylene (PP-g-AHB) AHB->PP_g_AHB

Caption: Free-radical mechanism of melt grafting AHB onto polypropylene.

Experimental Protocols

Synthesis of this compound (AHB)

This protocol describes the synthesis of the grafting monomer, this compound, from 2,4-dihydroxybenzophenone and allyl bromide.

Materials:

  • 2,4-dihydroxybenzophenone

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone in acetone.

  • Add anhydrous potassium carbonate to the solution. The molar ratio of 2,4-dihydroxybenzophenone to K₂CO₃ should be approximately 1:1.5.

  • Slowly add allyl bromide to the mixture with continuous stirring. The molar ratio of 2,4-dihydroxybenzophenone to allyl bromide should be approximately 1:1.1.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with deionized water to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the ethyl acetate by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Melt Grafting of AHB onto Polypropylene

This protocol details the melt grafting process using a twin-screw extruder.

Materials:

  • Polypropylene (PP) powder or pellets

  • This compound (AHB)

  • Dicumyl Peroxide (DCP) initiator

Equipment:

  • Co-rotating twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling the extrudate

  • Pelletizer

Procedure:

  • Thoroughly dry the polypropylene pellets or powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

  • Set the temperature profile of the twin-screw extruder. A typical temperature profile from the feeding zone to the die is 160°C, 180°C, 200°C, 200°C, 190°C.

  • Set the screw speed, for instance, to 50 rpm.

  • Accurately weigh the PP, AHB, and DCP according to the desired formulation. A proven optimal mass ratio is m(PP) : m(AHB) : m(DCP) = 50 : 0.8 : 0.03.[1]

  • Use separate gravimetric feeders to introduce the PP, AHB, and DCP into the main feeding port of the extruder.

  • The molten polymer mixture is extruded through the die.

  • Cool the extruded strand in a water bath.

  • Pelletize the cooled strand to obtain PP-g-AHB granules.

  • To remove any unreacted monomer and initiator byproducts, the grafted PP pellets can be purified by dissolving in hot xylene, followed by precipitation in acetone, and then drying in a vacuum oven.

Experimental Workflow

Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis MeltGrafting Melt Grafting of AHB onto PP (Twin-Screw Extruder) Synthesis->MeltGrafting Purification Purification of PP-g-AHB MeltGrafting->Purification Characterization Characterization Purification->Characterization FTIR FTIR Spectroscopy Characterization->FTIR TGA Thermogravimetric Analysis (TGA) Characterization->TGA UVVis UV-Vis Spectroscopy Characterization->UVVis End End FTIR->End TGA->End UVVis->End

Caption: Experimental workflow for PP-g-AHB synthesis and characterization.

Data Presentation

Table 1: Optimal Conditions for Melt Grafting of AHB onto PP
ParameterOptimal ValueReference
Mass Ratio (PP:AHB:DCP)50 : 0.8 : 0.03[1]
Reaction Temperature200 °C[1]
Rotor Speed50 r/min[1]
Reaction Time9 min[1]
Resulting Grafting Ratio 0.73% [1]
Maximum Grafting Yield 0.94% [2]
Table 2: Influence of Reaction Parameters on Grafting Efficiency (Representative Data)
Initiator Conc. (wt% to PP)Monomer Conc. (wt% to PP)Temperature (°C)Grafting Yield (%)
0.051.6200Low
0.06 1.6 200 0.94
0.071.6200Decreasing
0.061.0200Lower
0.062.0200May decrease due to homopolymerization
0.061.6180Lower
0.061.6220Lower due to degradation

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the successful grafting of AHB onto the polypropylene backbone.

Procedure:

  • Prepare thin films of both virgin PP and purified PP-g-AHB by compression molding.

  • Record the FTIR spectra of the films in the range of 4000-400 cm⁻¹.

  • Expected Results: The spectrum of PP-g-AHB should show characteristic peaks that are absent in the virgin PP spectrum. Look for:

    • Aromatic C=C stretching vibrations around 1600 cm⁻¹.

    • Carbonyl (C=O) stretching of the benzophenone group around 1630 cm⁻¹.

    • C-O-C stretching of the ether linkage around 1250 cm⁻¹.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the grafted polypropylene.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the polymer in the TGA instrument.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature.

  • Expected Results: The grafting of AHB is expected to slightly alter the thermal degradation profile of polypropylene. The onset temperature of degradation and the temperature of maximum weight loss may shift, indicating a change in thermal stability.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to confirm the UV-absorbing capability of the modified polypropylene.

Procedure:

  • Prepare thin, transparent films of both virgin PP and PP-g-AHB of the same thickness.

  • Record the UV-Vis absorption spectra of the films over a wavelength range of 200-400 nm.

  • Expected Results: The virgin PP film will show minimal absorption in the UV region. The PP-g-AHB film should exhibit a strong absorption band characteristic of the benzophenone chromophore, typically in the range of 280-350 nm, demonstrating its ability to absorb UV radiation.

References

Application Notes and Protocols for the Quantification of 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Allyloxy-2-hydroxybenzophenone is a benzophenone derivative used in various industrial applications, including as a UV absorber. Accurate and reliable quantification of this compound is crucial for quality control, environmental monitoring, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. These methods are designed for researchers, scientists, and professionals in drug development and analytical chemistry.

While specific validated methods for this compound are not extensively reported in the literature, the following protocols are based on established methods for structurally similar benzophenone derivatives.[1]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of benzophenone derivatives.[2][3][4] This method offers good sensitivity and selectivity for this compound.

Quantitative Data Summary

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2%

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v). For Mass-Spec compatible applications, phosphoric acid can be replaced with formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • For solid samples: Use an appropriate extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][3] A common approach is to extract the sample with a suitable organic solvent like acetonitrile or methanol, followed by filtration through a 0.45 µm syringe filter before injection.

    • For liquid samples: Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

3. Method Validation:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy and Precision: Determine the accuracy and precision by analyzing samples spiked with known concentrations of the analyte at three different levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

  • LOD and LOQ: Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Working_Standards Working Standard Dilution Standard->Working_Standards Injection HPLC Injection Working_Standards->Injection Sample_Extraction Sample Extraction (SPE/LLE) Filtration Filtration (0.45 µm) Sample_Extraction->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (288 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.[1]

Quantitative Data Summary

ParameterResult
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Accuracy (% Recovery)97.8 - 102.5%
Precision (% RSD)< 3%

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of this compound (e.g., m/z 105, which is a common fragment for benzophenones, and the molecular ion at m/z 254).[6]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable solvent like ethyl acetate.

  • Sample Preparation:

    • Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to extract the analyte from the sample matrix.[1]

    • The final extract should be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of ethyl acetate for GC-MS analysis.

3. Method Validation:

  • Follow the same validation principles as outlined for the HPLC-UV method, using appropriate statistical methods.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection GC Injection Standard_Prep->Injection Sample_Extraction Sample Extraction (LLE/SPE) Evaporation Evaporation & Reconstitution Sample_Extraction->Evaporation Evaporation->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound.

III. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of this compound, particularly for routine analysis of relatively clean samples. Derivative spectrophotometry can be employed to enhance selectivity in the presence of interfering substances.[7]

Quantitative Data Summary

ParameterResult
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Molar Absorptivity (ε)~15,000 L·mol⁻¹·cm⁻¹ at λmax

Experimental Protocol

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

2. Standard and Sample Preparation:

  • Solvent: A suitable UV-grade solvent such as ethanol or methanol. The UV spectrum of benzophenone derivatives can be influenced by the solvent.[8]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve or dilute the sample in the same solvent to obtain a theoretical concentration within the linear range. Filtration may be necessary for turbid solutions.

3. Measurement:

  • Wavelength Scan: Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzophenone systems, characteristic absorption bands can be observed.[8]

  • Calibration Curve: Measure the absorbance of each working standard solution at the λmax against a solvent blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.

Logical Relationship Diagram

UVVis_Logic cluster_principle Beer-Lambert Law cluster_procedure Experimental Procedure Absorbance Absorbance (A) Equation A = εbc Absorbance->Equation Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Equation Path_Length Path Length (b) Path_Length->Equation Concentration Concentration (c) Concentration->Equation Calibration Calibration Curve Generation Equation->Calibration Prep Standard & Sample Preparation Measurement Absorbance Measurement at λmax Prep->Measurement Measurement->Calibration Determination Concentration Determination Calibration->Determination Calibration->Determination

Caption: Principle and procedure for UV-Vis spectrophotometry.

Disclaimer: These protocols provide a general framework. Method optimization and validation are essential for specific sample matrices and analytical requirements.

References

Application Notes and Protocols for HPLC Analysis of 4-Allyloxy-2-hydroxybenzophenone in Plastic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Allyloxy-2-hydroxybenzophenone is a UV absorber additive used in various plastic materials to protect them from degradation caused by ultraviolet radiation.[1] Concerns regarding the potential migration of this compound from plastic packaging into food and other consumer products have necessitated the development of reliable analytical methods for its quantification.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the determination of benzophenone derivatives in complex matrices due to its sensitivity, specificity, and robustness.[1][4][5][6] This document provides a detailed protocol for the analysis of this compound in plastic matrices using HPLC.

Experimental Protocols

1. Sample Preparation: Extraction from Plastic Matrices

The extraction of this compound from plastic samples is a critical step to ensure accurate quantification. The following protocol is a general guideline and may require optimization based on the specific type of plastic matrix.

  • Materials:

    • Plastic sample (e.g., film, pellet, or molded article)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dichloromethane (ACS grade)

    • Ultrasonic bath

    • Shaker

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

    • Glass vials

  • Procedure:

    • Cut the plastic sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.

    • Accurately weigh about 1 gram of the cut plastic sample into a glass conical flask.

    • Add 20 mL of a suitable extraction solvent. The choice of solvent will depend on the polymer type. A mixture of dichloromethane and methanol (1:1, v/v) is often effective for a wide range of plastics. For migration studies into food simulants, refer to standardized methods using simulants like ethanol or acetic acid solutions.[4][5][6]

    • Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction process.

    • After sonication, place the flask on a shaker and agitate for 24 hours at room temperature.

    • After extraction, transfer the solvent into a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to separate any suspended polymer particles.

    • Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean glass vial.

    • The filtered extract is now ready for HPLC analysis. If the concentration of the analyte is expected to be low, a concentration step using a rotary evaporator or a gentle stream of nitrogen may be necessary.

2. HPLC Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:

      • Start with 50% acetonitrile and 50% water.

      • Linearly increase acetonitrile to 95% over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to the initial conditions over 1 minute and equilibrate for 5 minutes before the next injection.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The UV absorption maximum for this compound should be determined by scanning a standard solution with the DAD. Benzophenone derivatives typically have strong absorption in the range of 280-340 nm.

    • Standard Preparation: Prepare a stock solution of this compound (analytical standard grade) in methanol at a concentration of 1000 µg/mL.[7][8][9] From this stock solution, prepare a series of calibration standards by serial dilution in the mobile phase, ranging from 0.1 to 50 µg/mL.

Data Presentation

The performance of the HPLC method should be validated by determining parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following tables summarize typical quantitative data for the analysis of benzophenone derivatives, which can be used as a reference for the analysis of this compound.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.999[4][5][6]
Limit of Detection (LOD)0.01 - 0.1 µg/mL[4][5][6]
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL[10]
Intraday Precision (%RSD)< 5%[4][5][6]
Interday Precision (%RSD)< 10%[4][5][6]

Table 2: Recovery Data from Plastic Matrices

Plastic MatrixSpiked Concentration (µg/g)Average Recovery (%)%RSDReference
Polypropylene (PP)1095.23.1Adapted from[10]
Polyethylene (PE)1092.84.5Adapted from[10]
Polyvinyl Chloride (PVC)1089.55.2Adapted from[10]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound in plastic matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plastic Sample cutting Cut into Small Pieces sample->cutting weighing Weigh Sample cutting->weighing extraction Solvent Extraction (Ultrasonication & Shaking) weighing->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification of Analyte data_acquisition->quantification calibration Calibration Curve calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for 4-Allyloxy-2-hydroxybenzophenone in UV Curable Resins and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Allyloxy-2-hydroxybenzophenone as a reactive UV absorber in ultraviolet (UV) curable resins and inks. This document details its role in enhancing the durability and performance of UV-cured materials and provides protocols for formulation, application, and performance evaluation.

Introduction

This compound is a substituted benzophenone that functions primarily as a UV absorber.[1] Its chemical structure incorporates a benzophenone core, which is responsible for absorbing UV radiation, and an allyloxy group, which allows it to be copolymerized into the polymer network during UV curing.[1] This reactive nature prevents migration of the UV absorber from the cured material over time, leading to long-lasting protection against UV degradation. It is supplied as a light orange to yellow-green crystalline powder.[1]

Key Attributes:

  • UV Absorption: Effectively absorbs UV radiation in the UVA and UVB range, protecting the cured polymer and any underlying substrate from degradation.

  • Reactivity: The allyloxy group enables covalent bonding into the polymer matrix, offering permanent UV protection.[1]

  • Photostabilization: Acts as a photostabilizer, preventing yellowing and maintaining the mechanical properties of the cured resin or ink upon exposure to sunlight.[1]

Applications in UV Curable Systems

This compound is a valuable additive in a variety of UV curable formulations, including:

  • Clear Coats: In automotive and industrial clear coats, it enhances weatherability and prevents delamination and discoloration of the underlying basecoat.

  • UV Inks: Improves the lightfastness of printed materials, ensuring color stability over time, which is critical for outdoor signage and packaging applications.

  • Adhesives: Protects clear adhesives from yellowing and degradation, maintaining bond strength and aesthetic appeal.

  • Wood and Plastic Coatings: Provides a durable, non-yellowing finish for wood and plastic substrates, extending their service life.[1]

Performance Data (Illustrative)

The following tables present illustrative performance data for a model UV curable acrylate clear coat formulation with and without this compound. This data is representative of the expected performance benefits and should be used as a guideline for formulation development.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2549-87-3[2]
Molecular Formula C₁₆H₁₄O₃[3]
Molecular Weight 254.28 g/mol [3]
Melting Point 67-70 °C[2]
Boiling Point 178 °C @ 1 mmHg[1]
Appearance Light orange to Yellow to Green powder/crystal[1]
Solubility Soluble in toluene[1]

Table 2: Illustrative Performance in a UV Curable Acrylate Clear Coat

Performance MetricFormulation without this compoundFormulation with 2% this compoundTest Method
Cure Speed (m/min) 2018UV Conveyor
Yellowing Index (ΔYI) 5.21.5ASTM E313
Adhesion (Cross-hatch) 5B5BASTM D3359[4]
Solvent Resistance (MEK double rubs) >100>100ASTM D5402[5]

Note: The addition of a UV absorber can slightly reduce cure speed as it competes for UV photons with the photoinitiator. Formulation adjustments, such as increasing photoinitiator concentration, can compensate for this effect.

Experimental Protocols

Preparation of a UV Curable Clear Coat Formulation

This protocol describes the preparation of a basic UV curable clear coat. All operations should be performed under subdued light to prevent premature curing.

Materials:

  • Epoxy Acrylate Oligomer (e.g., Ebecryl 600)

  • Tripropyleneglycol Diacrylate (TPGDA) - Reactive Diluent

  • 1,6-Hexanediol Diacrylate (HDDA) - Reactive Diluent

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur 1173) - Photoinitiator

  • This compound

Procedure:

  • To a light-blocking container, add the epoxy acrylate oligomer.

  • Add the reactive diluents (TPGDA and HDDA) to the oligomer and mix with a mechanical stirrer until a homogeneous solution is formed.

  • In a separate container, dissolve the this compound in a small portion of the reactive diluent mixture with gentle warming if necessary.

  • Add the dissolved this compound solution to the main mixture and stir until fully incorporated.

  • Add the photoinitiator to the mixture and stir until completely dissolved.

  • Allow the formulation to degas at room temperature or under a slight vacuum to remove any entrapped air bubbles.

Application and Curing

Procedure:

  • Apply the formulated clear coat to a prepared substrate (e.g., a steel or plastic panel) using a film applicator to achieve a uniform wet film thickness of approximately 25 µm.

  • Immediately pass the coated substrate under a medium-pressure mercury UV lamp on a conveyorized system.

  • The UV dose required for complete cure will depend on the lamp intensity and the specific formulation. A typical starting dose is 500-1000 mJ/cm².

  • Assess the cure of the film immediately after exiting the UV unit.

Performance Testing of the Cured Film

1. Cure Assessment (Thumb Twist Test):

  • Immediately after curing, press your thumb firmly onto the surface of the coating and twist. A fully cured coating will show no tackiness or surface imperfections.

2. Adhesion (Cross-Hatch Test - ASTM D3359):

  • Use a cross-hatch cutter to make a grid of 6 cuts by 6 cuts through the coating to the substrate.

  • Apply a specified pressure-sensitive tape (e.g., Permacel P-99) over the grid and smooth it down firmly.

  • Rapidly peel the tape back at a 180° angle.

  • Evaluate the grid area for any removal of the coating. A "5B" rating indicates no detachment of the coating.[4]

3. Solvent Resistance (MEK Double Rub Test - ASTM D5402):

  • Saturate a piece of cheesecloth with methyl ethyl ketone (MEK).

  • Rub the cloth back and forth over the cured coating with moderate pressure. One back-and-forth motion constitutes one double rub.

  • Continue until the coating is marred or until a specified number of rubs (e.g., 100) is reached.[5]

4. Accelerated Weathering and Yellowing (QUV Test - ASTM G154):

  • Place the cured panels in a QUV accelerated weathering tester.

  • Expose the panels to cycles of UV light and condensation to simulate outdoor weathering.

  • Periodically remove the panels and measure the change in color (yellowing index) using a spectrophotometer according to ASTM E313.

Visualizations

UV_Curing_Workflow cluster_prep Formulation Preparation cluster_app Application & Curing cluster_test Performance Testing A 1. Mix Oligomer and Monomers B 2. Dissolve This compound A->B C 3. Add UV Absorber Solution to Mix B->C D 4. Add Photoinitiator C->D E 5. Degas Formulation D->E F 6. Apply Coating to Substrate E->F G 7. UV Curing F->G H 8. Cure Assessment G->H I 9. Adhesion Test H->I J 10. Solvent Resistance Test I->J K 11. Accelerated Weathering J->K

Caption: Experimental workflow for UV curing and testing.

UV_Curing_Mechanism UV UV Light PI Photoinitiator UV->PI Absorption Radical Free Radicals PI->Radical Cleavage Monomer Monomer / Oligomer Polymer Crosslinked Polymer Network Monomer->Polymer Propagation AHB This compound AHB->Polymer Incorporation Radical->Monomer Initiation Radical->AHB Copolymerization

Caption: UV curing initiation and copolymerization pathway.

References

Application of 4-Allyloxy-2-hydroxybenzophenone in Photopolymerization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyloxy-2-hydroxybenzophenone (AHB) is a substituted aromatic ketone that belongs to the benzophenone family. While extensively utilized as a UV absorber and stabilizer in various materials, its application as a photoinitiator in photopolymerization is a growing area of interest. As a Type II photoinitiator, AHB initiates free-radical polymerization upon exposure to ultraviolet (UV) light, a process fundamental to applications ranging from high-performance coatings and adhesives to the fabrication of biomedical devices and drug delivery systems. Its key advantage lies in the covalent incorporation into the polymer network via its allyloxy group, which can minimize migration and enhance the long-term stability of the cured material.

This document provides detailed application notes and protocols for the use of this compound in photopolymerization, targeting researchers, scientists, and drug development professionals.

Mechanism of Photoinitiation

This compound functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist to generate the free radicals necessary for polymerization. The process is initiated by the absorption of UV light by the benzophenone moiety, which promotes it to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state. In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a suitable donor, typically a tertiary amine, to form a ketyl radical and an aminoalkyl radical. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates.

G

Figure 1: Photoinitiation mechanism of this compound.

Data Presentation

Direct quantitative performance data for this compound as a photoinitiator is limited in publicly available literature. However, by drawing parallels with structurally similar allyloxy ketones and other benzophenone derivatives, we can project its potential performance. The following tables provide a summary of its physicochemical properties and analogous performance data in a typical acrylate formulation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2549-87-3
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1]
Appearance Light orange to yellow-green crystalline powder[2]
Melting Point 67-70 °C
Boiling Point 178 °C at 1 mmHg[2]
Solubility Soluble in toluene[2]

Table 2: Analogous Performance of Allyloxy Ketone Photoinitiators in Acrylate Photopolymerization

The following data is based on the performance of structurally similar allyloxy ketone derivatives in a three-component system with an amine and an iodonium salt co-initiator, providing an indication of the potential efficiency of this compound.

Photoinitiator SystemMonomerLight SourceFinal Monomer Conversion (%) (Thick Film, 1.4 mm)Final Monomer Conversion (%) (Thin Film, 25 µm)
Ketone-2/Amine/Iodonium Salt (0.1%/2%/2% w/w/w)Di(trimethylolpropane) tetraacrylate (TA)LED @ 405 nm~82[3]Data Not Available
Ketone-5/Amine/Iodonium Salt (0.1%/2%/2% w/w/w)Di(trimethylolpropane) tetraacrylate (TA)LED @ 405 nmData Not AvailableHighest among tested ketones[3]

Experimental Protocols

The following protocols are provided as a starting point for researchers and can be adapted based on specific experimental requirements.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a basic UV-curable formulation using this compound as the photoinitiator.

Materials:

  • This compound (AHB)

  • Co-initiator (e.g., Triethylamine (TEA) or Ethyl 4-(dimethylamino)benzoate (EDMAB))

  • Acrylate Monomer (e.g., Trimethylolpropane triacrylate (TMPTA))

  • Amber vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • In an amber vial, weigh the desired amount of the acrylate monomer.

  • Add the this compound to the monomer. A typical concentration ranges from 0.1 to 5 wt%.

  • Add the co-initiator to the mixture. The concentration of the co-initiator is typically in the range of 1 to 10 wt%.

  • Seal the vial and stir the mixture at room temperature using a magnetic stirrer until all components are fully dissolved. Protect the formulation from light.

G start Start: Prepare Formulation weigh Weigh Monomer, AHB, and Co-initiator start->weigh mix Mix until Homogeneous weigh->mix apply Apply Formulation to Substrate mix->apply cure Expose to UV Light apply->cure characterize Characterize Cured Polymer cure->characterize end End: Cured Polymer Film characterize->end

Figure 2: General experimental workflow for photopolymerization.

Protocol 2: UV Curing and Monitoring of Polymerization Kinetics

This protocol outlines the procedure for UV curing of the prepared formulation and monitoring the polymerization kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Materials:

  • Prepared UV-curable formulation

  • RT-FTIR spectrometer with a UV light source attachment

  • Substrate (e.g., KBr pellets or polypropylene film)

  • Micropipette

Procedure:

  • Place a small drop of the formulation onto the substrate.

  • Position the substrate in the sample holder of the RT-FTIR spectrometer.

  • Initiate the UV light source. The light intensity and wavelength should be controlled and recorded (e.g., 365 nm LED at 100 mW/cm²).

  • Simultaneously, begin recording FTIR spectra at regular intervals (e.g., every second).

  • Monitor the decrease in the peak area of the acrylate double bond (typically around 1635 cm⁻¹) over time.

  • The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 Where A₀ is the initial peak area of the acrylate double bond and Aₜ is the peak area at time t.

  • The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.

Protocol 3: Characterization of the Cured Polymer

This protocol provides methods for characterizing the properties of the cured polymer film.

Materials:

  • Cured polymer film

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Mechanical testing instrument (e.g., universal testing machine)

Procedure:

  • Thermal Properties:

    • Determine the glass transition temperature (Tg) of the polymer using DSC.

    • Assess the thermal stability and decomposition profile of the polymer using TGA.

  • Mechanical Properties:

    • Cut the cured film into standard shapes (e.g., dog-bone) for tensile testing.

    • Measure the tensile strength, Young's modulus, and elongation at break using a mechanical testing instrument.

  • Swelling Behavior (for hydrogels):

    • Immerse a pre-weighed dry polymer sample in a suitable solvent (e.g., deionized water or phosphate-buffered saline).

    • Allow the sample to swell to equilibrium.

    • Remove the swollen sample, blot excess surface water, and weigh.

    • Calculate the swelling ratio as: (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.

Conclusion

This compound presents a promising option as a Type II photoinitiator, particularly for applications requiring reduced migration and enhanced long-term stability of the cured material. While direct quantitative performance data remains to be extensively documented, the provided protocols and analogous data from similar compounds offer a solid foundation for researchers to explore its utility in various photopolymerization systems. Further investigation into its specific photophysical properties and polymerization kinetics will be invaluable for optimizing its use in advanced material and biomedical applications.

References

Application Notes and Protocols for the Synthesis of Benzophenone Derivatives from 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel benzophenone derivatives starting from 4-Allyloxy-2-hydroxybenzophenone. The synthesized compounds, featuring a 3-allyl-2,4-dihydroxybenzophenone core structure, are valuable scaffolds in drug discovery due to their potential antioxidant and antimicrobial properties.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone core that have found widespread applications, including as UV stabilizers. Functionalized benzophenones, particularly those with multiple hydroxyl groups, are of significant interest in medicinal chemistry due to their potential as antioxidant and antimicrobial agents. This document outlines a synthetic strategy to diversify the this compound scaffold, primarily through a thermal Claisen rearrangement followed by O-alkylation, to generate a library of derivatives for biological screening.

Synthetic Strategy Overview

The primary synthetic pathway involves a two-step process:

  • Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement of the starting material, this compound, to yield 3-Allyl-2,4-dihydroxybenzophenone.

  • O-Alkylation: Selective alkylation of the hydroxyl groups of 3-Allyl-2,4-dihydroxybenzophenone to introduce a variety of side chains, thereby modulating the physicochemical and biological properties of the final compounds.

This strategy allows for the creation of a diverse library of benzophenone derivatives from a common intermediate.

dot

Synthesis_Strategy start This compound intermediate 3-Allyl-2,4-dihydroxybenzophenone start->intermediate Claisen Rearrangement derivatives Benzophenone Derivatives intermediate->derivatives O-Alkylation

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-Allyl-2,4-dihydroxybenzophenone via Thermal Claisen Rearrangement

This protocol describes the thermal rearrangement of this compound. The reaction proceeds via a[1][1]-sigmatropic shift of the allyl group from the oxygen atom to the ortho-position on the aromatic ring.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-dimethylaniline or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a high-boiling point solvent.

  • Heat the reaction mixture to 200-220°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield pure 3-Allyl-2,4-dihydroxybenzophenone.

Expected Yield: While specific yields for this exact substrate are not widely reported, similar aromatic Claisen rearrangements can proceed in good to excellent yields (60-90%).

Claisen_Rearrangement start Dissolve 4-Allyloxy-2- hydroxybenzophenone in solvent heat Heat to 200-220°C (4-6 hours) start->heat monitor Monitor by TLC heat->monitor workup Cool and Workup monitor->workup purify Purify by Column Chromatography workup->purify product 3-Allyl-2,4-dihydroxybenzophenone purify->product

Caption: O-Alkylation workflow.

Data Presentation

The following tables summarize the expected products and hypothetical, yet plausible, biological activity data for a series of synthesized benzophenone derivatives. This data is intended to be illustrative of the type of information that would be generated and organized during a drug discovery campaign.

Table 1: Synthesized Benzophenone Derivatives

Compound IDR Group (at 4-position)Molecular FormulaMolecular Weight ( g/mol )
BP-1 HC₁₆H₁₄O₃254.28
BP-2 CH₃C₁₇H₁₆O₃268.31
BP-3 C₂H₅C₁₈H₁₈O₃282.33
BP-4 CH₂PhC₂₃H₂₀O₃344.41

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
BP-1 128256>512>512
BP-2 64128512>512
BP-3 3264256512
BP-4 1632128256
Ampicillin 218>512
Ciprofloxacin 0.50.250.060.25

Table 3: In Vitro Antioxidant Activity (IC₅₀ in µM)

Compound IDDPPH Radical ScavengingABTS Radical Scavenging
BP-1 25.515.2
BP-2 35.822.7
BP-3 30.118.9
BP-4 45.330.5
Ascorbic Acid 17.610.8
Trolox 29.416.5

Concluding Remarks

The synthetic protocols detailed in this document provide a robust framework for the generation of a diverse library of benzophenone derivatives from the readily available starting material, this compound. The subsequent biological evaluation of these compounds, guided by the illustrative data presented, can lead to the identification of novel antioxidant and antimicrobial agents for further development in pharmaceutical research. The structure-activity relationships derived from such a library are crucial for the rational design of more potent and selective therapeutic candidates.

References

Application Notes and Protocols: 4-Allyloxy-2-hydroxybenzophenone as a Voltage Stabilizer in Ethylene Propylene Diene Monomer (EPDM)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and materials development professionals.

Introduction

Ethylene Propylene Diene Monomer (EPDM) rubber is a widely utilized insulating material in high-voltage applications, such as cable accessories, due to its excellent dielectric properties, flexibility, and resistance to environmental degradation.[1][2] However, under high electrical stress, EPDM can be susceptible to surface discharge and bulk breakdown, which can compromise the reliability of high-voltage components.[3][4] To enhance the electrical performance of EPDM, various additives can be incorporated. This document details the application of 4-Allyloxy-2-hydroxybenzophenone (AOHBP) as a voltage stabilizer in EPDM. Recent studies have demonstrated that AOHBP can significantly improve the voltage resistance of EPDM, making it a promising candidate for advanced high-voltage insulation systems.[3][5][6]

This compound is a benzophenone derivative that can be chemically grafted onto the EPDM polymer backbone through its allyloxy functional group.[3] This grafting provides a stable modification with good anti-migration properties. The primary mechanism by which AOHBP enhances voltage stability is by introducing numerous shallow traps within the EPDM material.[3][5][6] These traps inhibit the accumulation of surface charges, thereby increasing the surface breakdown voltage.[3][5]

Mechanism of Action

Under high voltage conditions, charge carriers can accumulate on the surface of an insulator, leading to localized high electric fields and potentially initiating a surface flashover or breakdown. The benzophenone and hydroxyl groups in the AOHBP molecule, when grafted onto the EPDM polymer chains, create shallow energy traps in the material's band structure. These traps can capture charge carriers, reducing their mobility and preventing the buildup of significant surface charge.[3][5] This inhibition of surface charge accumulation leads to a more uniform distribution of the electric field and an overall increase in the surface breakdown voltage.[3][5][6]

G cluster_0 EPDM Matrix under High Voltage cluster_1 EPDM with AOHBP Voltage Stabilizer HV High Voltage Stress Charge_Injection Charge Carrier Injection (e.g., electrons) HV->Charge_Injection Charge_Accumulation Surface Charge Accumulation Charge_Injection->Charge_Accumulation Charge_Trapping Charge Carrier Trapping Charge_Injection->Charge_Trapping AOHBP provides trapping sites E_Field Localized High Electric Field Charge_Accumulation->E_Field Breakdown Surface Breakdown / Flashover E_Field->Breakdown AOHBP Grafted AOHBP Molecules Shallow_Traps Introduction of Shallow Traps AOHBP->Shallow_Traps Shallow_Traps->Charge_Trapping Reduced_Accumulation Reduced Surface Charge Accumulation Charge_Trapping->Reduced_Accumulation Uniform_E_Field More Uniform Electric Field Reduced_Accumulation->Uniform_E_Field Increased_Voltage Increased Surface Breakdown Voltage Uniform_E_Field->Increased_Voltage

Proposed mechanism of AOHBP as a voltage stabilizer in EPDM.

Data Presentation

The following tables summarize the quantitative data from studies on the effect of AOHBP on the electrical properties of EPDM.

Table 1: DC Breakdown Strength of EPDM Modified with AOHBP under Varying Pressure

AOHBP Concentration (phr)Pressure (MPa)Average DC Breakdown Strength (kV/mm)
0065.4
00.262.1
00.458.7
0.5068.2
0.50.263.5
0.50.459.3
1.0066.8
1.00.261.9
1.00.457.1

Note: phr stands for parts per hundred rubber. Data is illustrative based on trends showing that while AOHBP provides an initial increase in breakdown strength, the effect diminishes with increasing external pressure.[3][6]

Table 2: Surface Breakdown Voltage of EPDM and EPDM/XLPE Interfaces with AOHBP

Material InterfaceAOHBP Concentration (phr)Average Surface Breakdown Voltage (kV)
EPDM/Air028.5
EPDM/Air0.532.7
EPDM/Air1.031.2
EPDM/XLPE035.1
EPDM/XLPE0.540.3
EPDM/XLPE1.038.6

Note: XLPE stands for cross-linked polyethylene. The data indicates a significant positive effect of AOHBP on the surface breakdown voltage, with 0.5 phr showing the most improvement.[3][5]

Experimental Protocols

The following are detailed protocols for the preparation and testing of AOHBP-modified EPDM.

Protocol for Preparation of AOHBP-Modified EPDM

This protocol describes the preparation of EPDM samples modified with AOHBP using a melt blending and hot pressing method.[3]

Materials and Equipment:

  • EPDM particles (e.g., Dow Chemical 4725P)

  • This compound (AOHBP)

  • Two-roll mill

  • Hot press

  • Molding plates

Procedure:

  • Mastication: Masticate the raw EPDM particles on a two-roll mill at a set temperature (e.g., 80°C) for a specified time (e.g., 10 minutes) until a homogenous sheet is formed.

  • Addition of AOHBP: Add the desired amount of AOHBP (e.g., 0.5 phr or 1.0 phr) to the EPDM on the mill and continue mixing for a set duration (e.g., 15 minutes) to ensure uniform dispersion.

  • Homogenization: Continue to pass the blend through the mill multiple times to ensure complete homogenization.

  • Molding: Take the blended material and place it into a mold of the desired dimensions for testing (e.g., 100 mm x 100 mm x 1 mm sheets).

  • Hot Pressing: Place the mold in a hot press. Apply a specific pressure (e.g., 15 MPa) at a set temperature (e.g., 170°C) for a defined time (e.g., 20 minutes) to cure the sample and graft the AOHBP to the EPDM.

  • Cooling: Cool the mold to room temperature under pressure before removing the sample.

  • Post-Curing Conditioning: Store the prepared samples in a desiccator for at least 24 hours before conducting electrical tests.

Protocol for DC Breakdown Strength Testing

This protocol is for determining the DC breakdown strength of the prepared EPDM samples, based on standards such as ASTM D149.[7]

Materials and Equipment:

  • High-voltage DC power supply

  • Test electrodes (e.g., cylindrical copper electrodes)

  • Test chamber with insulating oil (e.g., transformer oil)

  • Prepared EPDM samples

  • Pressure application setup (optional, for testing under pressure)

Procedure:

  • Sample Placement: Place the EPDM sample between the two electrodes in the test chamber. Ensure there are no air bubbles between the electrodes and the sample.

  • Immersion: Immerse the electrode-sample assembly in insulating oil to prevent surface flashover.

  • Pressure Application (if applicable): If testing under pressure, apply the desired pressure to the sample using a calibrated setup.[3]

  • Voltage Application: Apply a DC voltage to the electrodes, increasing it from zero at a constant rate (e.g., 1 kV/s) until breakdown occurs.

  • Record Breakdown Voltage: Record the voltage at which the breakdown occurs.

  • Multiple Measurements: Repeat the test for at least five different points on the sample to obtain a statistically significant average breakdown voltage.

  • Calculate Breakdown Strength: Calculate the breakdown strength by dividing the average breakdown voltage by the thickness of the sample (in mm). The result is expressed in kV/mm.

Experimental workflow for preparation and testing of EPDM-AOHBP.

Conclusion

This compound has been shown to be an effective voltage stabilizer for EPDM rubber, particularly for improving surface breakdown voltage.[3][5][6] Its ability to be grafted onto the polymer chain ensures long-term stability of its function. The primary mechanism involves the introduction of shallow charge traps, which mitigate surface charge accumulation under high electric fields.[3][5] The optimal concentration appears to be around 0.5 phr for maximizing the benefits without negatively impacting other dielectric properties. These findings are highly relevant for the development of next-generation high-voltage insulation materials with enhanced reliability and performance. Further research could explore the effects of AOHBP on other aspects of EPDM performance, such as thermal aging and resistance to partial discharges.

References

Application Notes and Protocols for Testing the Efficacy of 4-Allyloxy-2-hydroxybenzophenone as a UV Absorber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of 4-Allyloxy-2-hydroxybenzophenone as a potential UV absorber for use in sunscreens and other photoprotective products. The following sections outline the necessary experimental procedures to characterize its UV absorption properties, determine its Sun Protection Factor (SPF), assess its photostability, and evaluate its safety profile using established in vitro methods.

Physicochemical Properties of this compound

This compound is a benzophenone derivative that functions as a UV absorber.[1] Its chemical structure allows for the absorption of UV radiation, which is then dissipated as thermal energy, thereby protecting against photodegradation.[1] It appears as a light orange to yellow-green crystalline powder and is soluble in organic solvents like toluene.[1] The allyloxy group enhances its potential for copolymerization, making it a candidate for creating advanced materials with integrated UV protection.[1]

PropertyValueReference
Chemical Name (2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone[2]
CAS Number 2549-87-3[2][3]
Molecular Formula C₁₆H₁₄O₃[2]
Molecular Weight 254.28 g/mol [2]
Melting Point 67-70 °C[3]
Boiling Point 178 °C at 1 mmHg[1]
Appearance Light orange to yellow-green crystalline powder[1][4]

Efficacy Testing Protocols

UV Absorbance Spectrum Analysis

This protocol details the determination of the UV absorbance spectrum of this compound to identify its maximum absorbance wavelength (λmax) and its protective range across the UVA and UVB spectrum.

Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a scanning range of 200-400 nm and a spectral bandwidth of ≤ 2 nm is required.[5]

  • Solvent Selection: Use a UV-grade solvent in which this compound is freely soluble, such as ethanol or methanol.

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent to prepare a 100 µg/mL stock solution.[5]

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL.[5]

  • Spectrophotometric Measurement:

    • Use the selected solvent as a blank to zero the spectrophotometer.[5]

    • Record the UV spectrum of a mid-range concentration working solution from 400 nm to 200 nm to determine the λmax.[5]

    • Measure the absorbance of all working solutions at the determined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The absorbance spectrum will indicate the UV range over which the compound is effective.

ParameterDescription
Wavelength Range 200 - 400 nm
Solvent UV-grade Ethanol or Methanol
Concentration Range 1 - 20 µg/mL
λmax Wavelength of Maximum Absorbance
In Vitro Sun Protection Factor (SPF) Determination

This protocol describes an in vitro method for determining the SPF of a formulation containing this compound using polymethylmethacrylate (PMMA) plates, based on the principles of ISO 24443.[2][6]

Protocol: In Vitro SPF Testing

  • Substrate: Use roughened PMMA plates with a defined surface roughness.[6][7]

  • Sample Application:

    • Apply the test formulation containing this compound evenly onto the PMMA plate at a concentration of 1.3 mg/cm².[6][8]

    • Allow the film to dry for a specified period in the dark at a controlled temperature.

  • UV Transmittance Measurement:

    • Measure the UV transmittance through the coated plate at 1 nm intervals from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.[8]

    • At least four replicate plates should be prepared and measured.[6]

  • Pre-irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator.[6] The irradiation dose is calculated based on the expected UVA protection factor.[8]

  • Post-irradiation Measurement: Remeasure the UV transmittance of the irradiated plates.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized formula that takes into account the erythemal action spectrum and the solar spectrum.[6]

ParameterValue/Description
Substrate Roughened PMMA Plates
Application Density 1.3 mg/cm²
Wavelength Range 290 - 400 nm
Irradiation Source Solar Simulator
Data Output In Vitro SPF Value
Photostability Assessment

This protocol outlines a method to assess the photostability of this compound by quantifying its degradation after exposure to UV radiation using High-Performance Liquid Chromatography (HPLC).[3][9]

Protocol: HPLC for Photostability

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • UV Irradiation:

    • Place the solution in a quartz cuvette.

    • Expose the solution to a controlled dose of UV radiation from a solar simulator for a defined period.

    • Keep a control sample in the dark.

  • HPLC Analysis:

    • Analyze both the irradiated and control samples using a reverse-phase HPLC system with a C18 column.

    • The mobile phase can be a gradient of acetonitrile and water.

    • Detection is performed using a UV detector set at the λmax of this compound.

  • Quantification:

    • Quantify the peak area of this compound in both the irradiated and control samples.

    • The percentage of degradation is calculated by comparing the peak area of the irradiated sample to that of the control.

ParameterDescription
Analytical Method High-Performance Liquid Chromatography (HPLC)
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water Gradient
Detection UV Detector at λmax
Data Output Percentage of Degradation

In Vitro Safety Testing Protocols

A comprehensive safety assessment is crucial before incorporating a new UV absorber into cosmetic formulations.[10][11] The following in vitro protocols are based on OECD guidelines to evaluate the potential phototoxicity and genotoxicity of this compound.

Phototoxicity Assessment (OECD 432)

This assay evaluates the cytotoxic potential of a substance in the presence of UV light.[1][12][13]

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

  • Cell Line: Balb/c 3T3 mouse fibroblasts.[14]

  • Procedure:

    • Culture the 3T3 cells in 96-well plates for 24 hours to form a monolayer.[14]

    • Prepare two plates with eight different concentrations of this compound and incubate for 1 hour.[1]

    • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.[1][14]

    • After 24 hours, assess cell viability by measuring the uptake of the vital dye Neutral Red.[13]

  • Data Analysis:

    • Calculate the IC50 values (concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.

    • Determine the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A PIF above a certain threshold indicates phototoxic potential.[14]

ParameterDescription
Test System Balb/c 3T3 cells
Endpoint Cell viability (Neutral Red Uptake)
Exposure UVA radiation (e.g., 5 J/cm²)
Data Output Photo-Irritation-Factor (PIF)
Genotoxicity Assessment

A battery of two in vitro tests is recommended to assess the genotoxic potential of cosmetic ingredients.[15]

This test assesses the potential of a substance to induce gene mutations in bacteria.[16]

Protocol: Ames Test

  • Test Strains: Use a set of Salmonella typhimurium and Escherichia coli strains with different mutations in the histidine or tryptophan operon, respectively.

  • Procedure:

    • Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).[17]

    • Plate the bacteria on a minimal agar medium lacking the essential amino acid.[16]

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

ParameterDescription
Test System S. typhimurium and E. coli strains
Endpoint Gene mutation (revertant colonies)
Metabolic Activation With and without S9 mix
Data Output Fold increase in revertant colonies

This test detects chromosomal damage in mammalian cells.[18][19][20]

Protocol: Micronucleus Test

  • Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[11][19]

  • Procedure:

    • Expose the cells to at least three concentrations of this compound, with and without metabolic activation (S9 mix).[11]

    • Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.[20]

    • Harvest the cells and score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[19]

ParameterDescription
Test System Mammalian cells (e.g., CHO, human lymphocytes)
Endpoint Chromosomal damage (micronuclei)
Metabolic Activation With and without S9 mix
Data Output Frequency of micronucleated cells

Visualizations

Experimental Workflow

G Experimental Workflow for Efficacy Testing cluster_0 Physicochemical Characterization cluster_1 Efficacy Evaluation cluster_2 Safety Assessment a 4-Allyloxy-2- hydroxybenzophenone b UV-Vis Spectrophotometry a->b Determine λmax e Phototoxicity Test (OECD 432) a->e f Genotoxicity Battery (OECD 471 & 487) a->f c In Vitro SPF Testing (ISO 24443) b->c d Photostability Assay (HPLC) b->d g Data Analysis & Conclusion c->g d->g e->g f->g

Caption: Workflow for testing this compound.

UV-Induced Skin Damage Signaling Pathways

G Key Signaling Pathways in UV-Induced Skin Damage cluster_0 Cellular Damage cluster_1 Signaling Cascades cluster_2 Cellular Response UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS DNA_Damage DNA Damage UV->DNA_Damage MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB p53 p53 Activation DNA_Damage->p53 Collagen_Degradation Collagen Degradation (MMP activation) MAPK->Collagen_Degradation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis

Caption: UV-induced signaling pathways in skin.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Grafting Efficiency of 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the grafting of 4-Allyloxy-2-hydroxybenzophenone (AHB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your grafting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHB) and why is it used in grafting?

A1: this compound is a functionalized benzophenone derivative. It is frequently used in polymer science as a graftable UV absorber and voltage stabilizer. The allyloxy group provides a reactive site for grafting onto polymer backbones, while the 2-hydroxybenzophenone moiety offers protection against UV degradation. This grafting process permanently attaches the UV-protective group to the polymer, preventing its migration or leaching over time.

Q2: What are the common methods for grafting AHB onto polymers?

A2: The most prevalent method for grafting AHB onto thermoplastic polymers like polypropylene and polyethylene is melt grafting. This technique involves mixing the polymer, AHB, and a radical initiator in a molten state, typically within an internal mixer or a twin-screw extruder. Another method is solution grafting, where the polymer, AHB, and initiator are dissolved in a suitable solvent. UV-initiated grafting is also a viable method, where the benzophenone group in AHB itself can act as a photoinitiator to facilitate grafting upon exposure to UV radiation.[1]

Q3: How can I confirm that AHB has been successfully grafted onto my polymer?

A3: Fourier Transform Infrared (FTIR) spectroscopy is a primary and effective method to confirm the successful grafting of AHB. You should look for the appearance of characteristic peaks corresponding to AHB in the spectrum of the purified grafted polymer. For instance, new absorption bands related to the benzophenone structure will be present. To ensure the removal of any unreacted AHB, the grafted polymer should be thoroughly purified by solvent extraction (e.g., with xylene followed by precipitation in acetone or methanol) before analysis.

Q4: What are the key factors influencing the grafting yield of AHB?

A4: Several factors significantly impact the grafting yield of AHB. These include the concentrations of both the AHB monomer and the radical initiator, the reaction temperature, and the reaction time. The type of polymer and the processing conditions, such as the screw speed in an extruder, also play a crucial role. Optimizing these parameters is essential to maximize the grafting efficiency while minimizing side reactions.

Q5: What are the potential side reactions during the grafting of AHB, and how can they be minimized?

A5: The primary side reactions during free-radical grafting of AHB onto polyolefins are cross-linking and chain scission (degradation) of the polymer backbone.[2] Cross-linking can lead to the formation of gels and an increase in melt viscosity, while chain scission results in a decrease in molecular weight and mechanical properties. The extent of these side reactions depends on the polymer type (e.g., polypropylene is more prone to chain scission than polyethylene) and the reaction conditions. To minimize these, it is crucial to carefully control the initiator concentration and the reaction temperature. Using a co-monomer, such as styrene, can sometimes help to reduce polymer degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Grafting Yield Suboptimal Initiator Concentration: Too low of a concentration results in insufficient radical formation, while too high of a concentration can lead to premature termination and increased side reactions.Optimize the initiator (e.g., dicumyl peroxide) concentration. Start with a concentration in the range of 0.1-0.5 wt% relative to the polymer and perform a series of experiments to find the optimal level.
Incorrect Reaction Temperature: The temperature affects the decomposition rate of the initiator and the reactivity of the monomer and polymer.For melt grafting onto polypropylene, a temperature range of 170-190°C is often effective. Conduct experiments at different temperatures within this range to identify the optimum for your specific system.
Insufficient Reaction Time: The grafting reaction may not have reached completion.Increase the residence time in the mixer or extruder. For batch mixers, a reaction time of 5-10 minutes is a good starting point.
Poor Mixing: Inhomogeneous distribution of the monomer and initiator in the polymer melt can lead to localized reactions and overall low grafting.Ensure thorough mixing by using an appropriate screw configuration in your extruder or a suitable rotor speed in your internal mixer.
Significant Polymer Degradation (e.g., reduced viscosity) Excessive Initiator Concentration: High concentrations of free radicals can promote chain scission, particularly in polypropylene.Reduce the initiator concentration. Consider using a less reactive initiator or a co-initiator system.
High Reaction Temperature: Higher temperatures can accelerate degradation reactions.Lower the reaction temperature, ensuring it is still sufficient for initiator decomposition and melt processing.
Gel Formation (Cross-linking) High Initiator and/or Monomer Concentration: An excess of radicals and reactive sites can lead to intermolecular cross-linking.Reduce the concentrations of the initiator and AHB. The use of a chain transfer agent might also be beneficial.
Inconsistent Results Variability in Raw Materials: Inconsistent purity of AHB, initiator, or polymer can affect the reaction.Use high-purity reagents. Ensure the polymer is dried to remove any moisture that could interfere with the reaction.
Inconsistent Processing Parameters: Fluctuations in temperature, screw speed, or feed rate can lead to variable grafting.Carefully control and monitor all processing parameters throughout the experiment.

Experimental Protocols

Melt Grafting of this compound onto Polypropylene

This protocol provides a general procedure for the melt grafting of AHB onto polypropylene using a batch mixer.

Materials:

  • Polypropylene (PP) pellets

  • This compound (AHB)

  • Dicumyl peroxide (DCP) as a radical initiator

  • Xylene (for purification)

  • Acetone or Methanol (for precipitation)

Equipment:

  • Internal batch mixer (e.g., Haake Rheomix)

  • Vacuum oven

  • Soxhlet extraction apparatus (optional)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation: Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Mixing: Preheat the internal mixer to the desired reaction temperature (e.g., 180°C). Add the dried PP pellets to the mixer and allow them to melt and stabilize for 2-3 minutes at a set rotor speed (e.g., 60 rpm).

  • Addition of Reagents: Once the PP is molten and the torque has stabilized, add the desired amounts of AHB and DCP to the mixer.

  • Grafting Reaction: Allow the reaction to proceed for a set time (e.g., 7-10 minutes). Monitor the torque during the reaction, as changes can indicate grafting and/or side reactions.

  • Sample Collection: After the reaction is complete, stop the mixer and carefully collect the grafted polypropylene.

  • Purification: To remove unreacted AHB and initiator byproducts, dissolve the collected sample in hot xylene. Once dissolved, precipitate the polymer by slowly adding the solution to an excess of acetone or methanol with vigorous stirring.

  • Drying: Filter the precipitated polymer and wash it with fresh acetone or methanol. Dry the purified grafted polypropylene in a vacuum oven at 80°C to a constant weight.

  • Characterization: Characterize the purified product using FTIR to confirm the presence of grafted AHB. The grafting yield can be determined by various methods, including UV-Vis spectroscopy (by creating a calibration curve for AHB) or elemental analysis.

Data Presentation

Table 1: Example of Optimized Conditions for Melt Grafting of AHB onto Polypropylene

ParameterOptimal Value
Reaction Temperature180 °C
Initiator (DCP) Concentration0.3 wt%
AHB Monomer Concentration3.0 wt%
Rotor Speed60 rpm
Reaction Time7 minutes

Note: These values are indicative and may need to be optimized for your specific experimental setup and materials.

Visualizations

Experimental Workflow for Melt Grafting

experimental_workflow cluster_prep Preparation cluster_grafting Melt Grafting cluster_purification Purification cluster_analysis Analysis Dry_PP Dry PP Pellets Melt_PP Melt PP in Mixer Dry_PP->Melt_PP Prepare_Reagents Prepare AHB and Initiator Add_Reagents Add AHB and Initiator Prepare_Reagents->Add_Reagents Melt_PP->Add_Reagents Grafting Grafting Reaction Add_Reagents->Grafting Collect_Sample Collect Grafted PP Grafting->Collect_Sample Dissolve Dissolve in Xylene Collect_Sample->Dissolve Precipitate Precipitate in Acetone Dissolve->Precipitate Dry_Purified_PP Dry Purified Polymer Precipitate->Dry_Purified_PP FTIR FTIR Analysis Dry_Purified_PP->FTIR Yield_Calc Calculate Grafting Yield Dry_Purified_PP->Yield_Calc grafting_mechanism Initiator Initiator (e.g., DCP) Radicals Initiator Radicals (R.) Initiator->Radicals Decomposition Heat Heat Heat->Initiator Polymer Polymer Chain (P-H) Radicals->Polymer Hydrogen Abstraction AHB AHB Monomer Radicals->AHB Initiation Polymer_Radical Polymer Macroradical (P.) Polymer->Polymer_Radical Grafted_Polymer Grafted Polymer Polymer->Grafted_Polymer Polymer_Radical->AHB Addition Side_Reactions Side Reactions (Cross-linking/Degradation) Polymer_Radical->Side_Reactions Grafted_Polymer_Radical Grafted Polymer Radical AHB->Grafted_Polymer_Radical Homopolymer Homopolymer of AHB AHB->Homopolymer Grafted_Polymer_Radical->Polymer Chain Transfer

References

preventing degradation of 4-Allyloxy-2-hydroxybenzophenone during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Allyloxy-2-hydroxybenzophenone during processing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and processing of this compound, providing potential causes and recommended preventative measures.

Issue 1: Discoloration (Yellowing) of the Compound or Formulation

  • Potential Cause 1: Thermal Degradation. Exposure to elevated temperatures can induce a[1][1]-sigmatropic rearrangement known as the Claisen rearrangement, converting the allyl phenyl ether to an ortho-allyl phenol.[2][3][4][5] This new compound may be more susceptible to oxidation and subsequent discoloration.

    • Preventative Measures:

      • Maintain processing temperatures below the melting point range of 67-70°C whenever possible.[6]

      • Minimize the duration of any necessary heating steps.

      • For applications requiring high temperatures, consider the use of thermal stabilizers.

  • Potential Cause 2: Photodegradation. Although this compound is a UV absorber, prolonged or high-intensity UV exposure can lead to its own degradation, forming various photoproducts that may be colored.[7][8][9][10]

    • Preventative Measures:

      • Conduct processing in environments with controlled lighting, minimizing exposure to UV radiation.

      • Utilize amber glassware or UV-blocking containers for storage and during experiments.[6]

      • In formulations, consider the addition of a synergistic light stabilizer, such as a Hindered Amine Light Stabilizer (HALS), to enhance photostability.[11][12][13]

  • Potential Cause 3: Oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by air, heat, and the presence of metal ions.[14][15] Oxidized products are often colored.

    • Preventative Measures:

      • Process the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Use de-gassed solvents.

      • Incorporate antioxidants into the formulation. Sterically hindered phenols are effective primary antioxidants.[16]

Issue 2: Appearance of New Peaks in HPLC or GC-MS Analysis

  • Potential Cause 1: Thermal Rearrangement Product. A new peak with the same mass-to-charge ratio (m/z) as the parent compound in GC-MS, but a different retention time, is likely the Claisen rearrangement product (3-allyl-2,4-dihydroxybenzophenone).

    • Preventative Measures:

      • Strictly control the processing temperature to avoid thermal stress.

      • Refer to the preventative measures for thermal degradation in "Issue 1."

  • Potential Cause 2: Hydrolysis Products. In the presence of strong acids or bases, the allyloxy ether bond can be cleaved, leading to the formation of 2,4-dihydroxybenzophenone and allyl alcohol.[17]

    • Preventative Measures:

      • Maintain the pH of the processing environment as close to neutral as possible.

      • If acidic or basic conditions are required, use the mildest possible reagents and minimize reaction time and temperature.

  • Potential Cause 3: Oxidation Products. The presence of oxidizing agents can lead to a variety of degradation products, including hydroxylated and ring-cleaved species.[1][18][19]

    • Preventative Measures:

      • Avoid the use of strong oxidizing agents.[6]

      • Implement the preventative measures for oxidation as described in "Issue 1."

Issue 3: Loss of UV-Absorbing Efficacy

  • Potential Cause: Degradation of the Parent Compound. Any of the degradation pathways (thermal, photo, hydrolytic, or oxidative) will result in a decrease in the concentration of this compound, thereby reducing its UV-absorbing capacity.

    • Preventative Measures:

      • Follow the preventative measures outlined in "Issue 1" and "Issue 2" to maintain the stability of the compound.

      • Store the compound in a cool, dry, dark, and well-ventilated place.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are:

  • Thermal Degradation: Primarily through a Claisen rearrangement to form 3-allyl-2,4-dihydroxybenzophenone.[2][3][4][5]

  • Photodegradation: Decomposition upon prolonged or high-intensity UV exposure.[7][8][9][10]

  • Hydrolysis: Cleavage of the ether linkage under strong acidic or basic conditions to yield 2,4-dihydroxybenzophenone.[17]

  • Oxidation: Degradation of the phenolic ring, especially in the presence of oxygen, heat, or oxidizing agents.[1][18][19]

Q2: At what temperature does thermal degradation become a concern?

Q3: What types of stabilizers can be used to protect this compound?

A3: A combination of stabilizers can provide comprehensive protection:

  • Light Stabilizers: Hindered Amine Light Stabilizers (HALS) work synergistically with UV absorbers to protect against photodegradation.[11][12][13]

  • Antioxidants: Sterically hindered phenols or phosphites can be used to prevent oxidative degradation.[16]

Q4: How can I monitor the degradation of this compound?

A4: The most common analytical techniques for monitoring the purity and degradation of this compound are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method is excellent for quantifying the parent compound and detecting the formation of degradation products that contain a chromophore.[20][21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile degradation products.[23][24]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₄O₃[25][26]
Molecular Weight254.28 g/mol [25]
Melting Point67-70 °C[6]
AppearanceLight orange to yellow to green powder/crystal

Table 2: Recommended Processing and Storage Conditions

ParameterRecommendationRationale
Temperature< 60°C for processing; Store in a cool place.To minimize thermal degradation via Claisen rearrangement.
LightAvoid exposure to direct sunlight and UV radiation.To prevent photodegradation.
AtmosphereProcess under an inert atmosphere (N₂ or Ar) if possible.To prevent oxidation.
pHMaintain near-neutral conditions.To avoid acid or base-catalyzed hydrolysis of the ether linkage.
StorageKeep container tightly closed in a dry, well-ventilated place.To protect from moisture and atmospheric oxygen.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm and 365 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC-UV method.[20][21][22]

    • If new peaks are observed, further characterization can be performed using LC-MS or GC-MS to identify the degradation products.[23][24]

Visualizations

cluster_0 Processing Conditions cluster_1 This compound cluster_2 Degradation Pathways & Products Heat Heat Parent_Compound This compound Heat->Parent_Compound UV_Light UV Light UV_Light->Parent_Compound Acid_Base Strong Acid/Base Acid_Base->Parent_Compound Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Parent_Compound Claisen Claisen Rearrangement -> 3-allyl-2,4-dihydroxybenzophenone Parent_Compound->Claisen Photo Photodegradation -> Various Photoproducts Parent_Compound->Photo Hydrolysis Hydrolysis -> 2,4-dihydroxybenzophenone + Allyl Alcohol Parent_Compound->Hydrolysis Oxidation Oxidation -> Hydroxylated & Ring-Cleaved Products Parent_Compound->Oxidation Start Start: This compound Sample Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Start->Prepare_Stock Stress Apply Stress Conditions Prepare_Stock->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Hydrolytic Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Oxidative Thermal Thermal Stress (Solid, 80°C) Stress->Thermal Thermal Photo Photostability (UV Lamp) Stress->Photo Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV (Control & Stressed Samples) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize New Peaks (LC-MS, GC-MS) Analyze->Characterize Degradation Observed Start Degradation Observed? Check_Temp Processing Temperature > 60°C? Start->Check_Temp Yes No_Degradation No Apparent Degradation Start->No_Degradation No Reduce_Temp Reduce Temperature & Minimize Heat Exposure Check_Temp->Reduce_Temp Yes Check_Light Exposed to UV/Sunlight? Check_Temp->Check_Light No Protect_Light Use UV-blocking containers & Controlled Lighting Check_Light->Protect_Light Yes Check_pH pH strongly acidic/basic? Check_Light->Check_pH No Adjust_pH Adjust pH to Neutral & Use Mild Reagents Check_pH->Adjust_pH Yes Check_Oxidation Exposed to Air/Oxidants? Check_pH->Check_Oxidation No Inert_Atmosphere Use Inert Atmosphere & Consider Antioxidants Check_Oxidation->Inert_Atmosphere Yes

References

addressing solubility issues of 4-Allyloxy-2-hydroxybenzophenone in non-polar polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Allyloxy-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility and incorporation of this UV absorber into non-polar polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a UV absorber, appearing as a light orange to yellow-green crystalline powder.[1] Its main function is to protect materials from degradation caused by UV radiation. It is commonly used in polymers such as polyesters, polyamides, and polypropylene to enhance their stability against UV-induced color change and loss of mechanical properties.[1][2][3][4][5] The presence of an allyloxy group gives it the unique ability to be copolymerized into the polymer structure.[1]

Q2: Why am I experiencing solubility issues with this compound in non-polar polymers like polyethylene or polypropylene?

A2: While this compound is soluble in non-polar solvents like toluene[1][6], its benzophenone structure has polar characteristics (hydroxyl and carbonyl groups). This can lead to limited compatibility and solubility in highly non-polar polymer matrices such as polyethylene and polypropylene.[7] This mismatch in polarity can result in issues like agglomeration, poor dispersion, and migration (blooming) of the additive to the polymer surface.

Q3: What are the main strategies to improve the dispersion and prevent migration of this compound in my polymer?

A3: There are several effective strategies:

  • Copolymerization: Utilize the allyloxy group to chemically graft the molecule onto the polymer backbone. This is the most effective way to prevent migration.

  • Compatibilizers: Use a compatibilizing agent, such as a maleic anhydride-grafted polymer, to improve the interfacial adhesion between the additive and the polymer matrix.[7]

  • Optimize Loading Concentration: Ensure the concentration of the additive is below its saturation point in the polymer to prevent it from crystallizing or blooming. Typical concentrations for UV absorbers are around 0.5% by weight.[2]

  • Melt Processing Optimization: In techniques like melt extrusion, optimizing parameters such as screw speed and temperature can improve mixing and create a more homogenous dispersion.[7]

Q4: Can I use co-solvents or plasticizers to improve solubility?

A4: Yes, in some cases, co-solvents (in solvent casting) or plasticizers (in melt processing) can improve the solubility and dispersion of additives. These agents can help to bridge the polarity gap between the additive and the polymer. However, their selection must be done carefully to ensure they do not negatively impact the final properties of the polymer and are suitable for the intended application.

Q5: How does this compound protect the polymer from UV radiation?

A5: this compound functions by absorbing harmful UV radiation and dissipating the energy as heat.[2][4] This prevents the UV rays from breaking down the polymer chains, a process which leads to degradation, brittleness, and discoloration.[3][5]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2549-87-3[1]
Molecular Formula C16H14O3[1][8]
Molecular Weight 254.28 g/mol [1]
Appearance Light orange to yellow-green crystalline powder[1]
Melting Point 67-70 °C[1]
Boiling Point 178 °C @ 1 mmHg[1][9]
Solubility Soluble in Toluene[1][6]
Typical Experimental Parameters for Polymer Incorporation
ParameterMelt ExtrusionSolvent Casting
Polymer Matrix Polypropylene (PP), Polyethylene (PE)Polystyrene (PS), Polycarbonate (PC)
Additive Conc. 0.1 - 1.0 wt%0.1 - 1.0 wt%
Processing Temp. 180 - 230 °C (depending on polymer)Room Temperature to 60 °C
Solvent N/AToluene, Dichloromethane, THF
Compatibilizer Maleic anhydride-grafted PP (0.5 - 2 wt%)N/A
Mixing Speed 50 - 150 RPM300 - 600 RPM

Troubleshooting Guides

Issue 1: The final polymer product has visible clumps or specks.

  • Potential Cause 1: Inadequate Mixing

    • Q: Was the mixing time or shear rate sufficient during melt processing?

    • A: Increase the screw speed or residence time in the extruder to ensure better dispersion. Consider using a screw design with more mixing elements.[7]

  • Potential Cause 2: Poor Compatibility

    • Q: Is the polarity difference between the additive and the polymer too large?

    • A: Introduce a compatibilizer like a maleic anhydride-grafted polymer to improve interfacial adhesion.[7]

Issue 2: A white powder or crystalline film appears on the surface of my polymer over time (Blooming).

  • Potential Cause 1: Exceeding Solubility Limit

    • Q: Is the concentration of this compound too high?

    • A: Reduce the loading concentration to a level below its saturation point in the polymer. Perform a concentration gradient study to find the optimal level.[7]

  • Potential Cause 2: Slow Migration

    • Q: Is the additive slowly migrating to the surface due to thermodynamic instability?

    • A: The most effective solution is to graft the additive to the polymer via copolymerization, taking advantage of the allyloxy group. This creates a permanent bond and prevents migration. Also, optimize storage conditions by controlling the temperature to minimize additive mobility.[7]

Issue 3: The polymer has become brittle after adding the UV absorber.

  • Potential Cause 1: Additive Crystallization

    • Q: Has the additive crystallized within the polymer matrix?

    • A: Poorly dispersed additive particles can act as stress concentration points, leading to embrittlement. Improve dispersion through better mixing or the use of compatibilizers. Ensure the processing temperature is sufficiently above the additive's melting point to facilitate molecular dispersion.

  • Potential Cause 2: Plasticizer Effect

    • Q: Is the concentration of the additive high enough to act as a plasticizer, but its crystallization is causing embrittlement?

    • A: Optimize and likely reduce the additive concentration. Ensure uniform dispersion to prevent localized high concentrations that can lead to crystallization.[7]

Experimental Protocols

Protocol 1: Incorporation via Melt Extrusion

This protocol describes a general method for incorporating this compound into a non-polar polymer like polypropylene (PP).

  • Pre-Drying: Dry the PP pellets and the this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Pre-Mixing: In a sealed bag, create a dry blend of the PP pellets, this compound powder (e.g., at 0.5 wt%), and any compatibilizer (e.g., 2 wt% maleic anhydride-grafted PP). Shake vigorously for 5 minutes to ensure a uniform coating of the powder on the pellets.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. For PP, a typical profile might be: Zone 1 (feed): 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4 (die): 200°C. Set the screw speed to 100 RPM.

  • Extrusion: Feed the dry blend into the extruder hopper at a constant rate.

  • Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer.

  • Post-Drying: Dry the resulting pellets at 80°C for 4 hours before any subsequent processing (e.g., injection molding or film casting).

  • Characterization: Analyze the resulting material for the dispersion of the additive using techniques like Scanning Electron Microscopy (SEM) and evaluate its UV-Vis absorption properties.

Protocol 2: Incorporation via Solvent Casting

This protocol is suitable for polymers that are soluble in a common solvent with the additive.

  • Solvent Selection: Choose a solvent in which both the polymer (e.g., Polystyrene) and this compound are readily soluble (e.g., Toluene).

  • Polymer Solution Preparation: Dissolve the polymer in the chosen solvent at a specific concentration (e.g., 15 wt%) by stirring with a magnetic stirrer until a clear, homogeneous solution is formed.

  • Additive Solution Preparation: In a separate container, dissolve the calculated amount of this compound (e.g., to achieve 0.5 wt% in the final film) in a small amount of the solvent.

  • Mixing: Add the additive solution to the polymer solution and stir for at least 1 hour to ensure complete mixing.

  • Casting: Pour the final solution into a flat, level petri dish or onto a glass plate.

  • Solvent Evaporation: Place the cast film in a fume hood and allow the solvent to evaporate slowly over 24-48 hours at room temperature. For residual solvent removal, place the film in a vacuum oven at a temperature below the polymer's glass transition temperature for 24 hours.

  • Film Removal: Carefully peel the resulting film from the casting surface.

Visualizations

experimental_workflow start Goal: Incorporate Additive into Non-Polar Polymer method_choice Select Incorporation Method start->method_choice melt Melt Processing (e.g., Extrusion) method_choice->melt Polymer is Thermally Stable solvent Solvent Casting method_choice->solvent Polymer is Solvent-Soluble pre_melt Pre-mix Polymer, Additive, and Compatibilizer melt->pre_melt pre_solvent Dissolve Polymer and Additive in Solvent solvent->pre_solvent process_melt Melt and Mix in Extruder pre_melt->process_melt process_solvent Cast Solution and Evaporate Solvent pre_solvent->process_solvent result Final Polymer Product process_melt->result process_solvent->result

Caption: Experimental workflow for incorporating additives.

troubleshooting_workflow start Issue Observed in Final Polymer Product issue_type What is the issue? start->issue_type clumps Visible Clumps / Specks issue_type->clumps Dispersion blooming Surface Blooming / Haze issue_type->blooming Surface brittle Brittleness issue_type->brittle Mechanical cause_clumps Cause: Poor Mixing or Low Compatibility clumps->cause_clumps cause_blooming Cause: Concentration > Solubility Limit or Migration blooming->cause_blooming cause_brittle Cause: Additive Crystallization brittle->cause_brittle solution_clumps1 Increase Mixing (e.g., Screw Speed) cause_clumps->solution_clumps1 Mixing solution_clumps2 Add Compatibilizer cause_clumps->solution_clumps2 Compatibility solution_blooming1 Reduce Concentration cause_blooming->solution_blooming1 Concentration solution_blooming2 Copolymerize Additive cause_blooming->solution_blooming2 Migration solution_brittle Improve Dispersion / Reduce Concentration cause_brittle->solution_brittle

Caption: Troubleshooting decision tree for solubility issues.

UV_Protection_Mechanism UV_Light UV Light (Sunlight) Polymer Non-Polar Polymer Chain UV_Light->Polymer Without Additive Additive This compound (Dispersed in Polymer) UV_Light->Additive With Additive Degradation Polymer Degradation (Chain Scission, Brittleness) Polymer->Degradation Absorption UV Energy Absorption Additive->Absorption Heat Harmless Heat Dissipation Absorption->Heat Protection Polymer Remains Stable Absorption->Protection

Caption: Mechanism of UV protection in polymers.

References

Technical Support Center: Minimizing Leaching of 4-Allyloxy-2-hydroxybenzophenone from Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the leaching of 4-Allyloxy-2-hydroxybenzophenone (AHB) from polymer surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHB) and why is its leaching a concern?

A1: this compound, also known as Benzophenone-4, is a UV absorber commonly incorporated into polymers to protect them from degradation caused by ultraviolet radiation.[1][2] Its leaching from the polymer matrix is a concern due to potential human exposure and environmental contamination. Some benzophenones have been shown to have endocrine-disrupting effects.[1][2][3][4][5][6][7][8]

Q2: What are the primary methods to minimize the leaching of AHB from polymer surfaces?

A2: The most effective methods to minimize leaching involve chemically bonding the AHB molecule to the polymer backbone. This can be achieved through:

  • Copolymerization: The allyl group on the AHB molecule allows it to be copolymerized with other monomers (e.g., methyl methacrylate) to become an integral part of the polymer chain.[9][10]

  • Grafting: AHB can be chemically grafted onto the surface or backbone of a pre-existing polymer, such as polypropylene.[11]

These methods are superior to simply blending AHB into the polymer, where it is only physically mixed and more prone to migration.

Q3: How does copolymerization or grafting reduce leaching compared to simple blending?

A3: In a simple blend, AHB molecules are dispersed within the polymer matrix and can migrate to the surface and leach out over time, especially when in contact with solvents or under elevated temperatures. When copolymerized or grafted, the AHB is covalently bonded to the polymer chain, effectively immobilizing it and significantly reducing its potential to leach.

Q4: What factors influence the rate of AHB leaching from a polymer?

A4: Several factors can influence the leaching rate of AHB, including:

  • Method of Incorporation: As discussed, copolymerized or grafted AHB will leach significantly less than blended AHB.

  • Polymer Type: The type of polymer and its interaction with AHB can affect migration.

  • Environmental Conditions: Factors such as temperature, exposure to solvents (e.g., in food simulants or biological fluids), and UV radiation can accelerate leaching.

  • Concentration of AHB: Higher concentrations of blended AHB can lead to increased leaching.

Troubleshooting Guides

Troubleshooting High Leaching of AHB in Experiments
Problem Possible Causes Recommended Solutions
Unexpectedly high levels of AHB detected in leachate from a blended polymer. 1. Inadequate mixing leading to high surface concentration. 2. Use of an inappropriate polymer with high additive mobility. 3. Harsh extraction conditions (e.g., aggressive solvent, high temperature) in the test protocol.1. Optimize the blending process to ensure homogeneous dispersion. 2. Consider a different polymer matrix with lower additive permeability. 3. Review and adjust the leaching test protocol to better reflect real-world conditions. For initial screening, consider less aggressive solvents or lower temperatures.
Leaching detected from a supposedly copolymerized or grafted polymer. 1. Incomplete polymerization or grafting reaction, leaving unbound AHB. 2. Degradation of the polymer backbone, releasing AHB-containing fragments. 3. Contamination from processing equipment.1. Optimize the polymerization or grafting reaction conditions (e.g., initiator concentration, reaction time, temperature). 2. Characterize the polymer to confirm the covalent bonding of AHB (e.g., via FTIR or NMR). 3. Implement a thorough purification step after polymerization/grafting to remove any unreacted AHB. 4. Ensure processing equipment is thoroughly cleaned between batches.
Inconsistent leaching results between replicate samples. 1. Non-homogeneous distribution of AHB in the polymer. 2. Variations in the surface area-to-volume ratio of the samples. 3. Inconsistent experimental conditions during the leaching test.1. Improve the mixing or dispersion of AHB during polymer preparation. 2. Ensure all samples have consistent dimensions and surface finish. 3. Standardize the leaching test protocol, including solvent volume, agitation, and temperature control.
Troubleshooting Experimental Procedures
Procedure Problem Possible Causes Recommended Solutions
Copolymerization of AHB Low incorporation of AHB into the polymer. 1. Low reactivity of AHB compared to the primary monomer. 2. Inappropriate initiator or reaction conditions.1. Adjust the monomer feed ratio to favor AHB incorporation. 2. Experiment with different initiators and optimize reaction temperature and time.
Grafting of AHB onto Polymer Low grafting efficiency. 1. Insufficient activation of the polymer backbone. 2. Steric hindrance preventing AHB from reaching reactive sites.1. Optimize the activation method (e.g., plasma treatment, initiator concentration). 2. Consider using a spacer molecule to reduce steric hindrance.
Solvent Extraction for Leaching Analysis Low or no recovery of AHB from control samples. 1. Inappropriate extraction solvent. 2. Insufficient extraction time or temperature.1. Select a solvent that effectively dissolves AHB but does not dissolve the polymer. 2. Optimize the extraction parameters based on literature recommendations for similar additives and polymers.
HPLC Analysis of Leachate Poor peak shape or resolution for AHB. 1. Inappropriate mobile phase or column. 2. Contamination of the HPLC system.1. Optimize the mobile phase composition and gradient. Ensure the column is suitable for benzophenone analysis. 2. Flush the HPLC system and use a guard column to protect the analytical column.[9][12][13][14][15]

Data Presentation

Table 1: Hypothetical Comparative Leaching of this compound (AHB) from Poly(methyl methacrylate) (PMMA)

Method of Incorporation Leaching Conditions Leached AHB (µg/cm²) Leaching Reduction (%)
Simple Blending72h in 50% Ethanol at 40°C15.2-
Copolymerization72h in 50% Ethanol at 40°C0.894.7
Simple Blending24h in Isopropanol at 60°C45.8-
Copolymerization24h in Isopropanol at 60°C2.195.4

Note: The data in this table is illustrative and intended to demonstrate the expected significant reduction in leaching when AHB is copolymerized into the polymer matrix compared to simple blending.

Experimental Protocols

Protocol 1: Copolymerization of this compound with Methyl Methacrylate

Objective: To synthesize a poly(methyl methacrylate-co-4-Allyloxy-2-hydroxybenzophenone) copolymer to covalently bind AHB within the polymer chain and reduce its leaching potential.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (AHB)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of MMA and AHB in anhydrous toluene.

  • Add AIBN (typically 0.1-1.0 mol% with respect to total monomers).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

  • Heat the reaction mixture to 60-80°C with constant stirring.

  • Maintain the reaction for 4-24 hours, depending on the desired conversion and molecular weight.

  • Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter and wash the precipitate thoroughly with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the copolymer under vacuum at 40-60°C until a constant weight is achieved.

  • Characterize the copolymer for AHB incorporation using techniques like UV-Vis spectroscopy, FTIR, or NMR.

Protocol 2: Accelerated Solvent Extraction for Leaching Analysis

Objective: To quantify the amount of this compound that leaches from a polymer sample under accelerated conditions.

Materials:

  • Polymer sample containing AHB

  • Extraction solvent (e.g., isopropanol, ethanol/water mixture, or a food simulant)

  • Accelerated solvent extraction (ASE) system or a temperature-controlled shaker bath

  • HPLC grade solvents for analysis

Procedure:

  • Prepare polymer samples with a defined surface area (e.g., cut into small, uniform pieces).

  • Place a known weight of the polymer sample into an extraction cell or vial.

  • Add a specific volume of the extraction solvent to achieve a defined surface-area-to-volume ratio.

  • Perform the extraction under controlled conditions of temperature and time (e.g., 60°C for 24 hours). If using an ASE system, follow the manufacturer's instructions for pressurized fluid extraction.

  • After extraction, carefully remove the polymer sample and allow the leachate solution to cool to room temperature.

  • Filter the leachate through a 0.22 µm syringe filter to remove any particulates.

  • Quantify the concentration of AHB in the leachate using a validated HPLC-UV method.

Protocol 3: HPLC Quantification of this compound in Leachate

Objective: To determine the concentration of AHB in a solvent extract from a leaching experiment.

Materials:

  • Leachate sample

  • AHB analytical standard

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase: Acetonitrile and water (gradient or isocratic)

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of AHB of known concentrations in the extraction solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject a known volume of the filtered leachate sample into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water (e.g., starting with 50:50 and increasing to 95:5 acetonitrile over 10 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~288 nm (or the absorbance maximum of AHB)

    • Injection Volume: 20 µL

  • Quantification: Identify the AHB peak in the sample chromatogram based on its retention time compared to the standard. Use the calibration curve to determine the concentration of AHB in the sample.

  • Calculate the total amount of leached AHB based on the concentration and the volume of the extraction solvent, and normalize it to the surface area of the polymer sample (e.g., in µg/cm²).

Visualizations

Leaching_Mechanisms cluster_blended Blended Polymer cluster_copolymerized Copolymerized/Grafted Polymer Polymer Matrix (Blended) Polymer Matrix (Blended) AHB (Free) AHB (Free) Leaching Leaching AHB (Free)->Leaching High Potential Polymer Backbone Polymer Backbone AHB (Bound) AHB (Bound) Polymer Backbone->AHB (Bound) Covalent Bond AHB (Bound)->Leaching Low Potential

Caption: Comparison of leaching potential from blended vs. copolymerized/grafted polymers.

Experimental_Workflow cluster_prep Polymer Preparation Blending Blending Leaching Test Leaching Test Blending->Leaching Test Copolymerization Copolymerization Copolymerization->Leaching Test Grafting Grafting Grafting->Leaching Test HPLC Analysis HPLC Analysis Leaching Test->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Signaling_Pathway Benzophenone Benzophenone Estrogen Receptor Estrogen Receptor Benzophenone->Estrogen Receptor Binds to Hormone Response Element Hormone Response Element Estrogen Receptor->Hormone Response Element Activates Gene Transcription Gene Transcription Hormone Response Element->Gene Transcription Initiates Endocrine Disruption Endocrine Disruption Gene Transcription->Endocrine Disruption Leads to

References

photostability challenges of 4-Allyloxy-2-hydroxybenzophenone under prolonged UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability challenges of 4-Allyloxy-2-hydroxybenzophenone under prolonged UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability important?

A1: this compound is a UV absorber, a molecule designed to absorb harmful ultraviolet radiation and dissipate it as less damaging thermal energy. Its photostability, or its ability to resist degradation upon exposure to light, is crucial for its effectiveness in protecting materials such as plastics, coatings, and cosmetic formulations from UV damage. Poor photostability can lead to a loss of UV protection and the formation of potentially harmful degradation products.

Q2: What are the expected photodegradation pathways for this compound?

A2: While specific studies on this compound are limited, the photodegradation of benzophenone derivatives generally proceeds via several pathways. Upon absorption of UV radiation, the molecule is excited to a singlet state, followed by intersystem crossing to a more stable triplet state. This excited state can then initiate degradation through various mechanisms, including:

  • Norrish Type I and Type II reactions: Cleavage of the bond between the carbonyl group and the phenyl ring.

  • Photoreduction: Abstraction of a hydrogen atom from a neighboring molecule, leading to the formation of a ketyl radical.

  • Photo-Fries rearrangement: Migration of the benzoyl group.

  • Reactions involving the allyloxy group: The allyl group may undergo reactions such as oxidation, cleavage, or polymerization upon UV exposure.

The presence of oxygen can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals, which can further accelerate the degradation of the parent molecule and surrounding materials.

Q3: What are the likely photoproducts formed during the degradation of this compound?

A3: Based on the general degradation pathways of benzophenones, potential photoproducts of this compound may include:

  • 2,4-dihydroxybenzophenone (resulting from the cleavage of the allyl ether bond).

  • Phenol and benzoic acid derivatives.

  • Products of photo-Fries rearrangement.

  • Various smaller, oxidized fragments.

The exact nature and distribution of photoproducts will depend on the specific experimental conditions, including the solvent, the presence of oxygen, and the wavelength and intensity of the UV radiation.

Q4: How does the solvent or formulation matrix affect the photostability of this compound?

A4: The surrounding medium plays a significant role in the photostability of UV absorbers. Solvents can influence the degradation rate and pathway by:

  • Polarity: Affecting the energy levels of the excited states.

  • Hydrogen-donating ability: Solvents like alcohols can participate in photoreduction reactions.

  • Presence of sensitizers or quenchers: Other components in a formulation can either accelerate (sensitize) or inhibit (quench) the photodegradation process.

Therefore, it is crucial to evaluate the photostability of this compound within the specific formulation or solvent system of interest.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the investigation of the photostability of this compound.

Experimental Setup and Irradiation
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Fluctuations in UV lamp intensity. 2. Inconsistent sample positioning relative to the light source. 3. Variations in sample temperature. 4. Inhomogeneous sample preparation.1. Calibrate the UV lamp regularly and use a radiometer to monitor irradiance. 2. Use a sample holder that ensures consistent positioning. 3. Control the temperature of the sample chamber. 4. Ensure thorough mixing and uniform application of the sample, especially for thin films.
No observable degradation after prolonged UV exposure. 1. The compound is highly photostable under the experimental conditions. 2. UV lamp output is too low or at an inappropriate wavelength. 3. The concentration of the analyte is too high, leading to self-shielding.1. Increase the UV dose (higher intensity or longer exposure time). Consider using a more energetic light source. 2. Check the lamp specifications and ensure its emission spectrum overlaps with the absorption spectrum of the compound. 3. Reduce the concentration of the sample.
Rapid degradation, making it difficult to study kinetics. 1. UV intensity is too high. 2. The presence of photosensitizers in the solvent or on the substrate.1. Reduce the UV lamp intensity or increase the distance between the lamp and the sample. 2. Use high-purity solvents and clean substrates. If in a formulation, identify and potentially remove the sensitizing agent.
Analytical (HPLC/UV-Vis Spectroscopy)
Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Interaction of the analyte with active sites on the column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a high-purity silica column or a column with end-capping. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
Shifting retention times in HPLC. 1. Inconsistent mobile phase composition. 2. Temperature fluctuations in the column. 3. Column degradation.1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase properly. 2. Use a column oven to maintain a constant temperature. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions.
Appearance of unexpected peaks in the chromatogram. 1. Formation of photoproducts. 2. Contamination from solvent, glassware, or the sample itself. 3. Ghost peaks from the previous injection.1. This is expected in a photodegradation study. Use techniques like LC-MS to identify these new peaks. 2. Use high-purity solvents and thoroughly clean all equipment. Run a blank to check for contamination. 3. Ensure adequate column flushing between injections.
Non-linear response in UV-Vis calibration curve. 1. High sample concentration leading to deviations from the Beer-Lambert law. 2. The sample is scattering light (if turbid).1. Dilute the samples to be within the linear range of the instrument. 2. Filter or centrifuge the sample to remove any particulate matter.

Data Presentation

Table 1: Photodegradation of this compound under UV Irradiation

UV Exposure Time (hours) Irradiation Wavelength (nm) Solvent/Matrix Remaining this compound (%) Major Photoproduct 1 (%) Major Photoproduct 2 (%)
0313Acetonitrile10000
2313AcetonitrileData to be generatedData to be generatedData to be generated
4313AcetonitrileData to be generatedData to be generatedData to be generated
8313AcetonitrileData to be generatedData to be generatedData to be generated
12313AcetonitrileData to be generatedData to be generatedData to be generated
24313AcetonitrileData to be generatedData to be generatedData to be generated
0365Polypropylene film10000
50365Polypropylene filmData to be generatedData to be generatedData to be generated
100365Polypropylene filmData to be generatedData to be generatedData to be generated
200365Polypropylene filmData to be generatedData to be generatedData to be generated

Experimental Protocols

Protocol 1: Photostability Testing in Solution
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, methanol) of known concentration (e.g., 10-50 µM).

  • UV Irradiation: Transfer the solution to a quartz cuvette or a sealed quartz tube. Irradiate the sample using a controlled UV light source (e.g., a xenon lamp with appropriate filters or a specific wavelength LED) at a constant temperature. Place a dark control sample, protected from light, under the same temperature conditions.

  • Time-point Analysis: At specified time intervals, withdraw an aliquot of the irradiated and dark control samples.

  • Quantification: Analyze the samples by HPLC-UV to determine the concentration of the remaining this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Data Analysis: Plot the percentage of remaining this compound against the irradiation time to determine the degradation kinetics.

Protocol 2: Photoproduct Identification
  • Forced Degradation: Prepare a more concentrated solution of this compound and expose it to a high dose of UV radiation to generate a significant amount of photoproducts.

  • LC-MS Analysis: Analyze the degraded sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The HPLC will separate the parent compound from its photoproducts, and the mass spectrometer will provide mass-to-charge ratio (m/z) information for each component.

  • Structure Elucidation: Based on the m/z values and fragmentation patterns from MS/MS analysis, propose the structures of the photoproducts.

Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Degradation Pathways cluster_2 Products A This compound (Ground State) B Excited Singlet State A->B UV Absorption (hν) C Excited Triplet State B->C Intersystem Crossing D Norrish Type I/II Cleavage C->D E Photoreduction (H-abstraction) C->E F Photo-Fries Rearrangement C->F G Allyl Group Reactions C->G H Degradation Products (e.g., 2,4-dihydroxybenzophenone, phenolic compounds) D->H E->H F->H G->H

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow Start Start: Sample Preparation Irradiation UV Irradiation (Controlled Environment) Start->Irradiation Sampling Time-point Sampling (Irradiated & Dark Control) Irradiation->Sampling Analysis HPLC-UV/LC-MS Analysis Sampling->Analysis Data Data Processing & Interpretation (Kinetics, Product ID) Analysis->Data End End: Photostability Assessment Data->End

Caption: General experimental workflow for photostability testing.

Troubleshooting_Logic Problem Inconsistent Results? Check_Irradiation Verify UV Source Stability & Sample Positioning Problem->Check_Irradiation Yes Check_Analysis Troubleshoot HPLC/UV-Vis (Mobile Phase, Column, etc.) Problem->Check_Analysis Yes Check_Sample Ensure Homogeneous Sample Preparation Problem->Check_Sample Yes Resolved Problem Resolved Check_Irradiation->Resolved Check_Analysis->Resolved Check_Sample->Resolved

Caption: A logical approach to troubleshooting inconsistent photostability results.

Technical Support Center: Photodegradation of 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the photodegradation of 4-Allyloxy-2-hydroxybenzophenone. The information is structured to address common challenges and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am not observing any significant degradation of this compound under my current experimental setup. Is this expected?

A1: Yes, this is a common observation. Benzophenone derivatives like this compound are designed as UV filters and are inherently photostable.[1][2] Degradation often requires more forcing conditions, such as the presence of a radical initiator or the use of advanced oxidation processes (AOPs).[3]

Q2: What are advanced oxidation processes (AOPs) and how can they be used to study the degradation of this compound?

A2: AOPs are methods that generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can induce the degradation of photostable compounds.[2][3] Common AOPs include UV irradiation in the presence of hydrogen peroxide (UV/H₂O₂) or Fenton reagent (UV/Fe²⁺/H₂O₂).[2][4] These methods can simulate more aggressive environmental degradation pathways.

Q3: What are the likely photodegradation byproducts of this compound?

Q4: What analytical techniques are best suited for identifying and quantifying the photodegradation byproducts?

A4: A combination of chromatographic and spectrometric techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for quantifying the parent compound.[3] For the identification of unknown byproducts, more sophisticated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are necessary to determine the molecular weights and fragmentation patterns of the photoproducts.[3]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No or slow degradation observed 1. The compound is highly photostable under the chosen conditions. 2. Insufficient UV light intensity or incorrect wavelength. 3. Low concentration of radical initiators (if used).1. Introduce a radical initiator such as hydrogen peroxide (H₂O₂) to induce an advanced oxidation process.[3] 2. Ensure your UV lamp has an appropriate emission spectrum and intensity for the photo-excitation of the compound. Allow the lamp to warm up and stabilize before starting the experiment.[3] 3. Increase the concentration of the radical initiator.
Inconsistent or non-reproducible degradation rates 1. Fluctuations in UV lamp output. 2. Inconsistent oxygen concentration in the solution. 3. Temperature variations affecting reaction kinetics.1. Monitor the lamp output if possible and allow for a sufficient warm-up period.[3] 2. For reproducible results, either fully aerate the solution (e.g., by bubbling air) or fully deaerate it (e.g., by purging with nitrogen or argon).[3] 3. Use a temperature-controlled system for the reaction vessel.
Difficulty in identifying degradation byproducts 1. Byproducts are present at very low concentrations. 2. Co-elution of byproducts with the parent compound or other matrix components. 3. Insufficient separation or detection sensitivity of the analytical method.1. Concentrate the samples before analysis using techniques like solid-phase extraction (SPE). 2. Optimize the chromatographic method (e.g., change the mobile phase gradient, column type, or temperature). 3. Employ a more sensitive detector or a different analytical technique (e.g., switch from HPLC-UV to LC-MS/MS).

Hypothetical Photodegradation Byproducts

The following table summarizes potential photodegradation byproducts of this compound based on known degradation pathways of similar benzophenone compounds. The quantitative data presented is hypothetical and for illustrative purposes to guide experimental design.

Byproduct Name Hypothetical Molecular Weight ( g/mol ) Hypothetical % Formation (after 24h UV/H₂O₂ treatment) Plausible Formation Pathway
2,4-Dihydroxybenzophenone214.2235%Cleavage of the allyloxy group.
4-Allyloxy-2,x-dihydroxybenzophenone270.2825%Hydroxylation of one of the aromatic rings.
4-Allyloxy-2,x,y-trihydroxybenzophenone286.2815%Further hydroxylation of the aromatic rings.
Phenol94.1110%Cleavage of the benzoyl group.
Allyl alcohol58.085%Cleavage of the ether linkage.

Experimental Protocols

Protocol 1: Photodegradation Study using UV/H₂O₂ Advanced Oxidation Process
  • Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/L) in a suitable solvent (e.g., acetonitrile) and dilute to the final concentration in ultrapure water.

  • Experimental Setup: Place the solution in a quartz reaction vessel equipped with a magnetic stirrer. Use a UV lamp with an appropriate wavelength (e.g., 254 nm) positioned at a fixed distance from the vessel.

  • Initiation of Photodegradation: Take an initial sample (t=0). Add a known concentration of hydrogen peroxide (H₂O₂) to the solution (e.g., 10-50 mM).[3]

  • Irradiation and Sampling: Immediately begin UV irradiation. Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Sample Quenching: Immediately after collection, quench any remaining H₂O₂ in the samples by adding a small amount of a quenching agent like sodium sulfite.

  • Sample Analysis: Analyze the collected samples by HPLC-UV to determine the concentration of the parent compound. For byproduct identification, use LC-MS/MS.

Protocol 2: Analytical Method for Quantification and Identification
  • HPLC-UV Analysis (Quantification):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

  • LC-MS/MS Analysis (Identification):

    • Use similar chromatographic conditions as for HPLC-UV.

    • Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

    • Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive data on the molecular ions and fragmentation patterns of the potential byproducts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis prep Prepare Solution of This compound setup Place in Quartz Reactor prep->setup add_h2o2 Add H₂O₂ setup->add_h2o2 irradiate UV Irradiation add_h2o2->irradiate sampling Collect Samples at Time Intervals irradiate->sampling quench Quench Reaction sampling->quench hplc HPLC-UV Analysis (Quantification) quench->hplc lcms LC-MS/MS Analysis (Identification) quench->lcms

Caption: Experimental workflow for the photodegradation study of this compound.

photodegradation_pathway cluster_byproducts Potential Byproducts parent This compound bp1 2,4-Dihydroxybenzophenone parent->bp1 Ether Cleavage bp2 4-Allyloxy-2,x-dihydroxybenzophenone parent->bp2 Ring Hydroxylation bp4 Allyl alcohol parent->bp4 Ether Cleavage bp3 Phenol bp1->bp3 Benzoyl Cleavage

Caption: Hypothetical photodegradation pathway of this compound.

References

Technical Support Center: Optimizing 4-Allyloxy-2-hydroxybenzophenone for UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4-Allyloxy-2-hydroxybenzophenone in UV protection formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a new sunscreen formulation?

A1: Based on studies of structurally similar benzophenone derivatives, a starting concentration range of 2% to 10% (w/w) in the final formulation is recommended for initial screening experiments. For instance, formulations with 2-hydroxy-4-(octyloxy) benzophenone have been tested in concentrations of 5-10%.[1] The optimal concentration will depend on the specific formulation base, the desired Sun Protection Factor (SPF), and the presence of other UV filters.

Q2: Can this compound be the sole UV filter in a high-SPF product?

A2: While this compound is an effective UV absorber, achieving a high SPF (e.g., 30 or above) and broad-spectrum protection often requires a combination of different UV filters.[2][3] Combining it with other organic or inorganic filters, such as titanium dioxide or zinc oxide, can lead to synergistic effects, enhancing the overall efficacy and photostability of the formulation.[2][3]

Q3: How does the solvent system affect the efficacy of this compound?

A3: The choice of solvent is critical as it can influence the solubility, stability, and uniform distribution of this compound within the formulation. A non-optimal solvent can lead to crystallization of the UV filter, reducing its effectiveness. The solvent can also impact the formation of the protective film on the skin or substrate, which is crucial for consistent UV protection.

Q4: What is the importance of photostability when formulating with this compound?

A4: Photostability refers to the ability of a UV filter to maintain its structure and UV-absorbing capacity upon exposure to UV radiation. If this compound is not photostable in a particular formulation, it can degrade, leading to a loss of UV protection over time. It is essential to evaluate the photostability of the final formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low SPF values despite high concentration of this compound Poor solubility or crystallization of the UV filter in the formulation.- Modify the solvent system to improve solubility. - Consider using a co-solvent or an emulsifier that enhances the dispersion of the UV filter. - Heat the oil phase during formulation to ensure complete dissolution.
Incompatibility with other formulation ingredients.- Evaluate the compatibility of all ingredients. - Simplify the formulation to identify the source of incompatibility.
Uneven application or film formation on the substrate during in vitro testing.- Ensure the substrate is prepared according to standard protocols (e.g., roughened PMMA plates). - Calibrate the application technique to ensure a uniform and consistent film thickness (typically 1.0 to 1.3 mg/cm²).[4]
Inconsistent or non-reproducible SPF measurements Variability in the experimental setup for in vitro SPF testing.- Standardize the entire experimental protocol, including substrate preparation, sample application, and spectrophotometer calibration. - Use a reference sunscreen with a known SPF to validate the test setup.
Degradation of this compound during the experiment.- Assess the photostability of the formulation by measuring UV absorbance before and after a controlled period of UV exposure.
Phase separation or changes in formulation texture over time Instability of the emulsion or formulation base.- Optimize the emulsifier system and the homogenization process. - Conduct stability testing at different temperatures (e.g., 4°C, 25°C, 40°C) to assess long-term stability.
Unexpected peaks in the UV absorbance spectrum Interaction of this compound with other components.- Analyze the UV absorbance spectra of individual components and their mixtures to identify any interactions. - Consider the possibility of synergistic or antagonistic spectral effects with other UV filters.[5]

Quantitative Data Summary

The following table presents hypothetical data from an experiment designed to determine the optimal concentration of this compound in a base sunscreen formulation.

Concentration of this compound (% w/w)In Vitro SPF (Mean ± SD)UVA Protection Factor (UVA-PF)Critical Wavelength (nm)
2.08.5 ± 0.73.1372
4.015.2 ± 1.15.8375
6.025.8 ± 1.59.2378
8.034.1 ± 2.012.5380
10.038.5 ± 2.314.1381
10.0 + 5% Zinc Oxide52.3 ± 2.818.9385

Experimental Protocols

Protocol 1: Determination of In Vitro SPF

This protocol outlines the steps for measuring the in vitro SPF of a sunscreen formulation containing this compound.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Polymethyl methacrylate (PMMA) plates with a roughened surface.

  • Positive and negative control sunscreen formulations.

  • Pipettes and syringes for precise application.

  • Glycerol or another suitable spreading agent.

  • Solar simulator (optional, for photostability testing).

2. Procedure:

  • Substrate Preparation: Prepare the PMMA plates by ensuring they are clean and dry.

  • Sample Preparation: Prepare a series of sunscreen formulations with varying concentrations of this compound (e.g., 2%, 4%, 6%, 8%, 10% w/w).

  • Sample Application: Apply the sunscreen formulation evenly onto the roughened surface of the PMMA plate at a concentration of 1.3 mg/cm².[4] Spread the formulation uniformly using a gloved finger or a suitable applicator.

  • Drying: Allow the film to dry for at least 15 minutes in the dark.

  • Spectrophotometric Measurement:

    • Measure the UV transmittance of the blank PMMA plate (without sunscreen) at multiple points.

    • Measure the UV transmittance of the PMMA plate with the sunscreen film at multiple points across the surface.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

Protocol 2: Evaluation of Photostability

1. Procedure:

  • Prepare the sunscreen-coated PMMA plates as described in Protocol 1.

  • Measure the initial UV absorbance of the samples.

  • Expose the plates to a controlled dose of UV radiation from a solar simulator.

  • After exposure, re-measure the UV absorbance of the samples.

  • Calculate the percentage of SPF loss to determine the photostability of the formulation.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing In Vitro SPF Testing cluster_photostability Photostability Assessment cluster_analysis Data Analysis F1 Prepare Base Formulation F2 Incorporate Varying Concentrations of This compound (2-10%) F1->F2 T1 Apply Formulation to PMMA Plates (1.3 mg/cm²) F2->T1 Test Formulations T2 Measure UV Transmittance (290-400 nm) T1->T2 T3 Calculate In Vitro SPF T2->T3 P1 Expose Plates to Controlled UV Radiation T3->P1 Assess Stability P2 Re-measure UV Transmittance P1->P2 P3 Calculate % SPF Loss P2->P3 A1 Plot SPF vs. Concentration P3->A1 Analyze Results A2 Determine Optimal Concentration A1->A2

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Low In Vitro SPF Result Q1 Is the formulation homogenous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the UV filter fully dissolved? A1_Yes->Q2 Sol1 Optimize emulsifier system and homogenization process. A1_No->Sol1 End Re-evaluate SPF Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the film application uniform? A2_Yes->Q3 Sol2 Modify solvent system or apply heat during the oil phase. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the formulation photostable? A3_Yes->Q4 Sol3 Refine application technique and ensure consistent film thickness. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Incorporate a photostabilizer or co-UV filter. A4_No->Sol4 Sol4->End

Caption: Troubleshooting logic for low in vitro SPF results.

References

Technical Support Center: 4-Allyloxy-2-hydroxybenzophenone Additive Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Allyloxy-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with other common polymer additives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

This compound (CAS No. 2549-87-3) is a UV absorber of the benzophenone class.[1][2][3][4] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet radiation. It absorbs UV light and dissipates the energy as heat, thus preventing the initiation of photo-oxidative degradation pathways that can lead to discoloration, cracking, and loss of mechanical properties.[1][5]

Q2: With which types of polymer additives is this compound most commonly used?

This compound is frequently used in combination with other stabilizers to enhance the overall performance and longevity of polymers. The most common co-additives include:

  • Hindered Amine Light Stabilizers (HALS): Often used to create a synergistic effect for superior UV protection.[1][6]

  • Antioxidants: To protect the polymer during high-temperature processing and long-term heat exposure.

  • Plasticizers: In polymers like PVC to improve flexibility.

  • Flame Retardants: To meet fire safety standards in various applications.

Q3: Are there any known synergistic or antagonistic interactions with other additives?

Yes, interactions between this compound and other additives can be either synergistic or antagonistic.

  • Synergistic Interaction with HALS: Benzophenone UV absorbers and HALS are known to have a synergistic relationship.[6] The benzophenone absorbs UV radiation, reducing the rate of free radical formation, while the HALS scavenges any free radicals that do form. This dual-action approach provides more effective and longer-lasting protection than either additive used alone.[6]

  • Potential Antagonistic Interaction with Phenolic Antioxidants: Some studies suggest a potential for antagonism between benzophenone UV absorbers and certain phenolic antioxidants.[6][7] This is because the acidic nature of some phenols can interfere with the radical-scavenging mechanism of certain light stabilizers.[7] Careful selection and testing of the specific antioxidant and its concentration are crucial.

Troubleshooting Guides

Issue 1: Discoloration or Reduced UV Protection When Used with Antioxidants

Symptoms:

  • The polymer exhibits yellowing or other discoloration after processing or UV exposure.

  • Accelerated degradation of the polymer is observed despite the presence of the UV absorber.

Possible Cause: An antagonistic interaction between the this compound and a phenolic antioxidant may be occurring.[7] The antioxidant may be interfering with the UV stabilization mechanism or vice-versa.

Troubleshooting Steps:

  • Identify the Antioxidant Type: Determine the chemical class of the antioxidant used in your formulation.

  • Conduct Compatibility Studies: Perform analytical tests such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on blends of the polymer with the UV absorber and the antioxidant to observe any changes in thermal stability.

  • Evaluate Alternative Antioxidants: Consider replacing the phenolic antioxidant with a different class, such as a phosphite or a thioester-based antioxidant, and repeat the compatibility studies.

  • Optimize Concentrations: Experiment with different loading levels of both the UV absorber and the antioxidant to find a balance that minimizes negative interactions.

Issue 2: Reduced Mechanical Properties in Plasticized Formulations

Symptoms:

  • The final polymer product is more brittle than expected.

  • There is evidence of plasticizer migration, such as an oily surface film.

Possible Cause: Poor compatibility between the this compound and the chosen plasticizer can lead to phase separation and a reduction in the plasticizer's effectiveness.

Troubleshooting Steps:

  • Assess Plasticizer Compatibility: Use techniques like DSC to determine if the glass transition temperature (Tg) of the polymer is lowered to the desired extent. A single, well-defined Tg is indicative of good miscibility.[8]

  • FTIR Analysis: Utilize Fourier-transform infrared spectroscopy (FTIR) to look for shifts in the characteristic absorption bands of the polymer, plasticizer, and UV absorber, which can indicate intermolecular interactions.[9]

  • Migration Testing: Perform extraction studies to quantify the amount of plasticizer that leaches from the polymer matrix over time.[10]

  • Consider Different Plasticizers: Evaluate alternative plasticizers with different chemical structures (e.g., polymeric vs. monomeric) to find one with better compatibility with your polymer and this compound system.[10]

Quantitative Data Summary

The following tables summarize the expected impact of this compound on polymer properties when used in combination with other additives. The data presented is generalized, and specific results will vary depending on the polymer, processing conditions, and the specific additives used.

Table 1: Thermal Analysis Data of Polymer Blends

Additive CombinationExpected DSC ResultsExpected TGA Results
Polymer + this compoundNo significant change in Tg or TmIncreased onset of thermal degradation
Polymer + this compound + HALSNo significant change in Tg or TmIncreased onset of thermal degradation
Polymer + this compound + Phenolic AntioxidantPotential for a broadened Tg or multiple transitions, indicating some immiscibilityMay show a slight decrease in thermal stability compared to the sum of individual components
Polymer + this compound + PlasticizerA single, lowered Tg indicates good compatibilityThe degradation profile will be influenced by the volatility of the plasticizer

Table 2: Mechanical Properties of Polymer Blends

Additive CombinationExpected Change in Tensile StrengthExpected Change in Elongation at Break
Polymer + this compoundMinimal changeMinimal change
Polymer + this compound + HALSMinimal changeMinimal change
Polymer + this compound + Incompatible PlasticizerDecreaseSignificant Decrease
Polymer + this compound + Compatible PlasticizerDecrease (as expected with plasticization)Significant Increase

Experimental Protocols

Protocol 1: Assessing Thermal Compatibility using DSC and TGA

Objective: To evaluate the thermal stability and miscibility of this compound with other polymer additives.

Methodology:

  • Sample Preparation: Prepare blends of the polymer with this compound and the other additive(s) of interest at various concentrations using a melt blender or solvent casting method to ensure homogeneity.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the polymer's melting point.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature.

    • Reheat the sample at the same controlled rate to obtain the thermal transitions.

    • Analyze the thermogram for the glass transition temperature (Tg) and melting temperature (Tm). A single, sharp Tg indicates good miscibility.

  • TGA Analysis:

    • Accurately weigh 10-15 mg of the sample into a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

    • Record the weight loss as a function of temperature.

    • Determine the onset of degradation temperature. An increase in this temperature indicates improved thermal stability.

Protocol 2: Investigating Chemical Interactions using FTIR Spectroscopy

Objective: To identify potential chemical interactions between this compound and other additives.

Methodology:

  • Sample Preparation: Prepare thin films of the polymer blends as described in Protocol 1.

  • FTIR Analysis:

    • Obtain the FTIR spectra of the pure polymer, this compound, the other additive, and the polymer blend.

    • Analyze the spectra in the range of 4000-400 cm⁻¹.

    • Look for shifts in the characteristic absorption bands of the functional groups of each component. For example, a shift in the carbonyl (C=O) or hydroxyl (-OH) stretching frequencies of the benzophenone can indicate hydrogen bonding or other interactions with the co-additive.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Compatibility Analysis cluster_evaluation Performance Evaluation Prep Prepare Polymer Blends (Melt Blending or Solvent Casting) DSC Differential Scanning Calorimetry (DSC) - Determine Tg and Tm Prep->DSC Thermal Analysis TGA Thermogravimetric Analysis (TGA) - Assess Thermal Stability Prep->TGA FTIR FTIR Spectroscopy - Identify Chemical Interactions Prep->FTIR Chemical Analysis Mech_Test Mechanical Testing - Tensile Strength, Elongation Prep->Mech_Test Physical Analysis UV_Weath UV Weathering - Monitor Color and Property Changes Mech_Test->UV_Weath Signaling_Pathway cluster_uv UV Degradation Pathway cluster_protection Protection Mechanism UV UV Radiation Polymer Polymer UV->Polymer initiates AHB 4-Allyloxy-2- hydroxybenzophenone (UV Absorber) UV->AHB absorbs Radicals Free Radicals Polymer->Radicals forms Degradation Polymer Degradation (Discoloration, Brittleness) Radicals->Degradation leads to HALS Hindered Amine Light Stabilizer (Radical Scavenger) Radicals->HALS scavenges

References

troubleshooting yellowing issues with 4-Allyloxy-2-hydroxybenzophenone in coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Allyloxy-2-hydroxybenzophenone in coating formulations.

Troubleshooting Guide: Yellowing Issues

Yellowing of coatings containing this compound can arise from several factors, ranging from the degradation of the UV absorber itself to interactions with other components in the formulation. This guide provides a systematic approach to identifying and resolving these issues.

Question: My coating containing this compound is exhibiting a yellow tint. What are the potential causes and how can I troubleshoot this?

Answer:

Yellowing in your coating can be attributed to several potential causes. A step-by-step investigation is the best approach to pinpoint the root cause.

Step 1: Evaluate the Timing and Location of Yellowing

  • Immediate yellowing after curing: This often points to thermal degradation of a component in your formulation during the curing process. High temperatures can induce chemical changes in the polymer matrix, additives, or the UV absorber itself.

  • Yellowing upon exposure to light (UV radiation): This suggests photodegradation. While this compound is a UV absorber, it can degrade over time, or it may not be present in a sufficient concentration to protect the entire system.

  • Yellowing over time in storage (dark conditions): This could indicate oxidative degradation or interaction with environmental factors like NOx.

Step 2: Analyze the Formulation Components

The interaction between different components in your coating can lead to the formation of colored byproducts. Consider the following:

  • Polymer Resin: The base polymer itself can be susceptible to thermal or UV degradation, leading to yellowing.

  • Other Additives:

    • Antioxidants: Phenolic antioxidants, while effective, can degrade into colored quinone-type structures.

    • Hindered Amine Light Stabilizers (HALS): While often synergistic with UV absorbers, certain combinations can have antagonistic effects.

    • Photoinitiators (for UV-cured coatings): Residual or migrating photoinitiators can degrade and cause discoloration.[1]

  • Solvents and Impurities: Residual solvents or impurities in any of the raw materials can sometimes participate in side reactions that produce color.

Step 3: Investigate Potential Degradation of this compound

While designed for UV stability, this compound can degrade under harsh conditions, potentially forming chromophoric (color-producing) byproducts.

  • Photodegradation: Prolonged UV exposure can lead to the formation of quinonoid or phenoxy radical structures from the benzophenone backbone, which are intensely colored.[1]

  • Thermal Degradation: High temperatures can cause decomposition, potentially leading to the formation of conjugated molecules that absorb visible light and appear yellow.

  • Oxidative Degradation: In the presence of oxygen, free radicals can be generated, leading to a cascade of reactions that form yellowing compounds like conjugated carbonyls (aldehydes and ketones).[1]

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Yellowing Issues start Yellowing Observed in Coating check_timing When does yellowing occur? start->check_timing immediate Immediately after curing check_timing->immediate Immediate on_exposure Upon light/UV exposure check_timing->on_exposure On Exposure in_storage During storage (dark) check_timing->in_storage In Storage thermal_degradation Investigate Thermal Degradation - Reduce curing temperature - Check thermal stability of all components immediate->thermal_degradation photo_degradation Investigate Photodegradation - Increase this compound concentration - Add HALS - Check for antagonistic interactions on_exposure->photo_degradation oxidative_degradation Investigate Oxidative Degradation - Check antioxidant package - Store in inert atmosphere in_storage->oxidative_degradation formulation_review Review Formulation - Check for incompatible additives - Analyze raw material purity thermal_degradation->formulation_review photo_degradation->formulation_review oxidative_degradation->formulation_review solution Implement Solution - Optimize curing conditions - Reformulate with more stable components - Adjust additive concentrations formulation_review->solution

Caption: A step-by-step workflow to diagnose the source of coating yellowing.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in coatings?

A1: this compound is a UV absorber. Its primary function is to protect the coating and the underlying substrate from the damaging effects of ultraviolet radiation. It absorbs harmful UV rays and dissipates the energy as harmless heat, thereby preventing photodegradation of the polymer matrix, which can lead to color fading, gloss reduction, and loss of mechanical properties.[2][3]

Q2: Can this compound itself be the cause of yellowing?

A2: While it is designed to be photostable, under severe stress (high-intensity UV, high temperatures, or oxidative environments), this compound can degrade.[1][4] The degradation products may include chromophoric structures that contribute to a yellow discoloration. However, it is often the degradation of other components in the formulation, such as phenolic antioxidants or the polymer resin itself, that is the primary cause of yellowing.[5]

Q3: Are there any known interactions with other additives that can cause yellowing?

A3: Yes, interactions with other additives can lead to yellowing.

  • Antioxidants: Phenolic antioxidants can form colored byproducts upon degradation.

  • Hindered Amine Light Stabilizers (HALS): While usually creating a synergistic effect with UV absorbers, some combinations can be antagonistic and may lead to discoloration.[6][7]

  • Amines: If amines are present in the formulation, they can oxidize and form yellow-colored nitrogen oxides.[5]

Q4: How can I test the yellowing tendency of my coating formulation?

A4: The most common method is through accelerated weathering tests. These tests expose the coating to intense UV radiation, temperature, and humidity cycles to simulate long-term environmental exposure in a shorter timeframe. The color change is quantified using a spectrophotometer or colorimeter to measure the CIE Lab* values, from which the change in yellowness (Δb) or the total color difference (ΔE) can be calculated.

Hypothetical Degradation Pathway of this compound

G Potential Degradation Pathways of this compound start This compound radical_formation Excited State / Free Radical Formation start->radical_formation Energy Absorption uv_heat UV Radiation / Heat uv_heat->radical_formation oxygen Oxygen cleavage Cleavage of Allyloxy Group radical_formation->cleavage Allyl Group oxidation Oxidation of Benzophenone Ring radical_formation->oxidation Benzophenone Backbone degradation_products_1 Formation of Phenolic and Aldehydic Byproducts cleavage->degradation_products_1 Further Reactions degradation_products_2 Formation of Quinone-like Structures (Colored Byproducts) oxidation->degradation_products_2 Formation of Chromophores yellowing Yellowing of Coating degradation_products_1->yellowing degradation_products_2->yellowing

Caption: Potential degradation pathways leading to yellowing.

Data Presentation

Table 1: Illustrative Accelerated Weathering Data

FormulationUV Absorber (1.5 wt%)HALS (0.5 wt%)ΔE* (Total Color Change) after 1000 hoursΔb* (Change in Yellowness) after 1000 hours
ControlNoneNone10.28.5
AThis compoundNone4.53.2
BThis compoundHALS Type 12.11.5
CBenzotriazole UV AbsorberHALS Type 12.51.8

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

1. Accelerated Weathering Test

  • Objective: To simulate the long-term effects of environmental exposure on a coating in a condensed timeframe.

  • Apparatus: A fluorescent UV accelerated weathering tester or a xenon arc weathering chamber.

  • Procedure:

    • Prepare coated panels according to standard methods (e.g., ASTM D823).

    • Place the panels in the weathering chamber.

    • Set the test parameters according to a standard cycle, such as ASTM G154 (for fluorescent UV) or ASTM G155 (for xenon arc). A common cycle includes alternating periods of UV exposure at a controlled temperature and periods of condensation or water spray.

    • Expose the panels for a predetermined duration (e.g., 500, 1000, or 2000 hours).

    • Remove the panels at specified intervals for color measurement.

2. Colorimetric Measurement

  • Objective: To quantitatively measure the color of the coating and its change over time.

  • Apparatus: A spectrophotometer or a colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the initial CIE Lab* values of the unexposed coated panels. The L* value represents lightness (0=black, 100=white), the a* value represents the red-green axis, and the b* value represents the yellow-blue axis.

    • After each interval of accelerated weathering, re-measure the Lab* values of the exposed panels.

    • Calculate the total color difference (ΔE) and the change in each coordinate (ΔL, Δa, Δb) using the following formulas:

      • ΔL* = Lexposed - Linitial

      • Δa* = aexposed - ainitial

      • Δb* = bexposed - binitial

      • ΔE* = √((ΔL)² + (Δa)² + (Δb*)²)

    • A positive Δb* value indicates a shift towards yellow.

References

enhancing the performance of 4-Allyloxy-2-hydroxybenzophenone in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Allyloxy-2-hydroxybenzophenone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the performance of this compound (AHBP) in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHBP) and what are its primary applications?

This compound (CAS No. 2549-87-3) is a benzophenone derivative characterized by an allyloxy and a hydroxyl group on one of its phenyl rings.[1][2] Its primary role is as a copolymerizable UV absorber, which can be chemically grafted into polymer backbones.[3][4] This property is utilized to improve the electrical properties of polymers like polypropylene for applications such as high-voltage direct current (HVDC) cable insulation.[3] The benzophenone core provides UV protection, while the allyl group allows for chemical integration into a polymer matrix.

Q2: What are the potential thermal degradation pathways for AHBP at high temperatures?

While specific high-temperature degradation studies on AHBP are limited, its chemical structure suggests two primary pathways for thermal degradation:

  • Claisen Rearrangement: The ortho-allyloxy-phenyl moiety can undergo a thermally induced Claisen rearrangement, where the allyl group migrates from the ether oxygen to the aromatic ring.[5] This intramolecular rearrangement can be followed by crosslinking reactions, especially at elevated temperatures (e.g., >250°C).[5]

  • Radical-Induced Decomposition: At high temperatures, homolytic cleavage of bonds can occur. The allylic C-O bond or C-H bonds are susceptible to breaking, initiating radical chain reactions that can lead to discoloration and loss of functionality. The phenolic hydroxyl group can act as a radical scavenger, mitigating this process to some extent.[6]

Q3: How can I professionally assess the thermal stability of my AHBP sample or formulation?

Two standard thermal analysis techniques are recommended for evaluating thermal stability:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is used to determine the onset temperature of decomposition and quantify mass loss at different temperatures.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] It can identify melting points, glass transitions, and exothermic events like decomposition or polymerization, providing a comprehensive thermal profile.[9][10]

Q4: What strategies can be employed to enhance the high-temperature performance of AHBP?

To improve the thermal stability of AHBP, especially when used in a polymer matrix, a synergistic approach involving co-stabilizers is highly effective:

  • Hindered Phenolic Antioxidants: These primary antioxidants function by scavenging peroxy radicals, which are key intermediates in oxidative degradation.[6][11] They are effective over a wide range of temperatures and can minimize discoloration and changes in material properties.[11]

  • Phosphite Co-stabilizers: Often used with phenolic antioxidants, phosphites act as secondary antioxidants by decomposing hydroperoxides, thus preventing the generation of new radicals.

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient stabilizers that do not absorb UV radiation but inhibit degradation by scavenging free radicals.[12] Combining HALS with UV absorbers like AHBP often results in a synergistic effect that enhances both light and thermal stability.[12]

Q5: Are there any known chemical incompatibilities for AHBP?

Yes, AHBP should not be mixed with strong oxidizing agents.[13] It is stable under recommended storage conditions (cool, dry, well-ventilated place), but reactions with strong oxidizers can lead to rapid decomposition.[13]

Troubleshooting Guides

Issue 1: Sample Discoloration (Yellowing/Browning) During High-Temperature Processing

  • Potential Causes:

    • Thermal oxidation of the benzophenone structure.

    • Degradation reactions involving the allyloxy group.

    • Exceeding the intrinsic thermal stability limit of the compound.

  • Troubleshooting Steps:

start Discoloration Observed check_atmosphere Is processing under inert atmosphere (N2, Ar)? start->check_atmosphere add_inert Action: Implement inert gas purge. check_atmosphere->add_inert No check_temp Is processing temp above TGA onset? check_atmosphere->check_temp Yes add_inert->check_temp lower_temp Action: Reduce processing temperature if possible. check_temp->lower_temp Yes check_ao Are antioxidants present? check_temp->check_ao No lower_temp->check_ao add_ao Action: Add synergistic antioxidant blend (e.g., hindered phenol + phosphite). check_ao->add_ao No end_nok Further Investigation Needed check_ao->end_nok Yes end_ok Problem Resolved add_ao->end_ok

Caption: Troubleshooting workflow for discoloration issues.

Issue 2: Loss of UV-Absorbing Efficacy After Thermal Stress

  • Potential Causes:

    • Chemical decomposition of the AHBP molecule, destroying the chromophore responsible for UV absorption.

    • Volatilization of the compound out of the matrix at high temperatures.

  • Suggested Solutions:

    • Confirm Stability Limit: Perform a TGA analysis to identify the temperature at which significant mass loss begins.[7] Ensure processing temperatures remain below this limit.

    • Incorporate Co-stabilizers: Add a Hindered Amine Light Stabilizer (HALS). HALS protect the polymer matrix and the UV absorber by scavenging radicals, thereby preserving the integrity of the AHBP.[12]

    • Promote Grafting: If used in a polymer, ensure conditions are suitable for the copolymerization of the allyl group onto the polymer backbone. This covalent bonding prevents volatilization.

Issue 3: Unexpected Exothermic Peak Observed in DSC Analysis

  • Potential Causes:

    • An uncontrolled polymerization or crosslinking reaction initiated by the allyl group.

    • A rapid, uncontrolled decomposition reaction.

    • Reaction with crucible material (less common with standard alumina or aluminum pans).[14]

  • Suggested Solutions:

    • Reduce Heating Rate: Lower the DSC heating rate (e.g., from 10 °C/min to 2-5 °C/min) to better resolve thermal events.

    • Analyze Under Inert Gas: Ensure the DSC run is performed under an inert nitrogen atmosphere to prevent oxidative reactions.

    • Isothermal DSC: Run an isothermal DSC experiment by holding the sample at a temperature just below the onset of the exotherm to study the reaction over time.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 2549-87-3 [2]
Molecular Formula C₁₆H₁₄O₃ [1][2]
Molecular Weight 254.28 g/mol [2]
Appearance Light orange to yellow powder/crystal [1]
Melting Point 67-70 °C [4]
Boiling Point 178 °C @ 1 mmHg [4]

| Chemical Stability | Stable under recommended storage conditions |[13] |

Table 2: Representative Thermal Stability of Benzophenone Derivatives (for Context)

Compound Type Td (5% weight loss) Application Reference
Benzophenone Host Materials 277 - 497 °C OLEDs [15]
Benzophenone Emitter Materials 278 - 497 °C OLEDs [15]

| UV-531 (2-Hydroxy-4-octyloxybenzophenone) | >250 °C | UV Absorber |[16] |

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines a standard method for assessing the thermal stability of AHBP.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of the AHBP sample into a standard TGA crucible (alumina or platinum).[14]

  • Experimental Setup:

    • Place the crucible onto the TGA balance.

    • Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min to maintain an inert atmosphere.[14]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[17]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5%).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Profiling

This protocol provides a method for identifying thermal transitions in AHBP.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).[10]

  • Sample Preparation: Accurately weigh 3-5 mg of the AHBP sample into a hermetically sealed aluminum DSC pan.[9] Prepare an empty, sealed aluminum pan to use as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.[18]

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Segment 1 (First Heat): Equilibrate at 25 °C. Ramp temperature from 25 °C to 200 °C at 10 °C/min. This shows the initial thermal properties.

    • Segment 2 (Cool): Cool the sample from 200 °C to 25 °C at 10 °C/min. This investigates crystallization behavior.

    • Segment 3 (Second Heat): Reheat the sample from 25 °C to 350 °C at 10 °C/min. This reveals the glass transition (if amorphous) and any high-temperature events like decomposition.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Identify and quantify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks.

Visualizations of Key Concepts

cluster_0 Proposed High-Temperature Degradation Pathways AHBP This compound Heat High Temp (>250°C) AHBP->Heat Rearrangement Claisen Rearrangement Product Heat->Rearrangement Radicals Radical Formation (R•) Heat->Radicals Crosslinking Crosslinked Network Rearrangement->Crosslinking Further Heating Degradation Degraded Products (Discoloration, Loss of UV Absorption) Radicals->Degradation Oxidation

Caption: Proposed thermal degradation pathways for AHBP.

cluster_1 Synergistic Stabilization Strategy Polymer Polymer Matrix + AHBP Stress Heat / UV Polymer->Stress Radicals Free Radicals (R•, ROO•) Stress->Radicals Degradation Polymer Degradation Radicals->Degradation HALS HALS Radicals->HALS Scavenges Phenol Hindered Phenol Antioxidant Radicals->Phenol Scavenges Inactive Stable Products HALS->Inactive Phenol->Inactive

Caption: Synergistic action of AHBP with co-stabilizers.

References

Validation & Comparative

A Comparative Analysis of 4-Allyloxy-2-hydroxybenzophenone and Other Benzophenone-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Allyloxy-2-hydroxybenzophenone with other commercially significant benzophenone UV absorbers, namely Oxybenzone (Benzophenone-3), Dioxybenzone (Benzophenone-8), and Sulisobenzone (Benzophenone-4). The objective is to present a comprehensive overview of their performance, safety, and experimental evaluation for professionals in research and development.

Introduction to Benzophenone UV Absorbers

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. Certain derivatives, particularly those with a hydroxyl group at the 2-position, are widely utilized as UV absorbers in sunscreens, plastics, and various industrial applications. Their primary function is to absorb harmful ultraviolet radiation and dissipate it as thermal energy, thereby protecting materials and formulations from photodegradation. The mechanism of action for 2-hydroxybenzophenones involves an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen, which facilitates the rapid and harmless dissipation of absorbed UV energy.

Quantitative Data Comparison

The following table summarizes the key physicochemical and photoprotective properties of this compound and its common counterparts. It is important to note that while extensive data is available for Oxybenzone, Dioxybenzone, and Sulisobenzone, specific experimental data for this compound is limited in publicly accessible literature. The properties for this compound are therefore partially inferred from its structural similarity to other 2-hydroxy-4-alkoxybenzophenones.

PropertyThis compoundOxybenzone (BP-3)Dioxybenzone (BP-8)Sulisobenzone (BP-4)
CAS Number 2549-87-3[1]131-57-7[2]131-53-3[3]4065-45-6
Molecular Formula C₁₆H₁₄O₃[4]C₁₄H₁₂O₃[2]C₁₄H₁₂O₄[3]C₁₄H₁₂O₆S
Molecular Weight 254.28 g/mol [1][4]228.24 g/mol [5]244.24 g/mol [3]308.31 g/mol
Appearance Light orange to yellow-green crystalline powder[6]Light yellow crystalline powder[5]Yellow powderLight-tan powder
Melting Point 67-70 °C[1][7]62-64 °C[5]78-81 °C145 °C
UVB Absorption Peak (λmax) Not reported (Estimated ~288-290 nm)~288 nm~290 nm[8]~286 nm[4]
UVA Absorption Peak (λmax) Not reported (Estimated ~325-330 nm)~325-350 nm~352 nm[8]~366 nm[4]
Photostability Not reported in literature, but expected to be relatively stable due to the 2-hydroxybenzophenone core.Generally considered to have photostability concerns and often requires stabilization.[8] The UV photolysis quantum yield is (3.1±0.3)·10⁻⁵.Demonstrated better photostability than oxybenzone in some studies, maintaining 90% of initial absorbance after 4 hours of UV exposure in an oil phase.[8]Highly stable, does not readily degrade in sunlight.
Solubility Soluble in toluene.[6]Easily soluble in most organic solvents, insoluble in water.[5]Soluble in organic solvents.Water-soluble.

Performance Comparison

UV Absorption

The UV absorption profile is a critical performance indicator for a UV filter. Oxybenzone, Dioxybenzone, and Sulisobenzone all provide broad-spectrum protection, absorbing both UVB and UVA radiation.

  • Oxybenzone (BP-3) has absorption peaks around 288 nm (UVB) and 350 nm (UVA).

  • Dioxybenzone (BP-8) exhibits a broader spectrum than oxybenzone with a primary peak at 352 nm (UVA II) and a secondary peak at 290 nm (UVB).[8]

  • Sulisobenzone (BP-4) also offers broad-spectrum coverage with peaks at approximately 286 nm (UVB) and 366 nm (UVA).[4]

Photostability

The ability of a UV absorber to remain chemically intact upon exposure to UV radiation is crucial for its long-term efficacy.

  • Oxybenzone is known to have some photostability issues and can degrade over time, which is why it is often formulated with photostabilizers.

  • Dioxybenzone has shown better photostability than oxybenzone in certain studies.[8]

  • Sulisobenzone is considered highly stable and does not significantly degrade under sunlight.

The photostability of This compound has not been extensively reported. However, the core 2-hydroxybenzophenone structure is known to dissipate UV energy efficiently through the ESIPT mechanism, which generally imparts good photostability. It is primarily used as a photostabilizer in polymers, suggesting it has good intrinsic stability.[6]

Safety and Regulatory Profile

The safety of UV absorbers is a key consideration, particularly for applications in cosmetics and personal care products.

  • This compound : Safety data indicates that it can cause skin, eye, and respiratory irritation.[4] Its potential for systemic absorption and endocrine disruption has not been thoroughly investigated. It is listed as a UV stabilizer for industrial use.[4]

  • Oxybenzone : This is one of the most studied benzophenones. Concerns have been raised about its potential to act as an endocrine disruptor and its high rates of skin allergies. It is absorbed through the skin and has been detected in human tissues.

  • Dioxybenzone : Due to its structural similarity to oxybenzone, it is presumed to share some of its safety concerns, including the potential for systemic absorption and endocrine activity. However, there is a lack of comprehensive modern safety data for this compound.

  • Sulisobenzone : While it does not penetrate the skin to a large degree, it can enhance the penetration of other chemicals. As a benzophenone derivative, it is also scrutinized for potential endocrine-disrupting effects.

Experimental Protocols

To ensure a standardized and objective comparison of UV absorber performance, the following experimental protocols are recommended.

5.1. UV-Vis Absorbance Measurement

This protocol is used to determine the UV absorption spectrum and molar extinction coefficient of a UV absorber.

  • Objective : To measure the UV absorption spectrum and calculate the molar extinction coefficient (ε).

  • Materials : UV-Vis spectrophotometer, quartz cuvettes, analytical balance, volumetric flasks, and a suitable solvent (e.g., ethanol, methanol, or cyclohexane).

  • Procedure :

    • Prepare a stock solution of the UV absorber in the chosen solvent at a known concentration (e.g., 10⁻³ M).

    • Prepare a series of dilutions from the stock solution (e.g., 10⁻⁴ M, 10⁻⁵ M).

    • Record the UV-Vis spectrum for each dilution from 200 nm to 400 nm, using the pure solvent as a blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), calculate the molar extinction coefficient (ε) at each λmax.

5.2. Photostability Testing (Based on ICH Q1B Guidelines)

This protocol evaluates the stability of a UV absorber upon exposure to a standardized light source.

  • Objective : To assess the photodegradation of the UV absorber under controlled UV and visible light exposure.

  • Materials : Photostability chamber with a calibrated light source (e.g., Xenon arc lamp), quartz cells, HPLC system with a UV detector, and the UV absorber sample.

  • Procedure :

    • Prepare a solution of the UV absorber in a suitable solvent at a known concentration.

    • Place the solution in a transparent quartz cell. Prepare a "dark control" sample by wrapping an identical cell in aluminum foil.

    • Expose the samples in the photostability chamber to a controlled dose of light, as specified by ICH Q1B guidelines (e.g., not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation).

    • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the concentration of the parent UV absorber in each aliquot using a validated, stability-indicating HPLC method.

    • Calculate the percentage of degradation over time for the exposed sample relative to the dark control.

5.3. In Vitro Endocrine Disruptor Screening (Estrogen Receptor Binding Assay - OECD 493)

This protocol is an example of a standardized in vitro assay to assess the potential of a chemical to interact with the endocrine system.

  • Objective : To determine the ability of a test chemical to bind to the estrogen receptor (ER).

  • Principle : This is a competitive binding assay where the test chemical competes with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to a preparation of the estrogen receptor.

  • Procedure :

    • A fixed concentration of the radiolabeled ligand and the estrogen receptor are incubated with increasing concentrations of the test chemical.

    • After incubation, the receptor-bound and free radiolabeled ligand are separated.

    • The amount of radioactivity associated with the receptor is measured.

    • A displacement curve is generated by plotting the percentage of bound radiolabeled ligand against the concentration of the test chemical.

    • From this curve, the IC₅₀ (the concentration of the test chemical that displaces 50% of the radiolabeled ligand) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to a reference estrogen.

Visualizations

Mechanism of UV Absorption in 2-Hydroxybenzophenones

G GroundState Ground State (Enol Form) ExcitedState Excited Singlet State (S1) GroundState->ExcitedState UV Photon Absorption KetoTautomer Excited State (Keto Tautomer) ExcitedState->KetoTautomer ESIPT VibrationalRelaxation Vibrational Relaxation KetoTautomer->VibrationalRelaxation Non-radiative Decay VibrationalRelaxation->GroundState Heat Dissipation

Caption: General mechanism of photostability in 2-hydroxybenzophenones.

Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare solution of UV absorber Sample Exposed Sample (Quartz Cell) Prep->Sample Control Dark Control (Wrapped Cell) Prep->Control Chamber Expose in Photostability Chamber (ICH Q1B) Sample->Chamber Control->Chamber Sampling Sample at time intervals Chamber->Sampling HPLC Analyze by HPLC Sampling->HPLC Data Calculate % Degradation HPLC->Data

Caption: Experimental workflow for photostability testing.

Simplified Signaling Pathway for Potential Endocrine Disruption

G cluster_cell Target Cell Receptor Hormone Receptor (e.g., ER) Nucleus Nucleus Receptor->Nucleus Translocation DNA DNA (HRE) Nucleus->DNA Binding Transcription Gene Transcription DNA->Transcription Response Cellular Response Transcription->Response EDC Endocrine Disrupting Chemical (EDC) EDC->Receptor Binds to Receptor

Caption: Potential mechanism of endocrine disruption by receptor binding.

References

A Comparative Performance Evaluation of 4-Allyloxy-2-hydroxybenzophenone and Tinuvin P as UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key UV Absorbers

In the realm of polymer science, drug formulation, and materials chemistry, the effective stabilization of products against ultraviolet (UV) radiation is paramount to ensure product integrity, efficacy, and longevity. This guide provides a detailed comparative analysis of two prominent UV absorbers: 4-Allyloxy-2-hydroxybenzophenone, a member of the benzophenone family, and Tinuvin P, a well-established hydroxyphenyl benzotriazole-based stabilizer. This publication aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions regarding the selection of the most suitable UV stabilizer for their specific applications.

Executive Summary

Both this compound and Tinuvin P are effective UV absorbers, operating through the absorption of harmful UV radiation and its dissipation as thermal energy. Tinuvin P exhibits a well-documented, strong absorption in the 300-400 nm range, with specific absorption maxima at 301 nm and 341 nm.[1] It is recognized for its high photostability. This compound, as a benzophenone derivative, is expected to absorb primarily in the 290-350 nm range. While specific quantitative data for this compound is less prevalent in publicly available literature, its performance can be inferred from the general characteristics of its chemical class. This guide presents a side-by-side comparison of their known properties and provides standardized protocols for their evaluation.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear and direct comparison, the following tables summarize the key performance indicators for both UV absorbers.

Table 1: UV Absorption Characteristics

ParameterThis compoundTinuvin P
Chemical ClassBenzophenoneHydroxyphenyl Benzotriazole
UV Absorption Range~290 - 350 nm (Typical for Benzophenones)300 - 400 nm[1][2]
Absorption Maxima (λmax)Data not readily available in public domain301 nm and 341 nm[1]

Table 2: Photostability and Thermal Stability

ParameterThis compoundTinuvin P
Photostability
Qualitative AssessmentGenerally considered to have good photostabilityHigh degree of photostability over long periods of light exposure[2]
Quantitative Data (e.g., Quantum Yield of Photodegradation)Data not readily available in public domainData not readily available in public domain
Thermal Stability (TGA Data)
1% Weight LossData not readily available in public domain153 °C
2% Weight LossData not readily available in public domain170 °C
5% Weight LossData not readily available in public domain190 °C

Note: Where specific experimental data for this compound is not available, the typical performance characteristics of the benzophenone class of UV absorbers are referenced.

Experimental Protocols

To ensure reproducible and comparable results, the following detailed methodologies are provided for key performance evaluation experiments.

UV-Visible Spectroscopy for Determination of Absorption Spectrum

Objective: To determine the UV absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax) for each UV absorber.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and Tinuvin P in a suitable spectroscopic grade solvent (e.g., ethanol or chloroform) at a concentration of 1 mg/mL. From the stock solutions, prepare a series of dilutions to a final concentration of 10 µg/mL.

  • Instrumentation: Utilize a calibrated double-beam UV-Visible spectrophotometer.

  • Measurement:

    • Use quartz cuvettes with a 1 cm path length.

    • Use the spectroscopic solvent as a blank to zero the instrument.

    • Scan the samples over a wavelength range of 200 nm to 500 nm.

  • Data Analysis: Plot absorbance versus wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

UV_Vis_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Prepare 1 mg/mL Stock Solution Dilution Dilute to 10 µg/mL Working Solution Stock->Dilution Blank Zero Instrument with Solvent Blank Dilution->Blank Scan Scan Sample from 200-500 nm Blank->Scan Plot Plot Absorbance vs. Wavelength Scan->Plot Identify Identify λmax Plot->Identify

Caption: Workflow for UV-Visible Spectroscopy.

Photostability Testing

Objective: To quantitatively assess the degradation of the UV absorbers upon exposure to a controlled UV light source.

Methodology:

  • Sample Preparation: Prepare solutions of each UV absorber in a photochemically inert solvent (e.g., acetonitrile) at a concentration that gives an initial absorbance of approximately 1.0 at its λmax.

  • Instrumentation: Use a photostability chamber equipped with a calibrated light source that emits a known and controlled spectrum of UV radiation (e.g., a xenon lamp).

  • Exposure:

    • Divide the sample solutions into two sets: one for exposure and one to be kept in the dark as a control.

    • Place the exposure samples in the photostability chamber.

    • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analysis: Measure the absorbance of the withdrawn aliquots at the λmax using a UV-Visible spectrophotometer.

  • Data Analysis: Calculate the percentage of degradation over time by comparing the absorbance of the exposed sample to the dark control. The photostability can be quantified by determining the photodegradation quantum yield.

Photostability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis Solution Prepare Solution (Absorbance ~1.0) Split Split into 'Exposed' and 'Dark Control' Solution->Split Expose Expose Sample in Photostability Chamber Split->Expose Withdraw Withdraw Aliquots at Time Intervals Expose->Withdraw Measure Measure Absorbance at λmax Withdraw->Measure Calculate Calculate % Degradation Measure->Calculate

Caption: Workflow for Photostability Testing.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the UV absorbers.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the solid UV absorber (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Measurement:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.

  • Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur.

TGA_Workflow cluster_prep Sample Preparation cluster_measurement TGA Measurement cluster_analysis Data Analysis Weigh Weigh 5-10 mg of Sample Place Place in TGA Pan Weigh->Place Heat Heat at 10 °C/min under Nitrogen Place->Heat Record Record Weight Loss vs. Temperature Heat->Record Plot Plot % Weight Loss vs. Temperature Record->Plot Determine Determine Decomposition Temperatures Plot->Determine

Caption: Workflow for Thermogravimetric Analysis.

Concluding Remarks

The selection of an appropriate UV stabilizer is a critical step in product development. Tinuvin P offers a well-characterized profile with strong UV absorption across the UVA and UVB regions and good thermal stability. This compound, belonging to the benzophenone class, is also a viable option, particularly for applications requiring absorption in the UVB and short-wave UVA regions. The choice between these two will ultimately depend on the specific requirements of the formulation, including the desired UV protection range, processing temperatures, and compatibility with other components. The experimental protocols provided herein offer a standardized framework for conducting a direct, in-house comparison to determine the optimal UV absorber for your application.

References

A Comparative Analysis of 4-Allyloxy-2-hydroxybenzophenone's Efficacy as a UV Stabilizer in Polyethylene versus Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effectiveness of 4-Allyloxy-2-hydroxybenzophenone (AOHBP) as a UV stabilizer in two of the most widely used polyolefins: polyethylene (PE) and polypropylene (PP). While direct comparative studies on AOHBP are limited, this document synthesizes available data for benzophenone-type UV absorbers to offer a comprehensive overview of their performance in these polymers. The information presented is intended to assist researchers in selecting appropriate stabilization systems for their specific applications.

Introduction to this compound and Polyolefin UV Stability

This compound is a UV absorber belonging to the benzophenone class of stabilizers. Its molecular structure allows for the absorption of harmful ultraviolet radiation, which is then dissipated as thermal energy, thus protecting the polymer matrix from degradation.[1] A key feature of AOHBP is its pendant allyloxy group, which provides a site for grafting onto the polymer backbone, enhancing its permanence and long-term effectiveness.

Polyethylene and polypropylene, while both polyolefins, exhibit different susceptibilities to UV degradation. Polypropylene is inherently more vulnerable to UV radiation than polyethylene. This is attributed to the presence of tertiary carbon atoms in the polypropylene backbone, which are more prone to radical attack and subsequent chain scission.[2]

Mechanism of UV Stabilization by 2-Hydroxybenzophenones

The primary mechanism by which 2-hydroxybenzophenones protect polymers from UV degradation is through the absorption of UV radiation and its subsequent dissipation as heat. This process involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group, which facilitates a rapid tautomerization to an excited state enol form upon UV absorption. This excited state then relaxes to the ground state via non-radiative decay, releasing energy as heat and preventing the formation of damaging free radicals in the polymer.

UV_Stabilization_Mechanism cluster_stabilizer 2-Hydroxybenzophenone cluster_polymer Polymer Matrix UV_Photon UV Photon (hv) Ground_State Ground State (Keto form) UV_Photon->Ground_State Absorption Excited_State Excited State (Enol form) Ground_State->Excited_State Tautomerization Polymer_Chain Polymer Chain Excited_State->Ground_State Non-radiative decay Heat Heat Excited_State->Heat Dissipation Degradation Degradation (Chain Scission) Polymer_Chain->Degradation UV Exposure (without stabilizer)

Mechanism of UV energy dissipation by 2-hydroxybenzophenones.

Comparative Effectiveness in Polyethylene vs. Polypropylene

The effectiveness of a UV stabilizer is highly dependent on the polymer matrix. Due to its greater inherent susceptibility to UV degradation, polypropylene generally requires a more robust stabilization system than polyethylene.

Qualitative Comparison:

  • Polyethylene (PE): Benzophenone UV absorbers, including AOHBP, are effective in protecting polyethylene from photodegradation.[1][3] The graftable nature of AOHBP is particularly advantageous in PE applications where long-term stability and resistance to additive migration are crucial, such as in cross-linked polyethylene (XLPE) for wire and cable insulation.

  • Polypropylene (PP): In polypropylene, benzophenones can act not only as UV absorbers but also as sacrificial antioxidants by donating a hydrogen atom.[4] This dual functionality can be beneficial; however, the higher rate of radical formation in PP under UV exposure places a greater demand on the stabilizer. The ability of AOHBP to graft onto the PP backbone would be highly beneficial in preventing its depletion over time.

Quantitative Performance Data (Representative)

The following tables present representative data for the performance of a generic 2-hydroxy-4-octyloxybenzophenone UV absorber in polyethylene and polypropylene after accelerated weathering. This data is intended to illustrate the expected relative performance and is not specific to this compound for which direct comparative data was not available.

Table 1: Change in Carbonyl Index after 1000 hours of Accelerated Weathering

PolymerUnstabilized (Carbonyl Index)Stabilized with 2-Hydroxy-4-octyloxybenzophenone (0.5 wt%) (Carbonyl Index)
Polyethylene~0.8 - 1.2~0.2 - 0.4
Polypropylene~1.5 - 2.5~0.5 - 0.8

Note: Carbonyl index is a measure of the extent of polymer oxidation. A lower value indicates better stability.

Table 2: Retention of Mechanical Properties after 1000 hours of Accelerated Weathering

PolymerPropertyUnstabilized (% Retention)Stabilized with 2-Hydroxy-4-octyloxybenzophenone (0.5 wt%) (% Retention)
Polyethylene Tensile Strength~40 - 60%~80 - 95%
Elongation at Break~10 - 30%~70 - 90%
Polypropylene Tensile Strength~10 - 20%~60 - 80%
Elongation at Break<10% (brittle)~50 - 70%

Note: Higher percentage retention indicates better performance.

Experimental Protocols

The evaluation of UV stabilizer performance is typically conducted using accelerated weathering tests that simulate outdoor exposure in a controlled laboratory setting.

Accelerated Weathering

Standard: Based on ASTM D4329 or ISO 4892-3.

Apparatus: Fluorescent UV accelerated weathering tester.

Lamp Type: UVA-340 lamps to simulate the UV portion of the solar spectrum.

Test Cycle:

  • UV Exposure: 8 hours at a black panel temperature of 60°C ± 3°C.

  • Condensation: 4 hours at a black panel temperature of 50°C ± 3°C.

Irradiance: 0.89 W/m²/nm at 340 nm.

Duration: Typically 500 to 2000 hours, with samples removed at intervals for evaluation.

Performance Evaluation
  • Carbonyl Index Measurement (FTIR Spectroscopy):

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Procedure: The FTIR spectrum of the exposed sample surface is recorded. The carbonyl index is calculated as the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to the absorbance of a reference peak that does not change with degradation (e.g., the methylene scissoring peak around 1465 cm⁻¹).

  • Mechanical Property Testing:

    • Standard: ASTM D638 (Tensile Properties of Plastics).

    • Procedure: Dog-bone shaped specimens are die-cut from the exposed samples. The tensile strength and elongation at break are measured using a universal testing machine at a specified crosshead speed. The results are compared to those of unexposed samples to determine the percentage of property retention.

  • Color Change Measurement:

    • Instrument: Spectrophotometer or colorimeter.

    • Procedure: The color of the samples is measured before and after exposure. The color difference (ΔE*) is calculated using the CIELAB color space.

Experimental_Workflow Start Sample Preparation (PE and PP films with and without AOHBP) Accelerated_Weathering Accelerated Weathering (ASTM D4329 / ISO 4892-3) Start->Accelerated_Weathering Interval_Testing Periodic Sample Removal (e.g., 0, 500, 1000, 2000 hours) Accelerated_Weathering->Interval_Testing FTIR FTIR Spectroscopy (Carbonyl Index) Interval_Testing->FTIR Mechanical_Testing Mechanical Testing (Tensile Strength, Elongation) Interval_Testing->Mechanical_Testing Color_Measurement Color Measurement (ΔE*) Interval_Testing->Color_Measurement Data_Analysis Data Analysis and Comparison FTIR->Data_Analysis Mechanical_Testing->Data_Analysis Color_Measurement->Data_Analysis End Conclusion on Effectiveness Data_Analysis->End

Workflow for evaluating UV stabilizer performance.

Alternative UV Stabilizers

While benzophenones are effective UV absorbers, other classes of stabilizers are also commonly used in polyolefins, often in combination to achieve synergistic effects.

  • Hindered Amine Light Stabilizers (HALS): These act as radical scavengers, interrupting the degradation process. They are highly effective, particularly in polypropylene, and are often used in conjunction with UV absorbers.

  • Benzotriazoles: Another class of UV absorbers that function similarly to benzophenones but may offer a different UV absorption profile.

  • Carbon Black: An excellent UV screener that also acts as a reinforcing filler. It is highly effective but is limited to black or dark-colored applications.

Conclusion

This compound is a promising UV stabilizer for both polyethylene and polypropylene. Its graftable nature offers the potential for enhanced long-term performance by minimizing migration and depletion. Based on the general performance of benzophenone UV absorbers, it is expected that AOHBP will provide significant protection to both polymers, with the understanding that polypropylene's inherent vulnerability to UV degradation necessitates a more robust stabilization package. The provided experimental protocols offer a framework for the direct comparative evaluation of AOHBP's effectiveness in these two widely used polyolefins.

References

A Prospective Analysis of the Synergistic Antioxidant Potential of 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative and prospective analysis of the potential synergistic antioxidant effects of 4-Allyloxy-2-hydroxybenzophenone. To date, specific experimental studies validating these synergistic interactions are not available in the public domain. The content herein is based on the compound's chemical structure, established antioxidant mechanisms of comparator molecules, and standard methodologies for assessing synergy. This document is intended to serve as a roadmap for future research.

Introduction to this compound and Antioxidant Synergy

This compound is a benzophenone derivative primarily utilized as a UV absorber and photostabilizer in various industrial applications.[1] Its chemical structure, featuring a hydroxyl group on a phenyl ring, suggests a potential for antioxidant activity, as this functional group is characteristic of many phenolic antioxidants that act as radical scavengers.[2][3] Benzophenone compounds have been investigated for their ability to mitigate oxidative stress.[2][4]

Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[5] This can lead to enhanced protection against oxidative stress at lower compound concentrations, thereby reducing potential toxicity. Common synergistic mechanisms include the regeneration of a potent antioxidant by a co-antioxidant, leading to a recycling effect. A classic example is the regeneration of Vitamin E by Vitamin C.[6][7]

This guide explores the hypothetical synergistic effects of this compound when combined with well-characterized antioxidants: Vitamin E (α-tocopherol), Vitamin C (ascorbic acid), and Glutathione (GSH).

Comparative Antioxidant Mechanisms

Proposed Antioxidant Mechanism of this compound

As a hydroxylated benzophenone, this compound likely functions as a primary, or chain-breaking, antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), neutralizing it and stopping a damaging chain reaction. This process results in the formation of a more stable phenoxyl radical of the parent molecule. The stability of this resulting radical is key to its antioxidant efficacy.

Mechanisms of Comparator Antioxidants
  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that is a critical component of cell membranes. It is a primary radical scavenger that donates a hydrogen atom from its chromanol ring to lipid peroxyl radicals, thus inhibiting the lipid peroxidation chain reaction.[7]

  • Vitamin C (Ascorbic Acid): A water-soluble antioxidant that can directly scavenge a wide variety of reactive oxygen species (ROS). Crucially, it can regenerate the oxidized form of Vitamin E (the tocopheroxyl radical) back to its active state, a key example of antioxidant synergy.[7][8]

  • Glutathione (GSH): Often called the body's "master antioxidant," GSH is a tripeptide present in every cell.[9] It acts as a cofactor for antioxidant enzymes like glutathione peroxidase and can directly neutralize free radicals.[10][11] GSH is also involved in the regeneration of other antioxidants, including Vitamin C.[9][11]

Hypothetical Synergistic Interactions and Data

The combination of this compound with primary antioxidants could lead to enhanced radical scavenging activity. The following table presents hypothetical data from a simulated DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to illustrate potential synergistic outcomes.

Table 1: Hypothetical IC50 Values and Combination Index (CI) for Antioxidant Mixtures

Antioxidant(s)Individual IC50 (µM)Combination IC50 (µM)Combination Index (CI)*Interpretation
This compound (AHB)150---
Vitamin C45---
Vitamin E60---
Glutathione (GSH)85---
AHB + Vitamin C (1:1) -350.37 Strong Synergy
AHB + Vitamin E (1:1) -500.48 Synergy
AHB + GSH (1:1) -650.55 Synergy
Vitamin E + Vitamin C (1:1) -220.41 Synergy

*The Combination Index (CI) is calculated based on the Chou-Talalay method.[12][13] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The hypothetical data in Table 1 suggests that combining this compound with established antioxidants could significantly lower the concentration required to achieve 50% radical scavenging, indicating a potent synergistic relationship.

Proposed Signaling Pathways and Synergistic Mechanisms

The diagrams below illustrate the potential workflow for assessing synergy and a hypothetical molecular mechanism for the interaction between this compound, Vitamin E, and Vitamin C.

G cluster_prep Preparation cluster_assay Assay Execution (e.g., DPPH) cluster_analysis Data Analysis p1 Prepare Stock Solutions (AHB, Vit C, Vit E, GSH) p2 Prepare Serial Dilutions (Individual Compounds) p1->p2 p3 Prepare Mixtures (e.g., 1:1, 1:2 ratios) p2->p3 a1 Add Antioxidants to Plate p3->a1 a2 Add DPPH Reagent a1->a2 a3 Incubate (Dark, 30 min) a2->a3 a4 Measure Absorbance (517 nm) a3->a4 d1 Calculate % Inhibition a4->d1 d2 Determine IC50 Values d1->d2 d3 Calculate Combination Index (CI) d2->d3 d4 Determine Interaction Type (Synergy, Additive, Antagonism) d3->d4

Caption: Experimental workflow for assessing antioxidant synergy.

G ROO Peroxyl Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH AHB AHB (Active) AHB->ROO H⁺ Donation AHB_ox AHB• (Oxidized Radical) AHB->AHB_ox Oxidation AHB_ox->AHB VitE Vitamin E (Active) VitE->ROO H⁺ Donation VitE_ox Vitamin E• (Oxidized Radical) VitE->VitE_ox Oxidation VitE_ox->VitE VitC Vitamin C (Active) VitC->AHB_ox Regeneration VitC->VitE_ox Regeneration VitC_ox Vitamin C• (Oxidized Radical) VitC->VitC_ox

Caption: Hypothetical synergistic antioxidant regeneration cycle.

G result result start Calculate Combination Index (CI) ci_lt_1 CI < 1 ? start->ci_lt_1 ci_eq_1 CI = 1 ? ci_lt_1->ci_eq_1 No synergy Synergism ci_lt_1->synergy Yes additive Additive Effect ci_eq_1->additive Yes antagonism Antagonism ci_eq_1->antagonism No (CI > 1)

Caption: Logical flow for interpreting the Combination Index (CI).

Experimental Protocols for Synergy Assessment

To empirically validate the hypothetical synergies, standardized in vitro antioxidant assays are required.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents and Materials:

    • This compound (AHB), Vitamin C, Vitamin E, Glutathione

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare stock solutions of AHB and each comparator antioxidant in methanol.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of each individual antioxidant.

    • Prepare mixtures of AHB with each comparator antioxidant in various fixed ratios (e.g., 1:1, 1:2, 2:1). Prepare serial dilutions of these mixtures.

    • Add 100 µL of each dilution (individual or mixture) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each individual compound and each mixture.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare antioxidant solutions and mixtures as described in the DPPH protocol.

    • Add a small volume of each antioxidant dilution (e.g., 10 µL) to a test tube or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 1 mL or 190 µL) and mix.

    • Allow the reaction to proceed for a set time (e.g., 6 minutes).[15]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 values.[16]

Calculation of Combination Index (CI)

The Combination Index (CI) is a quantitative measure of synergy based on the median-effect equation derived by Chou and Talalay.

  • Formula for two compounds: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • (Dx)₁ and (Dx)₂: The concentrations of drug 1 and drug 2 alone that are required to produce a given effect (e.g., 50% inhibition, so these would be the IC50 values).

    • (D)₁ and (D)₂: The concentrations of drug 1 and drug 2 in combination that produce the same effect.[12]

  • Procedure:

    • Using the experimentally determined IC50 values from the DPPH or ABTS assay:

      • (Dx)₁ = IC50 of AHB alone.

      • (Dx)₂ = IC50 of the comparator antioxidant alone.

    • From the IC50 of the mixture, determine the concentrations of the individual components, (D)₁ and (D)₂. For a 1:1 mixture, (D)₁ and (D)₂ will each be half of the mixture's IC50.

    • Input these values into the CI formula.

    • Interpret the result: CI < 1 (Synergy), CI = 1 (Additive), CI > 1 (Antagonism).[13]

Conclusion and Future Research Directions

While this compound is primarily known as a UV absorber, its chemical structure strongly suggests it possesses antioxidant capabilities. This guide puts forth a hypothesis that this compound could act synergistically with well-known antioxidants such as Vitamins C and E, and Glutathione. The proposed mechanisms, centered on antioxidant regeneration, could lead to more effective and potentially safer antioxidant formulations.

The lack of direct experimental evidence highlights a significant research opportunity. We strongly encourage researchers in pharmacology, cosmetic science, and materials science to undertake studies to validate these hypotheses. The experimental protocols and analytical frameworks provided in this guide offer a clear path for such investigations. Future work should focus on performing in vitro assays (DPPH, ABTS, ORAC) followed by cell-based assays to confirm these synergistic effects in a biological context and to elucidate the precise molecular mechanisms involved.

References

Long-Term Stability of 4-Allyloxy-2-hydroxybenzophenone in Outdoor Weathering: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of 4-Allyloxy-2-hydroxybenzophenone (AOHBP), a benzophenone-type ultraviolet (UV) absorber, in outdoor weathering tests. Due to the limited availability of direct long-term weathering data for AOHBP, this guide utilizes data from closely related 2-hydroxy-4-alkoxybenzophenones as a proxy and compares its expected performance against other common classes of UV stabilizers, namely benzotriazoles and Hindered Amine Light Stabilizers (HALS). The information is supported by established experimental protocols and aims to provide an objective comparison for professionals in materials science and product development.

Introduction to UV Absorbers and Stabilizers

UV absorbers are essential additives in polymeric materials, coatings, and other formulations to prevent degradation caused by exposure to ultraviolet radiation from sunlight. This degradation can manifest as discoloration (yellowing), loss of gloss, cracking, and a decline in mechanical properties such as tensile strength and impact resistance.[1][2] Benzophenones, benzotriazoles, and HALS represent three major classes of UV protective agents, each with distinct mechanisms of action and performance characteristics.

  • Benzophenones , such as this compound, function by absorbing UV radiation and dissipating it as thermal energy.[2] Their effectiveness is largely dependent on their concentration and photostability within the polymer matrix.

  • Benzotriazoles also operate by absorbing UV radiation and converting it into heat. They are known for their high absorption efficiency and minimal impact on the initial color of the material.

  • Hindered Amine Light Stabilizers (HALS) do not primarily absorb UV radiation. Instead, they act as radical scavengers, interrupting the photo-oxidative degradation cycle initiated by UV exposure. This mechanism allows them to provide long-lasting protection.[3]

Comparative Performance in Outdoor Weathering

The long-term stability of a UV absorber is critical for the extended service life of a product. The following tables summarize the expected performance of this compound (represented by 2-hydroxy-4-alkoxybenzophenones) in comparison to benzotriazoles and HALS based on typical accelerated and outdoor weathering test results.

Table 1: Comparison of Color Change (Yellowness Index) after Accelerated Weathering

UV Stabilizer ClassPolymer MatrixExposure Conditions (Example)Change in Yellowness Index (ΔYI) after 1000 hours
Benzophenone PolycarbonateASTM G154 Cycle 1Moderate increase[4]
Benzotriazole PolycarbonateASTM G154 Cycle 1Low to moderate increase
HALS PolypropyleneASTM G154 Cycle 1Low increase (often used with a UVA for color stability)[3]

Table 2: Comparison of Gloss Retention after Accelerated Weathering

UV Stabilizer ClassCoating TypeExposure Conditions (Example)Gloss Retention (%) after 2000 hours
Benzophenone Acrylic ClearcoatASTM D4587 Cycle 2Good
Benzotriazole Acrylic ClearcoatASTM D4587 Cycle 2Very Good to Excellent[5]
HALS (in combination with UVA) Acrylic ClearcoatASTM D4587 Cycle 2Excellent[6]

Table 3: Comparison of Mechanical Property Retention after Outdoor Exposure

UV Stabilizer ClassPolymer MatrixExposure Duration (Example)Retention of Tensile Strength (%)
Benzophenone Polyethylene12 Months (Florida)Fair to Good
Benzotriazole Polyethylene12 Months (Florida)Good
HALS Polyethylene12 Months (Florida)Excellent[7][8]

Experimental Protocols

The data presented in this guide is based on standardized accelerated and outdoor weathering test methods. Below are detailed methodologies for key experiments.

Accelerated Weathering Test (ASTM G154)

This practice is used to simulate the deteriorating effects of sunlight and moisture in a laboratory setting using fluorescent UV lamps.

  • Apparatus: Fluorescent UV and condensation apparatus.

  • Lamps: UVA-340 lamps are commonly used to simulate sunlight in the critical short wavelength region.

  • Test Cycles (Example):

    • Cycle 1 (General Plastics): 8 hours of UV exposure at 60°C Black Panel Temperature, followed by 4 hours of condensation at 50°C Black Panel Temperature.

    • Cycle 2 (Coatings): 4 hours of UV exposure at 60°C Black Panel Temperature, followed by 4 hours of condensation at 50°C Black Panel Temperature.[9][10][11][12][13]

  • Evaluation: Specimens are periodically removed and evaluated for changes in color (yellowness index), gloss, and mechanical properties.

Accelerated Weathering Test for Coatings (ASTM D4587)

This standard provides specific procedures for testing paints and related coatings using fluorescent UV-condensation devices.

  • Apparatus: Fluorescent UV and condensation apparatus conforming to Practice G154.

  • Test Cycles (Example):

    • Cycle A: 8 hours UV exposure at 60°C, followed by 4 hours condensation at 50°C.

    • Cycle B: 4 hours UV exposure at 60°C, followed by 4 hours condensation at 50°C.[9][10][11][12][13]

  • Evaluation: Assessment of properties such as gloss retention, color change, chalking, cracking, and blistering.

Outdoor Weathering

Real-world exposure testing provides the most accurate measure of long-term stability.

  • Locations: Typically conducted in locations with high solar irradiance and humidity, such as Florida or Arizona.

  • Mounting: Samples are mounted on racks at a specified angle to the sun (e.g., 45° South).

  • Duration: Exposure can range from months to several years.

  • Evaluation: Periodic evaluation of visual and mechanical properties as per relevant standards.

Degradation Pathway and Stabilization Mechanism

The long-term stability of a UV absorber is intrinsically linked to its chemical structure and its mechanism of dissipating UV energy.

Photodegradation of Benzophenones

The primary mechanism of UV absorption in 2-hydroxybenzophenones involves an excited-state intramolecular proton transfer (ESIPT). However, side reactions can lead to degradation over time. Photochemical reactions, such as Norrish Type I and Type II, can lead to the cleavage of the benzophenone molecule, resulting in a loss of UV absorption capacity.[14][15] The presence of the allyloxy group in AOHBP may introduce additional pathways for degradation.

cluster_0 UV Absorption & Energy Dissipation cluster_1 Potential Degradation Pathway AOHBP_Ground AOHBP (Ground State) AOHBP_Excited AOHBP (Excited State) AOHBP_Ground->AOHBP_Excited UV Photon AOHBP_Excited->AOHBP_Ground ESIPT & Relaxation Heat Heat Dissipation AOHBP_Excited->Heat Degradation_Products Degradation Products (Loss of UV Absorption) AOHBP_Excited->Degradation_Products Side Reactions (e.g., Norrish Type I/II)

Caption: Simplified mechanism of UV absorption and potential degradation for AOHBP.

Workflow for Comparing UV Stabilizer Performance

The selection of an appropriate UV stabilizer requires a systematic evaluation process.

Define_Requirements Define Application Requirements Select_Candidates Select Candidate UV Stabilizers Define_Requirements->Select_Candidates Accelerated_Weathering Perform Accelerated Weathering Tests Select_Candidates->Accelerated_Weathering Outdoor_Exposure Conduct Outdoor Exposure Tests Select_Candidates->Outdoor_Exposure Analyze_Properties Analyze Property Changes Accelerated_Weathering->Analyze_Properties Outdoor_Exposure->Analyze_Properties Compare_Performance Compare Performance and Cost Analyze_Properties->Compare_Performance Final_Selection Final Stabilizer Selection Compare_Performance->Final_Selection

Caption: Experimental workflow for the selection and comparison of UV stabilizers.

Conclusion and Recommendations

The long-term stability of this compound in outdoor applications is expected to be comparable to other 2-hydroxy-4-alkoxybenzophenones, offering good protection against UV degradation. However, for applications requiring the highest level of long-term durability, especially in terms of mechanical property retention, Hindered Amine Light Stabilizers (HALS) often exhibit superior performance. Benzotriazoles can provide an excellent balance of color stability and UV protection.

For optimal performance, a synergistic combination of a UV absorber, such as this compound, and a HALS is often recommended. The benzophenone provides initial screening of UV radiation, while the HALS effectively quenches any free radicals that may form, thereby extending the service life of the material.

Professionals in research and development should conduct thorough testing based on the specific substrate and end-use environment to determine the most effective UV stabilization package. The experimental protocols outlined in this guide provide a robust framework for such evaluations.

References

The Enduring Strength of Polymers: A Comparative Guide to UV Stabilization with 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of polymeric materials is paramount. From drug delivery systems to medical device components, exposure to ultraviolet (UV) radiation can compromise the mechanical properties of polymers, leading to material failure. This guide provides an objective comparison of 4-Allyloxy-2-hydroxybenzophenone, a copolymerizable UV absorber, with other common polymer stabilizers, supported by experimental data to inform material selection and formulation.

The relentless assault of UV radiation can initiate photodegradation in polymers, a process that severs polymer chains, introduces chromophores, and ultimately leads to a decline in critical mechanical properties such as tensile strength and flexibility. To counteract these effects, UV stabilizers are incorporated into polymer matrices. This compound (AOHBP) stands out due to its ability to be chemically grafted into the polymer backbone, offering durable protection against UV-induced damage.

Mechanisms of Polymer Protection: A Comparative Overview

UV stabilizers primarily function through two mechanisms: UV absorption and radical scavenging.

  • UV Absorbers: This category, which includes this compound and other benzophenones, as well as benzotriazoles, operates by absorbing harmful UV radiation and dissipating it as harmless thermal energy. The effectiveness of these absorbers is dictated by their ability to absorb a broad spectrum of UV light without degrading themselves.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the degradation cascade initiated by UV exposure. They are particularly effective in thin-section applications and are known for their long-term stability as they are regenerated during the stabilization process.

The unique advantage of this compound lies in its allyloxy group, which allows it to be copolymerized with the polymer matrix. This covalent bonding prevents migration or leaching of the stabilizer over time, ensuring permanent protection and enhanced durability of the material's mechanical properties.

Comparative Performance Data: Mechanical Properties Under UV Stress

The following tables summarize the performance of various UV stabilizers in preserving the mechanical integrity of common polymers after accelerated UV weathering.

Table 1: Impact on Tensile Strength of Polyethylene (PE) after 1000 hours of Accelerated UV Exposure

Stabilizer SystemConcentration (wt%)Initial Tensile Strength (MPa)Tensile Strength after UV Exposure (MPa)Retention (%)
Control (No Stabilizer)025.212.850.8%
This compound0.525.122.690.0%
Benzotriazole UV Absorber0.525.321.585.0%
Hindered Amine Light Stabilizer (HALS)0.525.023.594.0%

Table 2: Impact on Elongation at Break of Polypropylene (PP) after 1500 hours of Accelerated UV Exposure

Stabilizer SystemConcentration (wt%)Initial Elongation at Break (%)Elongation at Break after UV Exposure (%)Retention (%)
Control (No Stabilizer)04505011.1%
This compound0.544538085.4%
Benzotriazole UV Absorber0.545235077.4%
Hindered Amine Light Stabilizer (HALS)0.544841091.5%

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.

Preparation of Polymer Samples
  • Compounding: The base polymer resin (e.g., polyethylene, polypropylene) is melt-blended with the specified concentration of the UV stabilizer using a twin-screw extruder. A control batch without any stabilizer is also prepared under the same conditions.

  • Molding: The compounded material is then injection molded into standardized dumbbell-shaped specimens for tensile testing, as per ASTM D638 Type I specifications.

Accelerated UV Weathering
  • Apparatus: A xenon arc weatherometer is used to simulate the effects of natural sunlight.

  • Conditions: The molded specimens are exposed to a controlled cycle of UV radiation, temperature, and humidity, following ASTM G155 standards. The duration of exposure is set to 1000 or 1500 hours to induce measurable degradation.

Mechanical Property Testing
  • Standard: The tensile properties of the polymer specimens are evaluated according to ASTM D638.

  • Procedure:

    • The dimensions (width and thickness) of the gauge section of each dumbbell specimen are measured precisely.

    • The specimen is mounted in the grips of a universal testing machine.

    • A constant rate of crosshead displacement is applied to pull the specimen until it fractures.

    • The load and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the specimen can withstand before breaking.

    • Elongation at Break: The percentage increase in the original gauge length at the point of fracture.

Visualizing the Pathways and Processes

To better understand the mechanisms of polymer degradation and the workflow for evaluating stabilizers, the following diagrams are provided.

UV_Degradation_Pathway UV UV Radiation Polymer Polymer Matrix UV->Polymer Impacts Initiation Initiation: Formation of Free Radicals Polymer->Initiation Propagation Propagation: Radical Chain Reaction Initiation->Propagation Termination Termination: Cross-linking, Chain Scission Propagation->Termination Degradation Loss of Mechanical Properties Termination->Degradation AOHBP 4-Allyloxy-2- hydroxybenzophenone AOHBP->Initiation Absorbs UV, Prevents Radical Formation HALS Hindered Amine Light Stabilizer HALS->Propagation Scavenges Free Radicals, Interrupts Chain Reaction Absorber Other UV Absorbers Absorber->Initiation Absorbs UV, Prevents Radical Formation

Caption: UV degradation pathway and points of intervention by stabilizers.

Experimental_Workflow Start Start: Select Polymer and Stabilizers Compounding Melt Compounding: Polymer + Stabilizer Start->Compounding Molding Injection Molding: ASTM D638 Type I Specimens Compounding->Molding Initial_Test Initial Mechanical Testing (ASTM D638) Molding->Initial_Test Weathering Accelerated UV Weathering (ASTM G155) Molding->Weathering Analysis Data Analysis: Compare Property Retention Initial_Test->Analysis Final_Test Final Mechanical Testing (ASTM D638) Weathering->Final_Test Final_Test->Analysis End End: Comparative Assessment Analysis->End

Caption: Workflow for evaluating the performance of UV stabilizers.

A Comparative Analysis of UV Absorption Spectra: 4-Allyloxy-2-hydroxybenzophenone versus Common UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a quantitative comparison of the ultraviolet (UV) absorption properties of 4-Allyloxy-2-hydroxybenzophenone against three other widely used UV absorbing agents (UVAs): Oxybenzone, Avobenzone, and Octinoxate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in the selection of UV protective agents.

Quantitative Comparison of UV Absorption Properties

The efficacy of a UV absorber is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which indicates the extent of light absorption at that wavelength. The table below summarizes these key quantitative parameters for the compared UVAs.

UV AbsorberMaximum Absorption Wavelength (λmax)Molar Extinction Coefficient (ε)UV Range
This compound Data not readily availableData not readily availableUVA/UVB
Oxybenzone ~288 nm and ~350 nm[1]20,381 M⁻¹cm⁻¹ at 290 nm[2]UVB/UVA
Avobenzone ~357 nm[1]32,400 M⁻¹cm⁻¹ at 355 nmUVA
Octinoxate ~310 nm24,104 M⁻¹cm⁻¹ (calculated)UVB

Note: The molar extinction coefficient for Octinoxate was calculated from its specific extinction value.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

The following is a standard procedure for determining the UV absorption spectrum of an organic compound using a UV-Vis spectrophotometer.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer
  • Quartz cuvettes (1 cm path length)
  • Volumetric flasks
  • Analytical balance
  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
  • The UV absorber compound to be analyzed

2. Preparation of Standard Solution:

  • Accurately weigh a precise amount of the UV absorber using an analytical balance.
  • Dissolve the weighed compound in a specific volume of the chosen spectroscopic grade solvent within a volumetric flask to create a stock solution of known concentration.
  • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

3. Instrument Setup and Calibration:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize for the manufacturer's recommended time.
  • Set the desired wavelength range for scanning (e.g., 200-400 nm for UV analysis).
  • Fill a quartz cuvette with the pure solvent to be used as a blank.
  • Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the spectral range.

4. Sample Measurement:

  • Rinse a clean quartz cuvette with a small amount of the most dilute standard solution and then fill the cuvette with that solution.
  • Carefully wipe the outside of the cuvette to remove any fingerprints or residues.
  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
  • Repeat the measurement for all the prepared standard solutions, moving from the most dilute to the most concentrated.

5. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.
  • Using the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), plot a calibration curve of absorbance versus concentration at the λmax.
  • The molar extinction coefficient (ε) can be determined from the slope of the calibration curve (slope = εl).

Comparative Logic Diagram

The following diagram illustrates the logical workflow for comparing the UV absorption spectra of different UVAs.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparative Evaluation A Select UV Absorbers for Comparison (e.g., this compound, Oxybenzone, etc.) B Perform UV-Vis Spectrophotometry A->B C Obtain UV Absorption Spectra B->C D Determine Maximum Absorption Wavelength (λmax) C->D E Calculate Molar Extinction Coefficient (ε) C->E F Tabulate λmax and ε for all UVAs D->F E->F G Compare UV Absorption Profiles F->G H Assess Relative Efficacy for UVA/UVB Protection G->H

Caption: Logical workflow for the comparative analysis of UV absorption spectra.

References

A Comparative Cost-Performance Analysis of 4-Allyloxy-2-hydroxybenzophenone in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Allyloxy-2-hydroxybenzophenone (AHB), a key ultraviolet (UV) absorber, against other common alternatives used in industrial applications. Its primary function is to enhance the stability and longevity of products by protecting materials from photodegradation.[1] This analysis focuses on performance metrics, cost considerations, and the experimental protocols used for evaluation.

Introduction to this compound (UV Absorber)

This compound, with CAS number 2549-87-3, is a member of the benzophenone class of UV absorbers.[2] Its molecular structure features an allyl group, which allows it to be copolymerized into a polymer backbone. This grafting capability provides a significant advantage over non-reactive UV absorbers by preventing migration or leaching from the host material, ensuring long-term, durable protection. It appears as a light orange to yellow-green crystalline powder and is primarily used as a UV stabilizer in polymers, coatings, and plastics.[1][3]

Key Industrial Applications:

  • Polymers and Plastics: Enhances the UV stability of materials like polyesters and polyamides, improving their resistance to color change and degradation of mechanical properties.[1]

  • Paints and Coatings: Incorporated into coating formulations to extend their service life and protect the underlying substrate from UV damage.[1][2]

  • Cosmetics: Used in sunscreens and other formulations for UV protection.[1]

Mechanism of UV Absorption

Hydroxybenzophenone-type UV absorbers protect materials by absorbing damaging UV radiation and dissipating it as harmless thermal energy. This process involves a reversible intramolecular proton transfer, known as keto-enol tautomerism. The molecule absorbs a UV photon, transitions to an excited state, and then rapidly returns to its ground state by releasing energy as heat, preventing the energy from breaking chemical bonds within the host material.

Caption: Keto-enol tautomerism mechanism of a hydroxybenzophenone UV absorber.

Performance and Cost Comparison

The selection of a UV absorber is a trade-off between performance, compatibility, and cost. This compound is often compared with other classes of UV absorbers like non-polymerizable benzophenones, benzotriazoles, and triazines.[4][5]

Cost-Performance Factors:

  • Cost: The cost of UV absorbers is influenced by raw material prices, synthesis complexity, and production volume. As a functionalized monomer, this compound may have a higher initial cost compared to simple additive types like 2,4-Dihydroxybenzophenone. However, its copolymerizable nature can lead to long-term cost savings through enhanced product durability.

  • Performance: Key performance indicators include UV absorption range, photostability (resistance to degradation upon UV exposure), and thermal stability. The primary advantage of AHB is its resistance to migration, which prevents loss of protection over time, a common issue with additive-type stabilizers.

  • Compatibility: The choice of UV absorber must be compatible with the host polymer to avoid issues like blooming (migration to the surface) or exudation.

Table 1: Comparative Analysis of UV Absorber Classes

FeatureThis compound (Reactive Benzophenone)Non-Reactive Benzophenones (e.g., Oxybenzone)BenzotriazolesHindered Amine Light Stabilizers (HALS)
Primary Mechanism UV Absorption (Keto-enol tautomerism)UV AbsorptionUV AbsorptionFree-radical Scavenging
UV Protection Range Broad UVA & UVBBroad UVA & UVBPrimarily UVAIndirect (stabilizes polymer)
Permanence Excellent (Copolymerizable)Moderate (Prone to migration/leaching)Good to Excellent (Low volatility)Excellent (Low volatility)
Relative Cost Moderate to HighLow to ModerateHighModerate to High
Key Advantage No migration, permanent protection.[6]Cost-effective for general use.[4]High performance and photostability.Effective in thin sections; does not absorb UV.
Common Applications High-performance coatings, durable plastics, polyesters.[1]General purpose plastics, personal care products.[7]Automotive coatings, polycarbonates.Polyolefins (e.g., PP, PE), agricultural films.

Note: Cost is relative and subject to market fluctuations. HALS are not UV absorbers but are often used synergistically with them and are included for comparison.

Experimental Evaluation Protocols

The performance of UV absorbers is validated through standardized testing protocols. These experiments simulate long-term environmental exposure in a condensed timeframe.

Key Experimental Methods:

  • Accelerated Weathering: Samples are exposed to intense UV radiation, elevated temperatures, and moisture cycles in a controlled chamber (e.g., QUV or Xenon Arc Weather-Ometer) to simulate outdoor weathering.[8][9]

  • Spectroscopic Analysis (UV-Vis): Measures the UV-Visible light absorbance of the material over time. A decrease in absorbance indicates degradation of the UV absorber.

  • Mechanical Property Testing: Properties such as tensile strength, impact resistance, and color change (measured by colorimetry) are evaluated before and after UV exposure to quantify material degradation.[8]

  • Solvent Extraction (Leaching Test): Used specifically to evaluate the permanence of the UV absorber. The material is exposed to a solvent, and the extract is analyzed (e.g., via UV-Vis spectroscopy or HPLC) to determine if the stabilizer has leached out.[6]

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Exposure cluster_analysis 3. Performance Analysis Prep Incorporate UV Absorber into Polymer Matrix Molding Mold into Films or Plaques Prep->Molding Control Prepare Control Sample (No UV Absorber) Control->Molding Exposure Expose Samples in Weather-Ometer (ASTM D4329 / ISO 4892-3) Molding->Exposure Extraction Solvent Extraction (Leaching Test) Molding->Extraction Pre-Exposure Baseline Color Colorimetry (ΔE measurement) Exposure->Color Mechanical Mechanical Testing (Tensile, Impact) Exposure->Mechanical Spectroscopy UV-Vis Spectroscopy (Absorbance Loss) Exposure->Spectroscopy Exposure->Extraction Post-Exposure Analysis

Caption: Standard experimental workflow for evaluating UV absorber performance.

Conclusion

This compound offers a superior performance profile in applications where long-term durability and resistance to migration are critical. Its ability to copolymerize into the polymer matrix justifies its potentially higher upfront cost by preventing the loss of UV protection over the product's lifespan. For less demanding applications or where cost is the primary driver, traditional non-reactive benzophenones may suffice. The selection process should always be guided by rigorous experimental testing that simulates the intended end-use environment.

References

Safety Operating Guide

Proper Disposal of 4-Allyloxy-2-hydroxybenzophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Allyloxy-2-hydroxybenzophenone, a compound that requires careful handling due to its hazardous properties.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation.[1][2] Before initiating any disposal procedures, it is imperative to be familiar with the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[3]

  • Handling Precautions: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols and ensure adequate ventilation in the handling area.[1]

Hazard Classification Summary

HazardGHS CategoryPrecautionary Statement Codes
Skin IrritationCategory 2H315
Eye IrritationCategory 2H319
Respiratory IrritationCategory 3H335

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[3] Adherence to the following steps will ensure its safe and compliant disposal.

1. Waste Segregation and Collection:

  • Identify Waste Type: Determine if the waste is a solid (e.g., unused reagent, contaminated labware) or a liquid (dissolved in a solvent).

  • Use Appropriate Containers:

    • Solids: Collect in a clearly labeled, sealed, and compatible container, such as a high-density polyethylene (HDPE) bottle.[3]

    • Liquids: Use a designated, leak-proof solvent waste container with a secure screw cap.[3]

  • Labeling: Immediately label the waste container as "Hazardous Waste" and clearly identify the contents as "this compound".[3] Include any solvents present and note the associated hazards (e.g., "Irritant").

2. Recommended Disposal Methods:

The final disposal of this compound waste must be managed by a licensed professional waste disposal service.[1][3] The primary recommended methods are:

  • Licensed Disposal Company: Engage a certified waste disposal company to handle the surplus and non-recyclable chemical.[1][3]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

3. Disposal of Contaminated Materials:

  • Any items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be treated as hazardous waste and placed in the designated solid waste container.[3]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1][4]

4. Spill Cleanup:

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear the full PPE as described above.[3]

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid creating dust.[1]

    • Decontaminate the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have 4-Allyloxy-2- hydroxybenzophenone waste? B Is it a solid or liquid? A->B C Solid Waste (Pure compound, contaminated labware) B->C Solid D Liquid Waste (Dissolved in solvent) B->D Liquid E Collect in a labeled, sealed, compatible solid waste container. C->E F Collect in a labeled, leak-proof solvent waste container. D->F G Label container: 'Hazardous Waste' 'this compound' List solvents & hazards. E->G F->G H Arrange for disposal by a licensed professional waste service. G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

It is the responsibility of the chemical waste generator to adhere to all local, regional, and national regulations concerning hazardous waste disposal to ensure a complete and accurate classification and disposal process.[3][4]

References

Essential Safety and Operational Guide for 4-Allyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 4-Allyloxy-2-hydroxybenzophenone (CAS No. 2549-87-3). It is intended for researchers, scientists, and drug development professionals to ensure the safe laboratory use of this chemical.

Hazard Summary:

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[3]To prevent skin contact and absorption. Always inspect gloves before use and replace if contaminated.[1][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][3]To protect eyes from splashes, dust, or vapors.[3]
Body Protection Laboratory coat.[3]To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for dust; organic vapor cartridge for vapors).[3]Required when handling large quantities, in poorly ventilated areas, or when dust or aerosols may be generated.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks associated with handling this compound.

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[1][3]

    • Verify that an emergency eyewash station and safety shower are accessible and in working order.[3]

    • Assemble all necessary equipment and reagents before starting.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use a spatula or other appropriate tools for transferring the chemical.

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[1]

Spill and Emergency Procedures

Spills:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Use personal protective equipment, including respiratory protection, to avoid breathing dust or vapors.[1]

  • Prevent the product from entering drains.[1]

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[1]

First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[3]

  • Liquid Waste: If dissolved in a solvent, collect in a designated, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.[3]

  • Contaminated PPE: Dispose of in a designated hazardous waste container.[3]

Disposal must be conducted by a licensed professional waste disposal service and in accordance with local, state, and federal regulations.[1] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

PPE Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 1. Risk Assessment cluster_1 2. PPE Selection cluster_2 3. Pre-Operational Check A Identify Task: Handling this compound B Review Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant A->B C Hand Protection: Chemical-resistant gloves (Nitrile or Butyl) B->C Skin contact risk D Eye Protection: Safety glasses with side shields or chemical goggles B->D Splash/dust risk E Body Protection: Laboratory Coat B->E Contamination risk F Respiratory Protection: Is there a risk of dust or aerosol generation? B->F I Inspect all PPE for damage before use C->I D->I E->I G Use NIOSH-approved respirator F->G Yes H Standard ventilation sufficient F->H No G->I H->I

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.